Fura-5F pentapotassium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H19FK5N3O14 |
|---|---|
分子量 |
836.0 g/mol |
IUPAC名 |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C28H24FN3O14.5K/c29-15-1-2-16(31(10-23(33)34)11-24(35)36)20(7-15)44-4-3-43-19-5-14-6-21(27-30-9-22(46-27)28(41)42)45-18(14)8-17(19)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChIキー |
LHNVHDLFOLNARU-UHFFFAOYSA-I |
製品の起源 |
United States |
Foundational & Exploratory
Fura-5F Pentapotassium Salt: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical structure, properties, and application of Fura-5F pentapotassium salt, a fluorescent indicator for the quantitative measurement of intracellular calcium concentrations. This document is intended to serve as a core resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development.
Chemical Structure and IUPAC Name
This compound salt is a cell-impermeant, ratiometric fluorescent dye that chelates calcium ions. Its chemical structure and systematic name are fundamental to understanding its function and properties.
Chemical Structure:
A visual representation of the molecular structure of this compound salt.
IUPAC Name: pentapotassium;2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]benzofuran-2-yl]-1,3-oxazole-5-carboxylate[1]
Physicochemical and Spectroscopic Properties
The utility of Fura-5F as a calcium indicator is defined by its specific physicochemical and spectral characteristics. These properties are summarized in the table below for clear comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ | [2] |
| Molecular Weight | 835.95 g/mol | [2] |
| Excitation Wavelength (λex) | ~363 nm (Ca²⁺-free) / ~336 nm (Ca²⁺-bound) | [3] |
| Emission Wavelength (λem) | ~512 nm | [3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [4] |
| Quantum Yield (Φ) | Data not readily available for Fura-5F. For the related compound Fura-2, the quantum yield is 0.23 (Ca²⁺-free) and 0.49 (Ca²⁺-bound). | [5] |
| Molar Absorptivity (ε) | Data not readily available for Fura-5F. For the related compound Fura-2, ε is ~27,000 cm⁻¹M⁻¹ at 363 nm (Ca²⁺-free) and ~35,000 cm⁻¹M⁻¹ at 335 nm (Ca²⁺-bound). |
Experimental Protocols
As this compound salt is cell-impermeant, it must be introduced into cells using physical methods such as microinjection or electroporation. The following is a generalized protocol for loading cells with this compound salt via microinjection.
Preparation of Fura-5F Injection Solution
-
Reconstitution: Dissolve the this compound salt in a suitable injection buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2) to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental setup.
-
Filtration: To prevent clogging of the micropipette, filter the Fura-5F solution through a 0.2 µm syringe filter.
-
Storage: If not used immediately, store the solution in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Microinjection Procedure
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and maintain them in appropriate culture conditions until the day of the experiment.
-
Micropipette Preparation: Pull micropipettes from borosilicate glass capillaries to a fine tip (typically <0.5 µm in diameter) using a micropipette puller.
-
Backfilling the Micropipette: Carefully backfill the micropipette with the prepared Fura-5F injection solution using a microloader pipette tip.
-
Microinjection Setup: Mount the micropipette onto a micromanipulator connected to a microinjection system (e.g., FemtoJet or Pico-injector).
-
Cell Injection: Under microscopic observation, bring the micropipette tip into contact with the cell membrane and apply a brief, controlled pressure pulse to inject a small volume of the Fura-5F solution into the cytoplasm. Aim to inject approximately 1-5% of the cell volume.[5]
-
Post-Injection Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to allow for even distribution of the dye throughout the cytoplasm.
Ratiometric Calcium Imaging
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (or wavelengths close to the excitation maxima of the bound and free forms of Fura-5F), appropriate filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image Acquisition: Acquire fluorescence images of the Fura-5F loaded cells by alternating the excitation wavelength between 340 nm and 380 nm while keeping the emission filter centered around 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration and can be calibrated to determine absolute calcium levels.
Signaling Pathway Visualization: IP₃ Receptor-Mediated Calcium Release
Fura-5F is an excellent tool for studying intracellular calcium dynamics, such as those initiated by the activation of the Inositol 1,4,5-trisphosphate (IP₃) receptor. The following diagram illustrates this key signaling pathway.
IP₃ Receptor-Mediated Intracellular Calcium Signaling Pathway.
References
- 1. Fura-5F (pentapotassium) | C28H19FK5N3O14 | CID 168679812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Biophysical Mechanism of Fura-5F Calcium Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical mechanism of Fura-5F, a ratiometric fluorescent indicator used for the quantification of intracellular calcium concentrations. Fura-5F is particularly valuable for measuring high calcium levels that would saturate higher-affinity indicators. This guide details its chemical properties, experimental protocols, and applications in key signaling pathways.
Core Principles of Fura-5F Calcium Chelation
Fura-5F is a derivative of the parent calcium indicator Fura-2 and belongs to the family of aminopolycarboxylic acid-based chelators. Its core mechanism involves the binding of a calcium ion (Ca²⁺) by a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety. This binding event induces a conformational change in the molecule, altering its fluorescent properties.
The key feature of Fura-5F, and other ratiometric indicators, is the shift in its excitation spectrum upon Ca²⁺ binding, while the emission wavelength remains relatively constant.[1] Specifically, in its unbound (calcium-free) state, Fura-5F has a peak excitation wavelength of approximately 363 nm.[2] Upon chelation of a Ca²⁺ ion, the excitation maximum shifts to around 335-340 nm.[2][] The fluorescence emission for both states is consistently observed at approximately 510-512 nm.[2][4]
This ratiometric nature allows for the calculation of the ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm). This ratio is directly proportional to the intracellular Ca²⁺ concentration and offers a significant advantage over single-wavelength indicators by minimizing the impact of experimental variables such as dye concentration, cell thickness, and photobleaching.[]
Fura-5F is characterized as a low-affinity calcium indicator, with a dissociation constant (Kd) of approximately 400 nM.[5] This lower affinity makes it particularly well-suited for measuring elevated calcium concentrations, in the range of micromolar to tens of micromolars, which are often observed in specific cellular compartments like the endoplasmic reticulum or during robust physiological responses such as muscle contraction.[4][6] High-affinity indicators, like Fura-2 (Kd ≈ 145 nM), would become saturated under these conditions, preventing accurate quantification of large calcium transients.[5][7]
Quantitative Data Presentation
The following table summarizes the key quantitative properties of Fura-5F, alongside Fura-2 for comparison.
| Property | Fura-5F | Fura-2 | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~145 nM | [5] |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | ~340 nm | [2][] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | ~380 nm | [2][] |
| Emission Wavelength | ~510-512 nm | ~510 nm | [2][4] |
| Quantum Yield (Ca²⁺-bound) | Data not available | ~0.49 | [8] |
| Quantum Yield (Ca²⁺-free) | Data not available | ~0.23 | [8] |
| Molar Extinction Coefficient (ε) | Data not available | Data available | [8] |
Note: While extensive searches were conducted, specific, publicly available data for the quantum yield and molar extinction coefficient of Fura-5F could not be located. Researchers should consult the manufacturer's technical data sheet for the specific batch of Fura-5F being used.
Signaling Pathways and Applications
The lower affinity of Fura-5F makes it an ideal tool for investigating signaling pathways that involve substantial and sustained increases in intracellular calcium.
G-Protein Coupled Receptor (GPCR) Mediated Calcium Release
A common signaling cascade initiated by the activation of Gq-coupled GPCRs leads to a significant release of calcium from intracellular stores.[9] This pathway is a prime example of where Fura-5F can be effectively utilized.
Calcium Dynamics in Muscle Contraction
In smooth and cardiac muscle cells, excitation-contraction coupling involves rapid and significant increases in cytosolic calcium, often leading to localized high-concentration events known as "calcium sparks". Fura-5F is well-suited for quantifying these large calcium transients that are essential for initiating and regulating muscle contraction.
Experimental Protocols
The following protocols provide a general framework for using Fura-5F AM to measure intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Fura-5F AM Stock Solution
-
Reconstitution: Prepare a 1-5 mM stock solution of Fura-5F AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, desiccated and protected from light.
Cell Loading with Fura-5F AM
This protocol is for loading adherent cells. For cells in suspension, adjustments to the washing steps will be necessary.
-
Cell Plating: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and reach the desired confluency.
-
Loading Buffer Preparation: Prepare a loading buffer, typically a Hanks' Balanced Salt Solution (HBSS) or other physiological saline, buffered with HEPES to a pH of 7.2-7.4.
-
Fura-5F AM Working Solution:
-
Dilute the Fura-5F AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the Fura-5F AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.
-
To improve intracellular retention of the de-esterified dye, the anion transport inhibitor probenecid (B1678239) can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-5F AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce compartmentalization of the dye into organelles.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid if used during loading).
-
Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-5F AM by intracellular esterases.[8]
-
In Situ Calibration of Fura-5F
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment.
-
Determine Rmin (Minimum Ratio):
-
Expose the Fura-5F loaded cells to a calcium-free buffer containing a calcium chelator such as EGTA (e.g., 5-10 mM).
-
Add an ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-bromo A-23187) to allow the intracellular and extracellular calcium concentrations to equilibrate.[8]
-
Measure the 340/380 nm fluorescence ratio. This represents Rmin.
-
-
Determine Rmax (Maximum Ratio):
-
Replace the calcium-free buffer with a high calcium buffer (e.g., 1-10 mM CaCl₂) containing the same concentration of the ionophore.
-
Allow the fluorescence ratio to stabilize and measure the 340/380 nm ratio. This represents Rmax.
-
-
Calculation of [Ca²⁺]:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Where:
-
Kd is the dissociation constant of Fura-5F (~400 nM).
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the minimum fluorescence ratio in zero calcium.
-
Rmax is the maximum fluorescence ratio in saturating calcium.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in calcium-free (f) and calcium-bound (b) conditions.
-
-
Conclusion
Fura-5F is a powerful tool for the quantitative measurement of intracellular calcium, particularly in contexts where high calcium concentrations are expected. Its ratiometric properties provide robust and reliable data, while its lower affinity extends the dynamic range of calcium measurement beyond that of higher-affinity indicators. By following the detailed protocols and understanding the underlying biophysical principles outlined in this guide, researchers can effectively employ Fura-5F to investigate a wide array of calcium-dependent signaling pathways in various cellular models, contributing to advancements in both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Calcium Sparks in Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Quantum Dance: A Technical Guide to the Quantum Chemistry of Fura-5F Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemistry underpinning the fluorescence of Fura-5F, a crucial fluorescent indicator for monitoring intracellular calcium concentrations. By understanding the fundamental photophysical principles, researchers can optimize its use in various applications, from basic scientific inquiry to high-throughput drug screening. This document provides a comprehensive overview of Fura-5F's properties, detailed experimental protocols, and a theoretical framework for its fluorescence behavior.
Introduction to Fura-5F: A Ratiometric Calcium Indicator
Fura-5F is a fluorescent dye belonging to the Fura family of ratiometric calcium indicators.[1][2] Like its parent compound, Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to calcium ions (Ca²⁺), allowing for the precise determination of intracellular calcium concentrations.[2][3] This ratiometric measurement, which involves calculating the ratio of fluorescence intensities at two different excitation wavelengths, minimizes confounding variables such as dye concentration, cell thickness, and photobleaching, thereby providing more accurate and reproducible data.[1][3]
The key distinction of Fura-5F lies in its lower binding affinity for Ca²⁺ compared to Fura-2. This characteristic makes it particularly well-suited for measuring high intracellular calcium concentrations that would saturate Fura-2. The introduction of a fluorine atom into the Fura-2 structure is responsible for this altered affinity and subtly influences the dye's electronic and photophysical properties.
The Quantum Chemistry of Fura-5F Fluorescence
The fluorescence of Fura-5F is governed by the principles of quantum mechanics, specifically the transitions between electronic energy states of the molecule. The core of the Fura-5F molecule is a chromophore, a system of conjugated pi electrons, which is responsible for its ability to absorb and emit light.
Upon absorption of a photon of appropriate energy (at its excitation wavelength), an electron in the highest occupied molecular orbital (HOMO) is promoted to the lowest unoccupied molecular orbital (LUMO). This excited state is short-lived. The molecule quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then returns to the ground state (S₀) by emitting a photon. This emitted photon corresponds to the fluorescence of the molecule.
The Role of the BAPTA Chelator and Calcium Binding
The Fura-5F molecule incorporates a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety, which acts as a highly selective Ca²⁺ chelator.[4] In the absence of Ca²⁺, the lone pair electrons on the nitrogen atoms of the BAPTA group can participate in photoinduced electron transfer (PET), a process that quenches fluorescence. This results in a lower fluorescence quantum yield for the free form of the dye.
When Fura-5F binds to a Ca²⁺ ion, the conformation of the BAPTA chelator changes, and the lone pair electrons on the nitrogen atoms become involved in coordinating the calcium ion. This coordination significantly reduces the efficiency of the PET quenching pathway. As a result, the fluorescence quantum yield of the Ca²⁺-bound form of Fura-5F is significantly higher.
The Ratiometric Shift: A Change in Electronic Structure
The hallmark of Fura dyes is the shift in their excitation spectrum upon Ca²⁺ binding. In the Ca²⁺-free state, Fura-5F has an excitation maximum at approximately 363 nm.[1] Upon binding Ca²⁺, this maximum shifts to a shorter wavelength, around 335-340 nm.[1][5] This hypsochromic (blue) shift is a direct consequence of the change in the electronic structure of the chromophore induced by calcium binding.
The coordination of the Ca²⁺ ion alters the electron density distribution within the BAPTA moiety and, through conjugation, the entire chromophore. This change in electron distribution stabilizes the ground state more than the excited state, leading to a larger energy gap between the HOMO and LUMO. A larger energy gap requires higher energy photons for excitation, resulting in the observed blue shift in the excitation spectrum. The emission wavelength, however, remains relatively constant at around 510-512 nm, indicating that the energy difference between the relaxed excited state and the ground state is less affected by Ca²⁺ binding.[1][5]
The Influence of the Fluorine Substituent
The presence of a fluorine atom in Fura-5F is the primary reason for its lower Ca²⁺ affinity compared to Fura-2. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the BAPTA chelating group, thereby weakening its ability to coordinate with the positively charged Ca²⁺ ion.
From a quantum chemistry perspective, the electron-withdrawing nature of fluorine likely modifies the energy levels of the molecular orbitals involved in calcium chelation, leading to a less favorable binding energy. This subtle electronic perturbation is key to tuning the indicator's affinity for specific ranges of Ca²⁺ concentrations.
Quantitative Data
The photophysical properties of Fura-5F are summarized in the table below, with data for Fura-2 provided for comparison.
| Property | Fura-5F (Ca²⁺-free) | Fura-5F (Ca²⁺-bound) | Fura-2 (Ca²⁺-free) | Fura-2 (Ca²⁺-bound) |
| Excitation Maximum (λex) | ~363 nm[1] | ~336 nm | ~363 nm[5] | ~335 nm[5] |
| Emission Maximum (λem) | ~512 nm | ~512 nm | ~512 nm[5] | ~505 nm[5] |
| Quantum Yield (Φf) | - | - | 0.23[1] | 0.49[1] |
| Molar Extinction Coefficient (ε) | - | - | 27,000 M⁻¹cm⁻¹ (at 363 nm)[5] | 35,000 M⁻¹cm⁻¹ (at 335 nm)[5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | - | ~145 nM | - |
Note: Specific quantum yield and molar extinction coefficient data for Fura-5F are not as readily available in the provided search results as for Fura-2. The values for Fura-2 are included to provide a general understanding of the magnitude of these properties for this class of dyes.
Experimental Protocols
Cell Loading with Fura-5F AM
Fura-5F is typically introduced into cells in its acetoxymethyl (AM) ester form, which is membrane-permeant.[6][] Once inside the cell, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.[6][]
Materials:
-
Fura-5F AM (dissolved in anhydrous DMSO to make a 1-5 mM stock solution)[8]
-
Pluronic F-127 (20% solution in DMSO)[8]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)[8]
Procedure:
-
Prepare Loading Solution: Prepare a fresh loading solution by diluting the Fura-5F AM stock solution into HBSS to a final concentration of 1-5 µM.[8] To aid in the dispersion of the nonpolar Fura-5F AM, first mix the Fura-5F AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the buffer.[8] If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[8]
-
Cell Loading: Replace the cell culture medium with the Fura-5F AM loading solution and incubate the cells for 15-60 minutes at 37°C in the dark.[8][9] The optimal loading time and concentration should be determined empirically for each cell type.[8]
-
Wash and De-esterification: After loading, wash the cells twice with fresh, warm HBSS (containing probenecid if used) to remove extracellular dye.[8]
-
Incubation: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fura-5F AM by intracellular esterases.[8]
Ratiometric Calcium Imaging and Calibration
Instrumentation:
-
Fluorescence microscope equipped with a light source capable of providing excitation at ~340 nm and ~380 nm, and a detector for emission at ~510 nm.
-
Appropriate filter sets for Fura-2/Fura-5F imaging.
-
Image acquisition and analysis software.
Imaging Procedure:
-
Mount the coverslip with the Fura-5F-loaded cells onto the microscope stage.
-
Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm, while collecting the emission at 510 nm.[9]
-
Record a time-lapse series of these image pairs to monitor changes in intracellular calcium.
Calibration: To convert the fluorescence ratio (F₃₄₀/F₃₈₀) to absolute Ca²⁺ concentrations, a calibration procedure is necessary. This is typically performed using the following equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-5F for Ca²⁺.
-
R is the measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer with a chelator like EGTA).[9]
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ buffer with an ionophore like ionomycin (B1663694) to equilibrate intracellular and extracellular Ca²⁺).[9]
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.[9]
Visualizing Cellular Processes with Fura-5F
Signaling Pathway: GPCR-Mediated Calcium Release
Fura-5F is an invaluable tool for dissecting intracellular signaling pathways that involve changes in calcium concentration. A common example is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from intracellular stores.
Caption: GPCR signaling cascade leading to intracellular calcium release.
Experimental Workflow: Ratiometric Calcium Imaging
The following diagram outlines the key steps in a typical ratiometric calcium imaging experiment using Fura-5F.
Caption: Workflow for ratiometric calcium imaging with Fura-5F.
Conclusion
Fura-5F stands as a powerful tool for the quantitative analysis of intracellular calcium dynamics, particularly in scenarios involving high calcium concentrations. Its fluorescence properties are deeply rooted in the principles of quantum chemistry, where the interplay of its chromophore, the BAPTA chelator, and the strategically placed fluorine substituent dictates its ratiometric response to calcium binding. By understanding these fundamental mechanisms and adhering to rigorous experimental protocols, researchers can effectively leverage Fura-5F to unravel the complex roles of calcium in cellular signaling and physiology. This knowledge is critical for advancing our understanding of fundamental biological processes and for the development of novel therapeutics targeting calcium-dependent pathways.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Fura Calcium Indicators: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of cellular processes, from neurotransmission to muscle contraction. The development of fluorescent indicators capable of quantifying these dynamic changes in living cells marked a pivotal moment in biological research. This technical guide provides an in-depth exploration of the history, development, and application of Fura calcium indicators, a family of ratiometric dyes that revolutionized the field of calcium signaling.
A Landmark Innovation in Cellular Biology
Prior to the 1980s, quantifying intracellular calcium was a significant challenge. In 1985, Roger Tsien and his colleagues, Grzegorz Grynkiewicz and Martin Poenie, introduced a "new generation of Ca²⁺ indicators with greatly improved fluorescence properties," chief among them being Fura-2 (B149405).[1] This innovation was built upon the intellectual framework of the calcium chelator BAPTA, which provided high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[2]
Fura-2's key advantage was its ratiometric nature.[3] Upon binding to calcium, Fura-2 exhibits a significant shift in its optimal excitation wavelength.[2] The dye is excited at two different wavelengths, approximately 340 nm (when bound to Ca²⁺) and 380 nm (when Ca²⁺-free), while the fluorescence emission is monitored at a single wavelength, around 505-510 nm.[3][4] The ratio of the fluorescence intensities emitted when excited at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration.[3]
This ratiometric measurement elegantly circumvents common issues in fluorescence microscopy, such as variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, thus providing a more accurate and reproducible quantification of [Ca²⁺]i.[5][6] The high photon yield of Fura-2 was a significant improvement over its predecessor, Quin-2, allowing for the first real-time video-rate measurements of calcium within living cells in 1986.[2][3]
The Fura Family: Properties and Derivatives
The success of Fura-2 spurred the development of several derivatives, each engineered with different calcium binding affinities to suit a wider range of experimental conditions. This allows for the measurement of both basal calcium levels and the high concentrations seen during significant signaling events.
| Indicator | Excitation (Ca²⁺-free/bound) | Emission Max (nm) | Kd for Ca²⁺ (µM) | Key Characteristics |
| Fura-2 | ~363 nm / ~335 nm | ~510 nm | ~0.14 - 0.22 | The original high-affinity indicator, ideal for measuring resting and low-level Ca²⁺ changes.[7][8][9] |
| Bis-Fura-2 | ~366 nm / ~338 nm | ~504-511 nm | ~0.37 - 0.53 | Features two Fura fluorophores per chelator, resulting in a brighter signal; slightly lower affinity than Fura-2.[7][9] |
| Fura-4F | Similar to Fura-2 | ~510 nm | ~0.77 | Lower affinity, suitable for measuring higher Ca²⁺ concentrations.[9] |
| Fura-5F | Similar to Fura-2 | ~510 nm | ~0.40 | Intermediate-low affinity indicator.[9] |
| Fura-6F | Similar to Fura-2 | ~510 nm | ~5.3 | Very low affinity, designed for measuring very high Ca²⁺ concentrations.[9] |
| Fura-FF | Similar to Fura-2 | ~510 nm | ~6.0 | Low-affinity indicator with high specificity and a wide dynamic range.[10] |
Note: Spectral properties and Kd values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.[9][11]
Experimental Methodology: From Loading to Calibration
The effective use of Fura indicators relies on proper cell loading and accurate calibration. The most common method utilizes the acetoxymethyl (AM) ester form of the dye, Fura-2 AM.
Cell Loading with Fura-2 AM
Fura-2 AM is a cell-permeant molecule that can passively diffuse across the plasma membrane.[12] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant, active Fura-2 molecule in the cytoplasm.[12][13]
Protocol for Fura-2 AM Loading (Adherent Cells):
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[12][14] This solution should be stored desiccated at -20°C, protected from light.[12]
-
Working Solution Preparation: On the day of the experiment, dilute the Fura-2 AM stock solution to a final working concentration of 1-5 µM in a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with a pH of 7.2-7.4.[12]
-
Optional: To aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic F-127 can be added to a final concentration of 0.02-0.04% (w/v).[12][14]
-
Optional: To reduce leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid (B1678239) can be included at a concentration of 1-2.5 mM.[14][15]
-
-
Cell Loading:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with the loading buffer (without Fura-2 AM).[12]
-
Add the Fura-2 AM working solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[12][14] Optimal loading time, temperature, and concentration are cell-type dependent and should be determined empirically.[4] Lowering the temperature can sometimes reduce the compartmentalization of the dye into organelles.[14]
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed loading buffer (without Fura-2 AM, but can contain probenecid if used previously) to remove extracellular dye.[12]
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.[12]
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.[16]
Intracellular Calcium Calibration
To convert the measured fluorescence ratio (R) into an absolute calcium concentration, a calibration must be performed. The most common equation used is the Grynkiewicz equation:[17]
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of the indicator.[17]
-
R is the experimentally measured 340/380 fluorescence ratio.[4]
-
Rmin is the ratio in the absence of calcium (zero Ca²⁺).[4]
-
Rmax is the ratio at saturating Ca²⁺ concentrations.[4]
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (f2) and Ca²⁺-bound (b2) conditions.[17]
These calibration constants (Rmin, Rmax, and Sf2/Sb2) are determined experimentally by sequentially exposing the Fura-2-loaded cells to solutions with zero and saturating calcium concentrations, typically using a calcium ionophore like ionomycin (B1663694) to equilibrate intracellular and extracellular Ca²⁺ levels.[18][19]
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: A timeline of key developments in fluorescent calcium indicators.
Caption: The ratiometric excitation shift mechanism of Fura-2.
Caption: A typical experimental workflow for measuring [Ca²⁺]i with Fura-2 AM.
Caption: A simplified GPCR/PLC signaling pathway leading to Ca²⁺ release.
Conclusion: An Enduring Legacy
Despite the development of genetically encoded calcium indicators (GECIs), Fura-2 and its derivatives remain highly popular and widely used, particularly for their rapid response times and the robustness of ratiometric quantification.[3] The original 1985 paper by Tsien and colleagues has been cited tens of thousands of times, a testament to the profound and lasting impact of Fura-2 on biological science.[2] For researchers in basic science and drug development, a thorough understanding of the principles and application of Fura indicators is essential for the accurate measurement of intracellular calcium and the elucidation of its complex role in cellular function.
References
- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 2. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Fura-2 K+ salt, fluorescent Ca2+ binding dye (CAS 113694-64-7) | Abcam [abcam.com]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. ionoptix.com [ionoptix.com]
- 14. abpbio.com [abpbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 17. ionoptix.com [ionoptix.com]
- 18. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-5F Pentapotassium Salt: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F pentapotassium salt is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-impermeant salt, it requires direct introduction into the cytoplasm, typically via microinjection or patch pipette, making it a valuable tool for detailed single-cell studies. Its moderate affinity for calcium, with a dissociation constant (Kd) in the higher nanomolar range, renders it particularly suitable for investigating cellular processes involving larger calcium transients that might saturate higher-affinity indicators like Fura-2 (B149405). This guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound salt.
Core Properties of this compound Salt
Fura-5F is a derivative of the widely used Fura-2 indicator. The key characteristics of the pentapotassium salt form are summarized below.
| Property | Value | Reference |
| CAS Number | 299172-15-9 | [1] |
| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ | [1] |
| Molecular Weight | 835.95 g/mol | [1] |
| Form | Solid | [2] |
| Solubility | Water | [2] |
| Storage | Store at -20°C, protect from light | [2] |
| Cell Permeability | Cell-impermeant | [1] |
Spectral and Calcium Binding Properties
Fura-5F is a ratiometric indicator, meaning that the ratio of its fluorescence intensities at two different excitation wavelengths changes in response to calcium binding. This property allows for accurate determination of [Ca²⁺]i, largely independent of dye concentration, path length, and illumination intensity.[3]
| Spectral Property | Ca²⁺-Free | Ca²⁺-Bound | Reference |
| Excitation Maximum (λex) | ~363 nm | ~336 nm | [4] |
| Emission Maximum (λem) | ~512 nm | ~512 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [4] |
The higher Kd of Fura-5F compared to Fura-2 (Kd ≈ 145 nM) makes it better suited for measuring higher intracellular calcium concentrations, for instance, in compartments like the endoplasmic reticulum or during signaling events that elicit large calcium influxes.[2][4]
Experimental Protocols
Preparation of Fura-5F Stock Solution
Due to its aqueous solubility, this compound salt can be directly dissolved in an appropriate intracellular buffer to the desired concentration.
Materials:
-
This compound salt
-
High-purity water or intracellular buffer (e.g., K⁺-based solution mimicking cytosolic composition)
-
Vortex mixer
Procedure:
-
Allow the vial of Fura-5F to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of high-purity water or intracellular buffer to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex thoroughly until the salt is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Intracellular Loading of Fura-5F
As a salt, Fura-5F does not cross cell membranes and must be loaded directly into the cytoplasm.
Principle: A fine-tipped glass micropipette is used to inject the Fura-5F solution directly into the cell.
Typical Pipette Solution:
-
1-5 mM this compound salt in a suitable intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2). The optimal concentration should be determined empirically to achieve adequate signal without excessive calcium buffering.[5]
Workflow for Microinjection:
Caption: Workflow for loading Fura-5F via microinjection.
Principle: During whole-cell patch-clamp recording, Fura-5F is included in the pipette solution and diffuses into the cell upon establishing the whole-cell configuration.
Typical Pipette Solution:
-
50-200 µM this compound salt in the patch-clamp internal solution. The concentration should be kept as low as possible to minimize calcium buffering while still providing a good signal-to-noise ratio.[5]
Workflow for Patch-Clamp Loading:
Caption: Workflow for loading Fura-5F via patch-clamp.
Ratiometric Calcium Imaging
Instrumentation:
-
An epifluorescence microscope equipped with a light source capable of rapidly alternating between ~340 nm and ~380 nm excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light source).
-
A dichroic mirror and emission filter appropriate for Fura-5F (e.g., 400 nm dichroic, 510 nm emission filter).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Software for controlling the hardware and acquiring image pairs at the two excitation wavelengths.
Procedure:
-
After loading the cell with Fura-5F, place it on the microscope stage.
-
Focus on the cell and acquire sequential images with excitation at ~340 nm and ~380 nm.
-
Record the fluorescence emission at ~510 nm for both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) after subtracting the background fluorescence for each wavelength.
In Situ Calibration of Fura-5F
To convert the fluorescence ratio into absolute [Ca²⁺]i, an in situ calibration is necessary. This is typically performed at the end of an experiment using ionophores to manipulate the intracellular calcium concentration.
Principle: The relationship between the fluorescence ratio (R) and [Ca²⁺]i is described by the Grynkiewicz equation:[6][7] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀)
Where:
-
Kd: The dissociation constant of Fura-5F for Ca²⁺ (~400 nM).
-
R: The measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
Rmin: The ratio in the absence of Ca²⁺.
-
Rmax: The ratio at saturating Ca²⁺ concentrations.
-
Fmin₃₈₀ / Fmax₃₈₀: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating Ca²⁺, respectively.
Materials:
-
Calcium-free buffer (e.g., standard extracellular buffer with no added Ca²⁺ and containing a Ca²⁺ chelator like 5 mM EGTA).
-
High-calcium buffer (e.g., standard extracellular buffer with a high Ca²⁺ concentration, e.g., 10 mM).
-
Calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or Br-A23187).
Procedure:
-
At the end of the experiment, perfuse the cell with the calcium-free buffer containing the ionophore. This will deplete intracellular Ca²⁺, allowing for the determination of Rmin and Fmin₃₈₀ .
-
Next, perfuse the cell with the high-calcium buffer containing the ionophore. This will saturate the intracellular Fura-5F with Ca²⁺, allowing for the determination of Rmax and Fmax₃₈₀ .
-
Use these values in the Grynkiewicz equation to calculate [Ca²⁺]i from the experimental ratio data.
Workflow for In Situ Calibration:
Caption: Workflow for in situ calibration of Fura-5F.
Applications in Cellular Signaling Research
The ~400 nM Kd of Fura-5F makes it particularly useful for studying cellular events where [Ca²⁺]i rises significantly above basal levels.
1. Neuronal Signaling: In neurons, synaptic activity can lead to substantial calcium influx through voltage-gated calcium channels and NMDA receptors. Fura-5F can accurately measure these large, transient increases in [Ca²⁺]i in dendritic spines and presynaptic terminals, which are crucial for processes like synaptic plasticity.[3]
2. Calcium Release from Intracellular Stores: Signaling pathways involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) often trigger the release of Ca²⁺ from the endoplasmic reticulum (ER) via inositol (B14025) trisphosphate (IP₃) receptors. These events can generate large, localized calcium signals that can be effectively monitored with Fura-5F.
Signaling Pathway Leading to ER Calcium Release:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. The use of fura-2 for estimating Ca buffers and Ca fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Profile of Fura-5F: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the spectral properties of Fura-5F, a fluorescent calcium indicator crucial for researchers, scientists, and drug development professionals. Fura-5F, a derivative of the ratiometric dye Fura-2, is designed for the quantitative measurement of intracellular calcium concentrations. Its lower binding affinity for Ca²⁺ makes it particularly suitable for studying cellular environments with high calcium levels, where indicators like Fura-2 would be saturated.
Core Spectral Characteristics
Fura-5F is a ratiometric indicator, meaning that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding with Ca²⁺, Fura-5F undergoes a conformational change that shifts its excitation spectrum to shorter wavelengths. The emission wavelength, however, remains relatively constant. This ratiometric measurement technique offers a significant advantage by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thereby enabling more accurate and reproducible quantification of calcium levels.[1][2]
The Ca²⁺-dependent spectral shifts of Fura-5F are nearly identical to those of its parent compound, Fura-2.[3] This allows researchers to utilize the same optical filter sets and imaging equipment established for Fura-2 studies.[3]
Quantitative Spectral Data
The following tables summarize the key spectral and binding properties of Fura-5F, with comparative data for Fura-2 provided for context.
| Property | Fura-5F | Fura-2 | Source |
| Excitation Wavelength (Ca²⁺-bound) | ~336-340 nm | ~335-340 nm | [4][5] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | ~363-380 nm | [4][5] |
| Emission Wavelength | ~510-512 nm | ~510 nm | [4][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~135-224 nM | [3] |
| Property | Fura-2 (Approximation for Fura-5F) | Source |
| Quantum Yield (Ca²⁺-free) | 0.23 | [5] |
| Quantum Yield (Ca²⁺-bound) | 0.49 | [5] |
| Extinction Coefficient (Ca²⁺-free at 363 nm) | ~28,000 M⁻¹cm⁻¹ | [6] |
| Extinction Coefficient (Ca²⁺-bound at 335 nm) | ~30,000 M⁻¹cm⁻¹ | [6] |
Experimental Protocols
The experimental procedures for using Fura-5F are analogous to those for Fura-2 AM. The following provides a generalized workflow for loading cells and performing calcium imaging.
Cell Loading with Fura-5F AM
The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fura-5F in the cytoplasm.[7]
Materials:
-
Fura-5F AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)
Protocol:
-
Prepare a stock solution: Dissolve Fura-5F AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare the loading buffer: Dilute the Fura-5F AM stock solution into the physiological buffer to a final working concentration of 1-5 µM. The addition of Pluronic F-127 (typically at 0.02-0.04%) can help to prevent dye aggregation. Probenecid can also be included to reduce dye extrusion from the cells.
-
Cell Loading:
-
For adherent cells, replace the culture medium with the Fura-5F AM loading buffer and incubate for 30-60 minutes at 37°C.
-
For cells in suspension, pellet the cells and resuspend them in the loading buffer, followed by incubation under the same conditions.
-
-
Wash: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for the complete cleavage of the AM esters by intracellular esterases.
-
Imaging: The cells are now loaded with Fura-5F and ready for fluorescence imaging.
Calcium Imaging and Ratiometric Measurement
Instrumentation:
-
A fluorescence microscope equipped with an excitation light source capable of rapidly switching between ~340 nm and ~380 nm.
-
An emission filter centered around ~510 nm.
-
A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence images.
-
Image acquisition and analysis software capable of performing ratiometric calculations.
Procedure:
-
Mount the loaded cells on the microscope stage.
-
Acquire a pair of images, one with excitation at ~340 nm and the other at ~380 nm, while collecting the emission at ~510 nm for both.
-
The ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F340/F380) is then calculated for each pixel or region of interest.
-
This ratio is directly proportional to the intracellular calcium concentration and can be calibrated to determine absolute Ca²⁺ levels.
Visualizing Cellular Processes and Workflows
To further elucidate the application of Fura-5F, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for calcium imaging.
Caption: A diagram illustrating a common GPCR signaling pathway leading to intracellular calcium release.
Caption: A flowchart outlining the key steps in a typical Fura-5F calcium imaging experiment.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. medchemexpress.com [medchemexpress.com]
Fura-5F: An In-depth Technical Guide to its Mechanism of Action in Ratiometric Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fura-5F, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations. Calcium ions (Ca²⁺) are pivotal second messengers in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression[1][2]. The ability to accurately measure intracellular Ca²⁺ dynamics is therefore crucial for research in numerous fields, from neuroscience to cardiology[1]. Fura-5F, a derivative of the widely-used Fura-2, offers a lower affinity for Ca²⁺, making it particularly suitable for measuring higher calcium concentrations that would saturate Fura-2[3][4].
The Core Mechanism of Ratiometric Calcium Measurement with Fura-5F
Fura-5F operates on the principle of ratiometric fluorescence, a technique that allows for the precise quantification of ion concentrations, largely independent of experimental variables such as dye concentration, cell thickness, photobleaching, and dye leakage[5][6][7]. This stands in contrast to single-wavelength indicators, where changes in fluorescence intensity can be influenced by these artifacts[6].
The fundamental mechanism of Fura-5F involves a shift in its fluorescence excitation spectrum upon binding to Ca²⁺[4][8].
-
In the absence of Ca²⁺ (Ca²⁺-free state) , Fura-5F has a peak excitation wavelength of approximately 363 nm[9].
-
Upon binding Ca²⁺ (Ca²⁺-bound state) , the molecule undergoes a conformational change that shifts its peak excitation to a shorter wavelength, around 335-336 nm[5][9].
-
Crucially, the fluorescence emission maximum remains constant at approximately 510-512 nm, regardless of whether the dye is bound to calcium or not[5][6][9].
This spectral shift allows for the determination of intracellular Ca²⁺ concentration by measuring the ratio of fluorescence emission when the dye is excited at two different wavelengths, typically 340 nm (near the Ca²⁺-bound peak) and 380 nm (near the Ca²⁺-free peak)[6][10][11]. An increase in the 340/380 excitation ratio directly corresponds to an increase in the intracellular Ca²⁺ concentration[10][11].
An important feature in the fluorescence spectra of fura-type indicators is the presence of an isosbestic point, which for Fura-2 is around 360 nm[12]. At this wavelength, the fluorescence intensity is insensitive to the Ca²⁺ concentration, which can be useful for verifying the integrity of the experimental setup[12].
Quantitative Data Summary
Fura-5F was developed as a lower-affinity analog of Fura-2 to accurately measure higher Ca²⁺ concentrations[3][4]. The key quantitative properties of Fura-5F are summarized below in comparison to its parent compound, Fura-2.
| Property | Fura-5F | Fura-2 | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | ~145 nM | [4][5][8][13] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | ~335-340 nm | [5][6][9] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | ~363-380 nm | [5][6][9] |
| Emission Wavelength | ~512 nm | ~505-510 nm | [5][6][10] |
| Quantum Yield (Ca²⁺-bound) | Not explicitly found for Fura-5F | 0.49 | [9] |
| Quantum Yield (Ca²⁺-free) | Not explicitly found for Fura-5F | 0.23 | [9] |
Note: Kd values can be influenced by experimental conditions such as pH, temperature, ionic strength, and protein binding[5][9]. The values presented were measured under specific in vitro conditions.
Experimental Protocols
Cell Loading with Fura-5F AM
The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye[14]. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant form of Fura-5F in the cytosol[6][14].
Materials:
-
Fura-5F, AM (Acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Probenecid (optional, anion-transport inhibitor to prevent dye leakage)[10]
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol (B47542) red-free)[10][11]
Protocol:
-
Prepare Stock Solutions:
-
Fura-5F AM Stock (1-5 mM): Dissolve Fura-5F AM in anhydrous DMSO. Aliquot and store desiccated at -20°C, protected from light[9][15]. Warm to room temperature before use[9].
-
Pluronic F-127 (10% w/v): Dissolve in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media[10][16].
-
Probenecid Stock (e.g., 250 mM): Dissolve in a buffer or 1M NaOH and adjust pH if necessary[16]. Probenecid can help improve dye retention in certain cell types[10].
-
-
Prepare Loading Solution (prepare fresh):
-
Dilute the Fura-5F AM stock solution into the physiological buffer to a final concentration typically between 1-5 µM[9][15].
-
Add Pluronic F-127 to a final concentration of ~0.02-0.04% to aid dye solubilization[15].
-
If using, add Probenecid to a final concentration of ~1-2.5 mM[10].
-
Vortex the solution thoroughly to ensure it is well-mixed[10].
-
-
Cell Loading:
-
Culture cells on glass coverslips suitable for microscopy[11].
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-5F AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature. Optimal loading time and temperature should be determined empirically for each cell type[10][15].
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the physiological buffer (containing probenecid, if used) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases[15][16]. The cells are now ready for imaging.
-
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Fura-2 Calcium Indicator | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. hellobio.com [hellobio.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Theoretical Underpinnings of Ratiometric Calcium Measurement with Fura-5F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and practical basis for using Fura-5F, a ratiometric fluorescent indicator, for the precise measurement of intracellular calcium concentrations. This document outlines the core principles of ratiometric fluorescence, details the spectral properties of Fura-5F, and provides detailed experimental protocols for its application in cellular and tissue systems.
Introduction to Ratiometric Calcium Measurement
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately quantify dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cellular physiology and pathology.
Fluorescent indicators are indispensable tools for monitoring [Ca²⁺]i. Ratiometric indicators, such as Fura-5F, offer significant advantages over single-wavelength indicators. By taking the ratio of fluorescence intensities at two different wavelengths (either excitation or emission), ratiometric measurements can effectively cancel out variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantification of [Ca²⁺]i.[1][2][3][4]
Fura-5F is a derivative of the widely used Fura-2 indicator, designed to have a lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring higher Ca²⁺ concentrations that would saturate high-affinity indicators like Fura-2.[5]
The Theoretical Basis of Ratiometric Measurement with Fura-5F
The fundamental principle behind ratiometric calcium measurement with Fura-5F lies in the spectral shift the dye undergoes upon binding to Ca²⁺. Fura-5F is a dual-excitation, single-emission indicator. When excited at its Ca²⁺-free peak wavelength, its fluorescence intensity decreases as [Ca²⁺]i rises. Conversely, when excited at its Ca²⁺-bound peak wavelength, its fluorescence intensity increases with rising [Ca²⁺]i. The emission wavelength remains relatively constant regardless of the calcium concentration.[6]
The relationship between the ratio of fluorescence intensities and the intracellular calcium concentration is described by the Grynkiewicz equation:
[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of the Fura-5F/Ca²⁺ complex, representing the concentration of Ca²⁺ at which half of the indicator is bound.
-
R is the experimentally measured ratio of fluorescence intensities (Fλ1 / Fλ2).
-
Rmin is the ratio in the absence of Ca²⁺ (calcium-free).
-
Rmax is the ratio at saturating Ca²⁺ concentrations (calcium-bound).
-
β is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the second excitation wavelength (Ffree,λ2 / Fbound,λ2).
This equation forms the cornerstone of quantitative calcium imaging with ratiometric indicators.[7][8][9]
Quantitative Data for Fura-5F
The following table summarizes the key quantitative parameters of Fura-5F, essential for accurate experimental design and data analysis. For comparison, data for the parent compound, Fura-2, are also included where available.
| Parameter | Fura-5F | Fura-2 | Reference |
| Dissociation Constant (Kd) | ~400 nM | ~145 nM | [5][6] |
| Excitation Wavelength (λex) - Ca²⁺ Bound | ~336 nm | ~335-340 nm | [3][5][6][10] |
| Excitation Wavelength (λex) - Ca²⁺ Free | ~363 nm | ~363-380 nm | [3][5][6][10] |
| Emission Wavelength (λem) | ~512 nm | ~505-510 nm | [3][6][10] |
| Molar Extinction Coefficient (ε) at λex - Ca²⁺ Bound | ~29,000 M⁻¹cm⁻¹ | ~33,000 M⁻¹cm⁻¹ | [5] |
| Molar Extinction Coefficient (ε) at λex - Ca²⁺ Free | ~26,000 M⁻¹cm⁻¹ | ~23,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | Not explicitly found for Fura-5F. For Fura-2, Φ is ~0.49 (bound) and ~0.23 (free). | ~0.49 (bound), ~0.23 (free) | [7] |
Experimental Protocols
Loading Cells with Fura-5F AM
Fura-5F is typically introduced into cells in its acetoxymethyl (AM) ester form (Fura-5F AM), which is membrane-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[11][12]
Materials:
-
Fura-5F AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
Protocol:
-
Prepare Loading Solution:
-
Thaw the Fura-5F AM stock solution and Pluronic F-127 to room temperature.
-
Prepare a fresh loading buffer by diluting the Fura-5F AM stock solution into the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[13]
-
To aid in the dispersion of the nonpolar Fura-5F AM in the aqueous buffer, first mix the Fura-5F AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
-
If dye leakage is a problem, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-5F AM loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time will vary depending on the cell type.[8][13]
-
-
De-esterification:
-
After loading, wash the cells twice with the physiological buffer to remove extracellular Fura-5F AM.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[8]
-
In Situ Calibration of Fura-5F
To obtain accurate quantitative [Ca²⁺]i measurements, it is essential to determine the Rmin, Rmax, and β values under the specific experimental conditions. This is typically achieved through an in situ calibration procedure using ionophores to manipulate intracellular Ca²⁺ levels.[9]
Materials:
-
Fura-5F loaded cells
-
Calcium-free buffer (e.g., HBSS with 5 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl₂)
-
Calcium ionophore (e.g., Ionomycin, 1-10 µM)
Protocol:
-
Determine Rmin:
-
Determine Rmax:
-
Determine β:
-
Measure the fluorescence intensity at the second excitation wavelength (~380 nm) during the Rmin (Ffree,λ2) and Rmax (Fbound,λ2) measurements.
-
Calculate β as the ratio Ffree,λ2 / Fbound,λ2.
-
Visualizations
Signaling Pathway of Fura-5F Calcium Binding
Caption: Fura-5F calcium binding and fluorescence signaling pathway.
Experimental Workflow for Ratiometric Measurement
Caption: Experimental workflow for ratiometric calcium measurement.
Logical Relationship of the Grynkiewicz Equation
Caption: Logical relationship of the Grynkiewicz equation components.
Conclusion
Fura-5F is a powerful tool for the quantitative measurement of intracellular calcium dynamics, particularly in scenarios where high calcium concentrations are expected. A thorough understanding of the theoretical principles of ratiometric fluorescence, combined with careful experimental execution and calibration, is paramount for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize Fura-5F in their investigations of the multifaceted role of calcium in cellular function.
References
- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ionoptix.com [ionoptix.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
In-Depth Technical Guide to the Photophysical Characteristics of Fura-5F Pentapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical characteristics of Fura-5F pentapotassium salt, a ratiometric fluorescent indicator widely utilized for the quantification of intracellular calcium concentrations. This document details the spectral properties, experimental protocols for its application, and its utility in studying various calcium signaling pathways.
Core Photophysical Data
Fura-5F is a derivative of the parent calcium indicator Fura-2, engineered to exhibit a lower affinity for calcium ions. This characteristic makes it particularly well-suited for measuring high calcium concentrations that would otherwise saturate high-affinity indicators. The key photophysical parameters of this compound salt are summarized below.
| Property | Value | Conditions |
| Excitation Wavelengths | 336 nm (Ca²⁺-bound) / 363 nm (Ca²⁺-free)[1] | Ratiometric Excitation |
| Emission Wavelength | 512 nm[1] | Single Emission |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM[2] | 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2 |
| Quantum Yield | Data not explicitly available for Fura-5F. For comparison, Fura-2 has a quantum yield of 0.49 (Ca²⁺-bound) and 0.23 (Ca²⁺-free).[] | It is expected to be similar to Fura-2. |
| Extinction Coefficient | Data not explicitly available for Fura-5F. For comparison, Fura-2 has an extinction coefficient in the range of 2-3 x 10⁴ M⁻¹cm⁻¹. | It is expected to be similar to Fura-2. |
Experimental Protocols
As a salt, Fura-5F is membrane-impermeant and therefore requires direct introduction into the cytoplasm. Microinjection is a common method for loading the dye into individual cells.
Microinjection Protocol for this compound Salt
This protocol provides a general guideline for loading this compound salt into cultured cells via microinjection. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound salt
-
Nuclease-free water or appropriate intracellular buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Micropipettes (borosilicate glass capillaries)
-
Microinjector system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Fura-5F Solution: Dissolve this compound salt in nuclease-free water or intracellular buffer to a final concentration of 1-10 mM. Centrifuge the solution briefly to pellet any undissolved particles.
-
Backfill Micropipette: Carefully backfill a micropipette with the Fura-5F solution, ensuring no air bubbles are trapped in the tip.
-
Mount Micropipette: Mount the filled micropipette onto the microinjector holder.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy. Ensure cells are healthy and adhere well to the substrate.
-
Microinjection:
-
Place the dish with cells on the microscope stage.
-
Under visual guidance, bring the micropipette tip into close proximity to the target cell.
-
Gently penetrate the cell membrane with the micropipette tip.
-
Apply a brief, controlled pressure pulse using the microinjector to introduce a small volume of the Fura-5F solution into the cytoplasm. The injection volume should be minimal to avoid cell damage.
-
Carefully withdraw the micropipette.
-
-
Post-Injection Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to allow for even distribution of the dye throughout the cytoplasm.
-
Imaging: Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm.
In Vitro Calibration of Fura-5F
To accurately determine intracellular calcium concentrations from the fluorescence ratio, an in vitro calibration is essential. This procedure establishes the relationship between the 340/380 nm fluorescence ratio and known calcium concentrations.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2, with 10 mM EGTA)
-
High calcium buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2, with 10 mM CaEGTA)
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
-
Cuvettes or glass-bottom plates
Procedure:
-
Prepare a Fura-5F Stock Solution: Dissolve a known amount of this compound salt in the calcium-free buffer to create a concentrated stock solution.
-
Determine Rmin:
-
Dilute the Fura-5F stock solution into the calcium-free buffer to a final concentration of approximately 1 µM.
-
Measure the fluorescence intensity at the emission wavelength (~510 nm) while exciting at both ~340 nm and ~380 nm.
-
Calculate the ratio of the fluorescence intensities (Intensity at 340 nm / Intensity at 380 nm). This is your Rmin value.
-
-
Determine Rmax:
-
Add a saturating amount of the high calcium buffer to the cuvette or well containing the Fura-5F solution.
-
Repeat the fluorescence measurements at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities. This is your Rmax value.
-
-
Determine Intermediate Ratios:
-
Prepare a series of calibration buffers with known free calcium concentrations by mixing the calcium-free and high calcium buffers in different proportions.
-
For each calibration buffer, add the Fura-5F stock solution to a final concentration of 1 µM.
-
Measure the fluorescence ratio for each known calcium concentration.
-
-
Calculate the Dissociation Constant (Kd):
-
Plot the fluorescence ratio as a function of the free calcium concentration.
-
Fit the data to the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Where R is the measured ratio, Rmin and Rmax are the minimum and maximum ratios, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively. The Kd can be determined from this fit.
-
Signaling Pathways and Applications
Fura-5F is a valuable tool for investigating a variety of cellular processes that involve changes in intracellular calcium concentration. Its lower affinity for calcium makes it particularly advantageous for studying signaling events that trigger large and sustained calcium increases.
Store-Operated Calcium Entry (SOCE)
Fura-5F has proven to be a useful indicator for studying store-operated calcium entry (SOCE), a critical calcium influx pathway activated by the depletion of intracellular calcium stores.[2] Because SOCE can lead to substantial and prolonged elevations in cytoplasmic calcium, the lower affinity of Fura-5F allows for more accurate quantification of these signals without saturation.[2]
Caption: A simplified diagram of the store-operated calcium entry (SOCE) pathway.
G-Protein Coupled Receptor (GPCR) Signaling
Many G-protein coupled receptors (GPCRs), particularly those coupled to Gq proteins, initiate signaling cascades that lead to the release of calcium from intracellular stores. The activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) are key steps in this process. Fura-5F can be employed to monitor the resulting increases in cytosolic calcium, providing insights into the kinetics and magnitude of GPCR-mediated calcium mobilization.
Caption: GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging
The following diagram illustrates a typical workflow for a calcium imaging experiment using Fura-5F.
Caption: A general experimental workflow for calcium imaging with Fura-5F.
References
Methodological & Application
Fura-5F Pentapotassium Salt: Application Notes and Protocols for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a low-affinity calcium indicator, Fura-5F is particularly well-suited for studying cellular processes involving high calcium concentrations, such as excitotoxicity, muscle contraction, and certain signal transduction pathways. This document provides detailed application notes and protocols for the use of Fura-5F pentapotassium salt in intracellular calcium measurements.
Fura-5F is a derivative of the widely used Fura-2 indicator. The "F" in its name denotes the presence of a fluorine atom, which lowers its affinity for calcium, resulting in a higher dissociation constant (Kd). This higher Kd allows for the accurate measurement of calcium concentrations in the micromolar range, a level at which higher-affinity indicators like Fura-2 would be saturated. The pentapotassium salt form of Fura-5F is a membrane-impermeant salt that requires introduction into the cell via invasive methods such as microinjection, electroporation, or through a patch pipette.
Properties of this compound Salt
The ratiometric nature of Fura-5F is a key advantage for quantitative calcium imaging. Upon binding to Ca²⁺, the dye undergoes a shift in its excitation spectrum, while the emission spectrum remains relatively constant. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically around 340 nm and 380 nm), the intracellular calcium concentration can be determined with high accuracy, minimizing issues such as uneven dye loading, photobleaching, and changes in cell volume.
Quantitative Data
| Property | Value | Reference |
| Excitation Wavelengths | ~336 nm (Ca²⁺-bound) / ~363 nm (Ca²⁺-free) | [1] |
| Emission Wavelength | ~512 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [2] |
| Form | Pentapotassium Salt | |
| Cell Permeability | Impermeant | [3][4] |
Application: Monitoring High Intracellular Calcium in Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters, such as glutamate, leads to neuronal damage and death. This process is characterized by a massive and sustained influx of Ca²⁺ into the neuron, overwhelming the cell's calcium-handling capacity. Fura-5F, with its lower calcium affinity, is an ideal tool for studying the high calcium concentrations that occur during excitotoxicity.
Signaling Pathway in Glutamate-Induced Excitotoxicity
Caption: Glutamate-induced excitotoxicity signaling pathway.
Experimental Protocols
As this compound salt is not membrane-permeable, it must be loaded into cells using one of the following methods. The choice of method will depend on the cell type and the experimental setup.
Protocol 1: Microinjection
This method is suitable for single-cell studies, particularly in larger cells like neurons and oocytes.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass)
-
Micromanipulator and injection system
-
Fluorescence microscope with appropriate filter sets for Fura-5F
Procedure:
-
Prepare Fura-5F Solution: Dissolve this compound salt in the injection buffer to a final concentration of 1-10 mM.
-
Backfill Micropipette: Carefully backfill a micropipette with the Fura-5F solution.
-
Position the Cell: Place the cells to be injected on the microscope stage.
-
Microinjection: Under visual guidance, gently insert the micropipette into the target cell and inject a small volume of the Fura-5F solution (typically 1-5% of the cell volume).
-
Incubation: Allow the dye to diffuse throughout the cytoplasm for 10-15 minutes before starting measurements.
-
Imaging: Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~510 nm.
-
Calibration: At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This can be achieved by treating the cells with a calcium-free buffer containing EGTA, followed by a high calcium buffer containing a calcium ionophore like ionomycin.
Protocol 2: Loading via Patch Pipette
This method is ideal for combining electrophysiological recordings with calcium imaging in single cells.
Materials:
-
This compound salt
-
Intracellular patch pipette solution
-
Patch-clamp setup
-
Fluorescence microscope with appropriate filter sets for Fura-5F
Procedure:
-
Prepare Pipette Solution: Add this compound salt to the standard intracellular patch pipette solution to a final concentration of 50-200 µM.
-
Establish Whole-Cell Configuration: Approach a target cell with the Fura-5F-containing patch pipette and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Dye Diffusion: Allow the Fura-5F to diffuse from the pipette into the cell. The time required for equilibration will depend on the cell size and pipette resistance (typically 5-15 minutes).
-
Imaging and Electrophysiology: Simultaneously record electrophysiological parameters and perform ratiometric calcium imaging as described in the microinjection protocol.
-
Calibration: Perform calibration as described in the microinjection protocol.
Protocol 3: Electroporation
This method is suitable for loading a population of cells in suspension or adherent on a coverslip.
Materials:
-
This compound salt
-
Electroporation buffer (low ionic strength)
-
Electroporator and cuvettes
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation buffer at an appropriate density.
-
Add Fura-5F: Add this compound salt to the cell suspension to a final concentration of 10-50 µM.
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an optimized electrical pulse. The optimal voltage and pulse duration will vary depending on the cell type and electroporator.
-
Recovery: Immediately after the pulse, transfer the cells to a larger volume of pre-warmed cell culture medium and allow them to recover for 15-30 minutes.
-
Plating and Imaging: Plate the cells onto a suitable imaging dish or into a microplate. Allow the cells to adhere (if applicable) before starting the calcium measurements.
-
Imaging and Calibration: Perform ratiometric imaging and calibration as described in the microinjection protocol.
Experimental Workflow
Caption: General experimental workflow for intracellular calcium measurement.
Data Analysis
The intracellular calcium concentration can be calculated from the ratio of the fluorescence intensities at the two excitation wavelengths using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd is the dissociation constant of Fura-5F for Ca²⁺ (~400 nM).
-
R is the measured fluorescence ratio (F340 / F380).
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium concentrations.
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating calcium, respectively.
Conclusion
This compound salt is a valuable tool for the quantitative measurement of high intracellular calcium concentrations. Its ratiometric properties provide robust and reliable data, making it particularly useful for studying physiological and pathological processes involving significant calcium transients. The choice of loading protocol should be carefully considered based on the specific experimental requirements and cell type. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively utilize Fura-5F to gain deeper insights into the complex roles of calcium in cellular function.
References
Application Notes and Protocols for Loading Fura-5F Pentapotassium Salt into Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium ([Ca²⁺]i) is a ubiquitous second messenger crucial for a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[1][2] Accurate measurement of [Ca²⁺]i dynamics is therefore essential for understanding neuronal function in both physiological and pathological states. Fura-5F is a ratiometric fluorescent indicator dye designed for the quantification of intracellular calcium. Its lower binding affinity for Ca²⁺ (Kd ≈ 400 nM) compared to its predecessor, Fura-2, makes it particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity dyes.[3]
This document provides detailed application notes and protocols for loading the pentapotassium salt form of Fura-5F into primary neuron cultures. Unlike the membrane-permeant acetoxymethyl (AM) ester forms of calcium indicators, the salt form is membrane-impermeant and requires direct introduction into the cytoplasm.[4][5] This property offers the advantage of bypassing issues related to incomplete de-esterification and compartmentalization of the dye within organelles.[6] The primary methods for loading Fura-5F pentapotassium salt are through a patch pipette during electrophysiological recordings and via electroporation.
Data Presentation
This compound Salt Properties
| Property | Value | Reference(s) |
| Indicator Type | Ratiometric Fluorescent Ca²⁺ Indicator | [3] |
| Form | Pentapotassium Salt | [4] |
| Cell Permeability | Impermeant | [4][5] |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [3] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | [7] |
| Emission Wavelength | ~510 nm | [8] |
Recommended Loading Concentrations (based on similar dyes)
| Loading Method | Indicator | Concentration in Pipette/Solution | Cell Type | Reference(s) |
| Patch Clamp | Fura-2 Potassium Salt | 50 µM | Rat Cortical Neurons | [9] |
| Oregon-BAPTA Green Potassium Salt | 200 µM | Rat Cortical Neurons | [9] | |
| Fura-2 Potassium Salt | 500 µM | Neurons | [6] | |
| Electroporation | Fluo-4 Pentapotassium Salt | Not specified in pipette, but used for loading | Dorsal Root Ganglion Neurons | [10] |
Experimental Protocols
Protocol 1: Loading this compound Salt via Patch Clamp
This method is ideal for single-cell analysis, allowing for simultaneous electrophysiological recording and calcium imaging.
Materials:
-
This compound salt
-
Internal solution for patch pipette (e.g., a potassium gluconate-based solution)
-
Primary neuron culture on coverslips
-
Patch clamp rig with fluorescence microscopy capabilities
-
Micropipette puller and microforge
-
Micromanipulator
Procedure:
-
Prepare the Internal Solution: Prepare a sterile, filtered internal solution appropriate for your neuronal preparation. A typical internal solution may contain (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2-7.3 with KOH.
-
Dissolve Fura-5F: Dissolve the this compound salt directly into the internal solution to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for your specific experimental conditions to ensure adequate signal without excessive calcium buffering.
-
Back-fill the Patch Pipette: Back-fill a borosilicate glass micropipette (with a resistance of 3-7 MΩ) with the Fura-5F-containing internal solution.
-
Establish Whole-Cell Configuration: Approach a target neuron and establish a gigaohm seal. Subsequently, rupture the cell membrane to achieve the whole-cell patch-clamp configuration.[11]
-
Dye Diffusion: Allow the Fura-5F to diffuse from the pipette into the neuron's cytoplasm. This typically takes 5-15 minutes. The diffusion can be monitored by intermittent fluorescence imaging.
-
Imaging: After sufficient dye loading, proceed with ratiometric calcium imaging. Excite the neuron alternately with 340 nm and 380 nm light and collect the emitted fluorescence at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in [Ca²⁺]i.[7][12]
Protocol 2: Loading this compound Salt via Electroporation
This method allows for the loading of a population of neurons and is useful when patch clamping is not feasible or desired.
Materials:
-
This compound salt
-
Electroporation buffer (e.g., a low-calcium, iso-osmotic solution)
-
Primary neuron culture
-
Electroporator (e.g., a square-wave pulse generator)
-
Electroporation cuvette or custom-made electrodes
Procedure:
-
Prepare Electroporation Solution: Dissolve this compound salt in the electroporation buffer. The optimal concentration will need to be determined empirically, but a starting point could be in the range of 100-500 µM.
-
Cell Preparation: Gently detach primary neurons if necessary or perform electroporation directly on the culture dish with appropriate electrodes.
-
Electroporation: Place the cells in the electroporation cuvette or position the electrodes over the culture. Apply the electrical pulses. The optimal parameters (voltage, pulse duration, number of pulses) will vary depending on the cell type and electroporation system and must be optimized to maximize loading efficiency while maintaining cell viability.[13][14][15]
-
Post-Electroporation Care: Immediately after electroporation, gently transfer the cells to fresh, pre-warmed culture medium and return them to the incubator to recover.
-
Imaging: Allow the cells to recover for at least 30-60 minutes before proceeding with ratiometric calcium imaging as described in the patch-clamp protocol.
Mandatory Visualizations
Experimental Workflow for Patch-Clamp Loading
Caption: Workflow for loading Fura-5F via patch clamp.
Experimental Workflow for Electroporation Loading
Caption: Workflow for loading Fura-5F via electroporation.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor calcium signaling cascade.
AMPA Receptor Signaling Pathway
Caption: Calcium signaling via Ca²⁺-permeable AMPA receptors.
Concluding Remarks
The choice between patch-clamp loading and electroporation will depend on the specific experimental goals. Patch-clamp loading offers single-cell resolution and the ability to correlate calcium signals with electrophysiological activity, while electroporation is suitable for studying larger populations of neurons.[1][16][17] It is crucial to optimize the loading conditions for this compound salt in your specific primary neuron culture system to achieve reliable and reproducible results. The provided protocols and diagrams serve as a comprehensive guide to aid researchers in successfully employing this powerful tool for investigating neuronal calcium signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.teikyo.jp [pure.teikyo.jp]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 10. A Simple Method of In Vitro Electroporation Allows Visualization, Recording, and Calcium Imaging of Local Neuronal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Electroporation of primary neural cultures: a simple method for directed gene transfer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of adult sensory neuron electroporation to study mechanisms of neurite growth [frontiersin.org]
- 15. Optimization of single-cell electroporation protocol for forced gene expression in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single neuron electroporation in manipulating and measuring the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dye loading with patch pipettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Endoplasmic Reticulum Calcium Release Using Fura-5F Pentapotassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a crucial intracellular organelle that acts as a major reservoir for calcium ions (Ca²⁺). The concentration of Ca²⁺ within the ER lumen is in the high micromolar to millimolar range, orders of magnitude higher than in the cytosol. This steep gradient is fundamental to a multitude of cellular signaling pathways, including protein folding and maturation, apoptosis, and store-operated calcium entry. Accurate measurement of ER Ca²⁺ dynamics is therefore essential for understanding these cellular processes and for the development of therapeutics targeting diseases associated with dysregulated Ca²⁺ signaling.
Fura-5F is a ratiometric fluorescent Ca²⁺ indicator with a low affinity for Ca²⁺, making it an ideal probe for measuring the high Ca²⁺ concentrations found within the ER. Its lower affinity, compared to high-affinity indicators like Fura-2, prevents dye saturation in the high-calcium environment of the ER, enabling the detection of both increases and decreases in luminal Ca²⁺ levels. The pentapotassium salt form of Fura-5F is membrane-impermeant, which allows for its targeted delivery into the ER of permeabilized cells. This approach provides direct control over the intracellular environment and circumvents issues such as incomplete de-esterification and subcellular compartmentalization that can arise with acetoxymethyl (AM) ester forms of dyes.
These application notes provide detailed protocols for using Fura-5F pentapotassium salt to measure ER Ca²⁺ release, including cell loading, in situ calibration, and experimental procedures for studying Ca²⁺ release through the primary ER calcium channels: the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine (B192298) receptor (RyR).
Data Presentation
The selection of an appropriate low-affinity Ca²⁺ indicator is critical for the successful measurement of ER calcium dynamics. The following table summarizes the key quantitative properties of Fura-5F and other commonly used low-affinity indicators for comparison.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) (Ca²⁺-free / Ca²⁺-bound) | Emission Max (nm) | Key Features |
| Fura-5F | ~400 nM[1] | ~363 / ~336[2] | ~512[2] | Ratiometric, low affinity, suitable for high Ca²⁺ environments. |
| Mag-Fura-2 | ~25 µM[3] | ~369 / ~329[3] | ~511 / ~508[3] | Ratiometric, sensitive to both Mg²⁺ and Ca²⁺. |
| Fluo-3FF | ~42 µM | ~462 | ~526 | Single wavelength, low affinity. |
| Fluo-5N | ~90 µM | ~494 | ~516 | Single wavelength, very low affinity. |
Note: The in vitro Kd of a Ca²⁺ indicator can differ from its in situ Kd within a specific cellular compartment due to factors such as pH, viscosity, and protein binding. For precise quantitative measurements, in situ calibration is highly recommended.
Signaling Pathways for ER Calcium Release
The release of Ca²⁺ from the ER is primarily mediated by two types of intracellular channels: IP₃ Receptors and Ryanodine Receptors.
Inositol 1,4,5-Trisphosphate Receptor (IP₃R) Pathway
Activation of various cell surface receptors (e.g., G protein-coupled receptors) can lead to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytosol and binds to its receptor, the IP₃R, on the ER membrane, causing the channel to open and release Ca²⁺ into the cytosol.
Ryanodine Receptor (RyR) Pathway
Ryanodine receptors are particularly important in excitable cells like muscle and neurons. Their activation can be triggered by a variety of stimuli, including Ca²⁺ itself (calcium-induced calcium release, CICR), and various signaling molecules. In many cell types, there is crosstalk between IP₃Rs and RyRs.
Experimental Protocols
Experimental Workflow Overview
The general workflow for measuring ER Ca²⁺ release using this compound salt involves cell preparation, permeabilization, dye loading, washing, in situ calibration (optional but recommended), and finally, the experimental measurement of Ca²⁺ release upon stimulation.
Protocol 1: Loading this compound Salt into Permeabilized Cells
This protocol describes how to load the membrane-impermeant this compound salt into the ER of cultured cells by selectively permeabilizing the plasma membrane.
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound salt
-
Digitonin (B1670571) or β-escin
-
Internal Buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES, pH 7.2)
-
Loading Buffer: Internal Buffer supplemented with 2 mM MgATP and an ATP-regenerating system (e.g., 5 mM phosphocreatine (B42189) and 5 U/mL creatine (B1669601) phosphokinase)
-
Wash Buffer: Internal Buffer
-
Confocal microscope or fluorescence imaging system equipped for ratiometric imaging of Fura dyes (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips suitable for imaging.
-
Permeabilization:
-
Prepare a stock solution of digitonin (e.g., 1 mg/mL in DMSO) or β-escin.
-
Wash the cells once with Internal Buffer.
-
Incubate the cells with a low concentration of digitonin (e.g., 10-50 µg/mL) or β-escin (e.g., 10-25 µg/mL) in Internal Buffer for 1-5 minutes at room temperature. The optimal concentration and incubation time should be determined empirically for each cell type to ensure selective permeabilization of the plasma membrane while leaving the ER membrane intact.
-
Monitor permeabilization using a membrane-impermeant dye like trypan blue.
-
-
Loading:
-
Immediately after permeabilization, wash the cells twice with Internal Buffer to remove the permeabilizing agent.
-
Prepare a 1-5 µM solution of this compound salt in Loading Buffer.
-
Incubate the permeabilized cells with the Fura-5F loading solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with Wash Buffer to remove excess and cytosolic Fura-5F.
-
-
ER Calcium Refilling:
-
Incubate the cells in Loading Buffer (containing MgATP) for at least 10 minutes to allow the ER to re-accumulate Ca²⁺ via SERCA pumps.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber with fresh Loading Buffer.
-
Acquire baseline ratiometric images (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Stimulate the cells with an appropriate agonist to induce ER Ca²⁺ release and record the change in fluorescence ratio over time.
-
Protocol 2: In Situ Calibration of Fura-5F in the ER
For accurate quantification of ER Ca²⁺ concentrations, an in situ calibration of Fura-5F is necessary. This protocol is performed on permeabilized and loaded cells.
Materials:
-
Cells loaded with Fura-5F as described in Protocol 1
-
Calcium Calibration Buffer Kit or homemade calibration buffers with varying free Ca²⁺ concentrations (ranging from Ca²⁺-free to saturating levels, e.g., 10 mM) buffered with a Ca²⁺ chelator like EGTA. The buffers should have a similar ionic composition to the Internal Buffer.
-
Ionomycin (B1663694) or a similar Ca²⁺ ionophore
-
Thapsigargin (B1683126) (optional, to deplete ER Ca²⁺ for R_min determination)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known free Ca²⁺ concentrations (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 10 mM) in an internal buffer base.
-
Determine Minimum Ratio (R_min):
-
Treat the Fura-5F loaded and permeabilized cells with a Ca²⁺-free calibration buffer containing a high concentration of EGTA (e.g., 10 mM) and a Ca²⁺ ionophore like ionomycin (e.g., 5-10 µM) to chelate any residual Ca²⁺ and allow the ionophore to equilibrate the ER lumen with the Ca²⁺-free medium.
-
Alternatively, treat with thapsigargin to deplete the ER of Ca²⁺.
-
Measure the fluorescence ratio (F₃₄₀/F₃₈₀) to determine R_min.
-
-
Determine Maximum Ratio (R_max):
-
Treat the cells with a high Ca²⁺ calibration buffer (e.g., 10 mM Ca²⁺) containing ionomycin to saturate the Fura-5F within the ER.
-
Measure the fluorescence ratio to determine R_max.
-
-
Generate Calibration Curve:
-
Sequentially perfuse the cells with the series of calibration buffers containing ionomycin, allowing the fluorescence ratio to stabilize at each concentration.
-
Record the fluorescence ratio for each known Ca²⁺ concentration.
-
-
Calculate ER Ca²⁺ Concentration:
-
Plot the fluorescence ratio against the corresponding Ca²⁺ concentration to generate a calibration curve.
-
The intracellular Ca²⁺ concentration ([Ca²⁺]ER) can then be calculated from the experimental fluorescence ratio (R) using the Grynkiewicz equation: [Ca²⁺]ER = Kd * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) where Kd is the dissociation constant of Fura-5F for Ca²⁺, and S_f2/S_b2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.
-
Protocol 3: Measuring Agonist-Induced ER Calcium Release
This protocol details the steps for stimulating and measuring ER Ca²⁺ release through IP₃Rs or RyRs.
Materials:
-
Fura-5F loaded cells (from Protocol 1)
-
Agonists:
-
For IP₃R stimulation: IP₃, or agonists that stimulate IP₃ production (e.g., ATP, carbachol, bradykinin).
-
For RyR stimulation: Caffeine or 4-chloro-m-cresol (4-CmC).
-
-
Imaging system as described above.
Procedure:
-
Baseline Measurement:
-
Mount the coverslip with Fura-5F loaded cells in an imaging chamber containing Loading Buffer.
-
Record a stable baseline fluorescence ratio for 1-2 minutes.
-
-
Agonist Stimulation:
-
Add the desired agonist to the imaging chamber at a final concentration known to elicit a response. For example:
-
IP₃ (in permeabilized cells): 1-10 µM
-
ATP or Carbachol (in intact cells before permeabilization, or if receptors are still functional): 10-100 µM
-
Caffeine: 5-20 mM
-
-
-
Data Acquisition:
-
Continuously record the fluorescence ratio during and after agonist addition to monitor the decrease in the ratio, which corresponds to the release of Ca²⁺ from the ER.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) or convert the ratio values to [Ca²⁺]ER using the in situ calibration curve.
-
The rate and magnitude of the decrease in the ratio provide information about the kinetics and extent of ER Ca²⁺ release.
-
Conclusion
This compound salt is a valuable tool for the direct and quantitative measurement of Ca²⁺ dynamics within the endoplasmic reticulum. Its low affinity for Ca²⁺ makes it well-suited for the high-calcium environment of the ER. The protocols provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Fura-5F for studying ER Ca²⁺ release and its role in various cellular processes and disease states. Successful implementation of these protocols will enable a deeper understanding of the intricate mechanisms of intracellular Ca²⁺ signaling.
References
Application Notes and Protocols for Simultaneous Imaging with Fura-5F and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the simultaneous imaging of intracellular calcium dynamics using Fura-5F alongside other fluorescent probes. The protocols and data presented herein are intended to enable researchers to design and execute multiplexed fluorescence imaging experiments to investigate the interplay between calcium signaling and other critical cellular processes.
Introduction to Simultaneous Imaging with Fura-5F
Fura-5F is a ratiometric, UV-excitable fluorescent indicator for calcium (Ca²⁺) with a dissociation constant (Kd) of approximately 400 nM, making it well-suited for measuring cytosolic Ca²⁺ concentrations in the physiological range.[1][2] Its ratiometric nature, where the excitation wavelength shifts upon Ca²⁺ binding, allows for accurate and quantitative measurements that are less susceptible to artifacts such as variations in dye concentration, cell thickness, and photobleaching.[3][4][5] Fura-5F is excited at approximately 340 nm when bound to Ca²⁺ and at 380 nm when in its Ca²⁺-free form, with an emission maximum around 510 nm.[6]
The ability to simultaneously measure Ca²⁺ dynamics with other cellular parameters provides a more complete picture of cellular signaling events. This is particularly crucial in drug development and disease research, where understanding the complex interplay between different signaling pathways is essential. This document outlines protocols for using Fura-5F in combination with probes for mitochondrial Ca²⁺, intracellular pH, and mitochondrial membrane potential.
Selecting a Secondary Fluorescent Probe
Successful simultaneous imaging relies on the spectral compatibility of the chosen fluorescent probes to minimize crosstalk and bleed-through. When selecting a probe to pair with Fura-5F, consider the following:
-
Spectral Overlap: The excitation and emission spectra of the two dyes should be as distinct as possible. Since Fura-5F is UV-excitable with green emission, probes with longer excitation and emission wavelengths (e.g., orange or red fluorescent probes) are often ideal partners.
-
Instrumentation: Your fluorescence microscope or plate reader must be equipped with the appropriate filter sets and light sources to excite and detect both fluorophores independently.
-
Cellular Localization: If you intend to measure parameters in different cellular compartments, choose probes that specifically localize to your regions of interest.
Recommended Probe Combinations:
| Target Parameter | Recommended Probe | Spectral Characteristics (Ex/Em) | Key Considerations |
| Mitochondrial Ca²⁺ | X-Rhod-1 | ~580 nm / ~602 nm | X-Rhod-1 is a red fluorescent indicator that localizes to mitochondria.[7] Its spectral properties are well-separated from Fura-5F. |
| Intracellular pH | SNARF-1 | Dual emission: ~580 nm (acidic) / ~640 nm (alkaline) with ~514 nm excitation | SNARF-1 is a ratiometric pH indicator. While there is some spectral overlap with Fura-5F's emission, with appropriate filter sets and controls, simultaneous measurements are feasible.[8][9] |
| Mitochondrial Membrane Potential (ΔΨm) | Tetramethylrhodamine, Methyl Ester (TMRM) | ~548 nm / ~573 nm | TMRM is a cationic dye that accumulates in mitochondria based on membrane potential. Its orange/red fluorescence is spectrally distinct from Fura-5F's green emission. |
Experimental Protocols
General Reagents and Buffers
-
Fura-5F, AM: Acetoxymethyl ester form of Fura-5F for cell loading.
-
Secondary Probe, AM: As per the experimental design (e.g., X-Rhod-1, AM; SNARF-1, AM; TMRM).
-
Pluronic F-127: A non-ionic surfactant used to aid in the dispersion of AM ester dyes in aqueous media.
-
Dimethyl sulfoxide (B87167) (DMSO): For dissolving AM ester dyes.
-
Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.
-
Fetal Bovine Serum (FBS): For cell culture.
-
Trypsin-EDTA: For cell passaging.
-
Ionomycin: A calcium ionophore used for in situ calibration.
-
EGTA: A calcium chelator used for in situ calibration.
Protocol 1: Simultaneous Measurement of Cytosolic and Mitochondrial Ca²⁺
This protocol details the co-loading of cells with Fura-5F AM for cytosolic Ca²⁺ and X-Rhod-1 AM for mitochondrial Ca²⁺.[7]
Workflow for Simultaneous Cytosolic and Mitochondrial Ca²⁺ Imaging
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Calcium Imaging in mDA neurons [protocols.io]
- 8. Selection of fluorescent ion indicators for simultaneous measurements of pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-5F for High-Throughput Screening of G-Protein Coupled Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. A significant subset of these receptors, particularly those coupled to Gαq proteins, transduce signals through the mobilization of intracellular calcium ([Ca²⁺]i). High-throughput screening (HTS) assays that monitor these [Ca²⁺]i fluxes are therefore a cornerstone of GPCR drug discovery. Fura-5F, a ratiometric fluorescent calcium indicator, is a valuable tool for such screens. As a lower-affinity analog of the widely used Fura-2, Fura-5F is particularly well-suited for measuring the larger calcium transients often elicited by GPCR activation, minimizing signal saturation and providing a wider dynamic range for compound characterization.
This document provides detailed application notes and protocols for the use of Fura-5F in HTS campaigns targeting GPCRs.
Principle of the Assay
The assay is based on the ability of Fura-5F to chelate calcium ions, which alters its fluorescent properties. The acetoxymethyl (AM) ester form of Fura-5F is cell-permeable and, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form.[1] Fura-5F is a ratiometric dye, meaning its fluorescence excitation maximum shifts upon binding to Ca²⁺.[2] By measuring the fluorescence emission at a single wavelength (typically around 510 nm) while alternating the excitation wavelength between the Ca²⁺-bound (~340 nm) and Ca²⁺-free (~380 nm) peaks, a ratio of the two fluorescence intensities can be calculated. This ratiometric measurement provides a quantitative readout of intracellular calcium concentration that is largely independent of dye concentration, cell number, and fluorescence signal variations, making it a robust method for HTS.[1][3]
Activation of Gαq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in [Ca²⁺]i is detected by the intracellular Fura-5F.
Quantitative Data: Fura-5F Properties
The selection of an appropriate fluorescent dye is critical for the success of an HTS campaign. The properties of Fura-5F make it a suitable choice for GPCR-mediated calcium mobilization assays.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~336-340 nm | [3][4] |
| Excitation Maximum (Ca²⁺-free) | ~363-380 nm | [3][4] |
| Emission Maximum | ~505-512 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [2][5] |
Signaling Pathway and Experimental Workflow
Gαq-Coupled GPCR Signaling Pathway
Caption: Gαq-coupled GPCR signaling pathway leading to intracellular calcium release.
High-Throughput Screening Experimental Workflow
Caption: A typical experimental workflow for a GPCR HTS campaign using Fura-5F.
Experimental Protocols
Materials and Reagents
-
Cells: A cell line stably expressing the GPCR of interest (e.g., CHO-K1, HEK293).
-
Fura-5F, AM: Acetoxymethyl ester of Fura-5F.
-
Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.
-
Probenecid (B1678239): An organic anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compounds: Library of small molecules, known agonists, and antagonists.
-
384-well black-wall, clear-bottom microplates.
-
Fluorescence plate reader with kinetic and ratiometric capabilities.
Protocol 1: Cell Preparation and Dye Loading
-
Cell Seeding:
-
The day before the assay, seed the cells into 384-well black-wall, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well in 25 µL of culture medium).[6][7]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of Fura-5F, AM in high-quality, anhydrous DMSO (e.g., 1 mM).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the dye loading solution by diluting the Fura-5F, AM stock solution into the assay buffer to a final concentration of 2-5 µM. To aid in solubilization, first mix the Fura-5F, AM stock with an equal volume of the 20% Pluronic F-127 stock before diluting in the assay buffer.
-
Add probenecid to the dye loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.[8][9]
-
-
Cell Loading:
-
Remove the cell culture medium from the plates.
-
Add an equal volume of the dye loading solution to each well (e.g., 25 µL).
-
Incubate the plates at 37°C for 60 minutes in the dark.[9]
-
Some protocols may suggest a subsequent incubation at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.[10]
-
Protocol 2: High-Throughput Screening Assay
-
Compound Plate Preparation:
-
Prepare serial dilutions of your test compounds, known agonists, and antagonists in the assay buffer in a separate 384-well plate (the "compound plate").
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of ~510 nm, with alternating excitation at ~340 nm and ~380 nm.
-
Program the instrument for a kinetic read, typically with a baseline reading for 5-10 seconds before compound addition, followed by continuous reading for 60-180 seconds after compound addition.
-
-
Compound Addition and Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument's integrated liquid handler will add a specific volume of compound from the compound plate to the cell plate.
-
Initiate the kinetic read immediately upon compound addition.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) for each time point.
-
The response to a compound is typically measured as the peak ratio value minus the baseline ratio value.
-
For antagonist screening, cells are pre-incubated with the test compounds before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Analysis and Quality Control
Data Analysis Workflow
Caption: Logical workflow for HTS data analysis and quality control.
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[11][12] It is calculated using the signals from positive and negative controls.
Formula: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ = mean of the positive control signal
-
σₚ = standard deviation of the positive control signal
-
μₙ = mean of the negative control signal
-
σₙ = standard deviation of the negative control signal
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor greater than 0.5 is generally considered necessary for a robust and reliable HTS campaign.[13][14]
Conclusion
Fura-5F is a powerful tool for high-throughput screening of GPCRs that signal through intracellular calcium mobilization. Its ratiometric properties and lower affinity for calcium make it particularly suitable for detecting the robust signals often generated by these receptors. By following the detailed protocols and implementing rigorous quality control measures such as the Z'-factor, researchers can confidently identify and characterize novel modulators of GPCR activity, accelerating the drug discovery process.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. abpbio.com [abpbio.com]
- 9. hellobio.com [hellobio.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. punnettsquare.org [punnettsquare.org]
- 14. assay.dev [assay.dev]
Application of Fura-5F Pentapotassium Salt in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F pentapotassium salt is a ratiometric, fluorescent calcium (Ca²⁺) indicator characterized by its low affinity for Ca²⁺. This property makes it an invaluable tool in neuroscience research for accurately measuring high intracellular Ca²⁺ concentrations that would otherwise saturate high-affinity indicators like Fura-2. As a cell-impermeant salt, Fura-5F requires direct introduction into the cytoplasm, offering precise control over the indicator concentration within individual neurons. This document provides detailed application notes and experimental protocols for the effective use of this compound salt in neuroscience research, with a focus on quantitative data presentation and visualization of experimental workflows.
Key Features and Applications
Fura-5F is particularly well-suited for investigating neuronal processes that involve substantial and rapid increases in intracellular Ca²⁺. Its lower affinity allows for the resolution of Ca²⁺ dynamics in the micromolar range, which is often encountered in specific subcellular compartments or during intense neuronal activity.
Primary Applications in Neuroscience:
-
Studying Excitotoxicity: Accurately measuring the high levels of Ca²⁺ influx associated with the overactivation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, is crucial for understanding the mechanisms of neuronal cell death in stroke, epilepsy, and neurodegenerative diseases.[1]
-
Investigating Synaptic Plasticity: Monitoring Ca²⁺ transients in dendritic spines and at presynaptic terminals during long-term potentiation (LTP) and long-term depression (LTD), where Ca²⁺ concentrations can reach micromolar levels.
-
Analyzing Calcium Dynamics in Cellular Organelles: Measuring Ca²⁺ concentrations within organelles like mitochondria, which play a critical role in cellular bioenergetics and apoptosis and can accumulate high levels of Ca²⁺.[2]
-
Characterizing Voltage-Gated Calcium Channels (VGCCs): Quantifying Ca²⁺ influx through various types of VGCCs upon neuronal depolarization.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fura-5F and its close analog, Fura-FF, providing a basis for experimental design and data interpretation.
| Property | Fura-5F | Fura-FF | Fura-2 (for comparison) |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~6 µM | ~145 nM[3] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | 365 nm[2] | ~363 nm[3][4] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | 339 nm[2] | ~335 nm[3][4] |
| Emission Wavelength (Ca²⁺-free) | ~512 nm | 514 nm[2] | ~512 nm[3][4] |
| Emission Wavelength (Ca²⁺-bound) | ~512 nm | 507 nm[2] | ~505 nm[3][4] |
| Typical Intracellular Concentration | 25-500 µM (via microinjection/patch pipette) | 5 µM (for cell loading) | 25-500 µM (via microinjection/patch pipette) |
Experimental Protocols
As this compound salt is cell-impermeant, it must be introduced into neurons using invasive techniques. The following are detailed protocols for common loading methods and subsequent calibration.
Protocol 1: Loading Fura-5F via Patch Pipette
This method is ideal for simultaneous electrophysiological recording and calcium imaging in single neurons.
Materials:
-
This compound salt
-
Internal solution for patch pipette (e.g., 120 mM K-gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM KCl, pH 7.2-7.4, osmolarity adjusted to ~290 mOsm)
-
Patch-clamp rig with fluorescence microscopy capabilities
Procedure:
-
Prepare Fura-5F Stock Solution: Dissolve this compound salt in the patch pipette internal solution to a final concentration of 50-200 µM. Vortex briefly to ensure complete dissolution.
-
Backfill Pipette: Backfill a borosilicate glass micropipette with the Fura-5F-containing internal solution.
-
Establish Whole-Cell Configuration: Approach a target neuron and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Dye Diffusion: Allow the Fura-5F to diffuse from the pipette into the neuron for at least 15-20 minutes before starting imaging experiments. This ensures a stable and relatively uniform dye concentration in the soma and proximal dendrites.
-
Imaging: Excite the neuron alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular Ca²⁺ concentration.
Protocol 2: Loading Fura-5F via Microinjection
Microinjection allows for the loading of multiple neurons in a field of view without the requirement for electrophysiological recording.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micromanipulator and microinjection system
-
High-resolution fluorescence microscope
Procedure:
-
Prepare Injection Solution: Dissolve this compound salt in the injection buffer to a final concentration of 100-500 µM.
-
Load Micropipette: Load a fine-tipped glass micropipette with the Fura-5F solution.
-
Position Pipette: Under visual guidance (e.g., DIC optics), position the micropipette adjacent to the target neuron.
-
Inject Dye: Gently penetrate the cell membrane and inject a small volume of the Fura-5F solution using a brief pressure pulse. The injection volume should be a small fraction of the cell volume to avoid damage.
-
Recovery: Allow the neuron to recover for 10-15 minutes before commencing imaging.
Protocol 3: In Vitro Calibration of Fura-5F
An in vitro calibration is essential to convert the measured fluorescence ratios into absolute Ca²⁺ concentrations. This involves measuring the fluorescence ratio of Fura-5F in solutions of known Ca²⁺ concentrations.
Materials:
-
This compound salt
-
Calcium calibration buffer kit or homemade buffers with varying free Ca²⁺ concentrations (e.g., using EGTA and CaCl₂)
-
Fluorescence spectrometer or imaging setup used for experiments
Procedure:
-
Prepare Calibration Solutions: Prepare a series of calibration buffers with free Ca²⁺ concentrations spanning the expected physiological range (e.g., 0 µM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and a saturating concentration of >1 mM).
-
Add Fura-5F: Add Fura-5F to each calibration buffer to a final concentration similar to that used in the cellular experiments (e.g., 1 µM).
-
Measure Fluorescence Ratios: For each calibration solution, measure the fluorescence intensity at ~510 nm with excitation at ~340 nm and ~380 nm.
-
Determine Rmin and Rmax:
-
Rmin: The ratio (F340/F380) in the zero Ca²⁺ solution.
-
Rmax: The ratio (F340/F380) in the saturating Ca²⁺ solution.
-
-
Calculate Kd: Plot the fluorescence ratio against the free Ca²⁺ concentration and fit the data to the Grynkiewicz equation to determine the effective dissociation constant (Kd) of Fura-5F under your experimental conditions.[5]
Grynkiewicz Equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio at zero Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺.
-
Kd is the dissociation constant of the indicator.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound indicator, respectively.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Fura-5F Calcium Imaging
Signaling Pathway: NMDA Receptor-Mediated Calcium Influx
Concluding Remarks
This compound salt is a powerful tool for neuroscientists interested in quantifying high-concentration calcium dynamics. Its low affinity for Ca²⁺ provides a distinct advantage over higher-affinity dyes when studying phenomena such as excitotoxicity and synaptic plasticity. Proper loading and careful calibration are paramount for obtaining accurate and reproducible quantitative data. The protocols and guidelines presented here offer a comprehensive framework for the successful application of Fura-5F in neuroscience research.
References
Application Notes and Protocols for Fura-5F Pentapotassium in the Study of Muscle Cell Calcium Sparks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental regulator of muscle cell function, governing processes from contraction and relaxation to gene expression. Elementary Ca²⁺ release events from the sarcoplasmic reticulum (SR), known as "calcium sparks," are the building blocks of global cellular Ca²⁺ signals. The precise measurement of these localized and transient Ca²⁺ signals is crucial for understanding muscle physiology and pathophysiology. Fura-5F, a low-affinity ratiometric Ca²⁺ indicator, is particularly well-suited for studying calcium sparks due to its rapid kinetics and a dissociation constant (Kd) that is not saturated by the high Ca²⁺ concentrations reached during these events. This document provides detailed application notes and protocols for the use of Fura-5F pentapotassium salt in the investigation of calcium sparks in muscle cells.
Fura-5F is a derivative of the widely used Fura-2 indicator, engineered to have a lower affinity for Ca²⁺. This characteristic is advantageous for measuring the large and rapid Ca²⁺ transients that constitute sparks, preventing indicator saturation that can occur with high-affinity dyes like Fura-2. The pentapotassium salt form of Fura-5F is cell-impermeant, necessitating direct intracellular loading techniques such as microinjection or infusion via a patch pipette. This ensures the indicator remains in the cytosol and avoids compartmentalization within organelles.
Data Presentation
Table 1: Spectral and Chemical Properties of Fura-5F
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [1] |
| Emission Wavelength | ~512 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [2] |
| Form | Pentapotassium Salt | [3] |
| Cell Permeability | Impermeant | [4] |
Table 2: Comparison of Low-Affinity Calcium Indicators for Muscle Ca²⁺ Transients
| Indicator | Reported Kd (Ca²⁺) | Key Characteristics for Spark Analysis | Reference |
| Fura-5F | ~400 nM | Ratiometric, UV-excitable, suitable for high Ca²⁺ concentrations. | [2] |
| Fura-4F | ~770 nM | Ratiometric, UV-excitable, lower affinity than Fura-5F. | [2] |
| Fura-6F | ~5.3 µM | Ratiometric, UV-excitable, very low affinity. | [2] |
| Mag-Fura-2 | High µM range | Ratiometric, also sensitive to Mg²⁺. | [5] |
| Fluo-5N | ~90 µM | Single wavelength, visible light excitation, very low affinity. | [6] |
| OGB-5N | High µM range | Single wavelength, visible light excitation. | [6] |
Table 3: Typical Calcium Spark Parameters in Skeletal Muscle Fibers
| Parameter | Description | Typical Value Range | Reference |
| Amplitude (ΔF/F₀) | The peak fluorescence intensity of the spark relative to the baseline. | 0.2 - 1.5 | [1] |
| Full Duration at Half Maximum (FDHM) | The duration of the spark at 50% of its maximal amplitude. | 10 - 30 ms | [1] |
| Full Width at Half Maximum (FWHM) | The spatial width of the spark at 50% of its maximal amplitude. | 1.5 - 2.5 µm | [1] |
| Time to Peak (TTP) | The time from the start of the spark to its peak intensity. | 5 - 15 ms | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Microinjection
Materials:
-
This compound salt
-
High-purity water (e.g., Milli-Q)
-
Intracellular buffer solution (e.g., 120 mM K-Aspartate, 10 mM HEPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.2)
-
Micropipette puller
-
Microinjection system
Procedure:
-
Reconstitution: Dissolve this compound salt in high-purity water to create a concentrated stock solution (e.g., 10 mM). Protect the solution from light.
-
Working Solution: Dilute the stock solution into the intracellular buffer to a final concentration of 1-5 mM for microinjection. The optimal concentration should be determined empirically to achieve adequate signal-to-noise without significant Ca²⁺ buffering.
-
Micropipette Preparation: Pull glass micropipettes to have a fine tip (typically <0.5 µm diameter).
-
Loading the Micropipette: Backfill the micropipette with the Fura-5F working solution.
Protocol 2: Microinjection of Fura-5F into Isolated Muscle Fibers
Materials:
-
Isolated single muscle fibers
-
Microscope with fluorescence imaging capabilities
-
Microinjection apparatus
-
Fura-5F-loaded micropipette
Procedure:
-
Cell Preparation: Isolate single muscle fibers from the tissue of interest (e.g., flexor digitorum brevis of a mouse) using established enzymatic and mechanical dissociation methods. Plate the isolated fibers on a glass-bottom dish suitable for microscopy.
-
Microinjection: Under visual guidance using the microscope, carefully insert the tip of the Fura-5F-loaded micropipette into a single muscle fiber.
-
Pressure Injection: Apply a brief pulse of positive pressure to inject a small volume of the Fura-5F solution into the myoplasm. The injection volume should be a small fraction of the cell volume (typically 1-2%) to minimize damage.
-
Diffusion: Allow the indicator to diffuse throughout the cytoplasm for at least 30 minutes before imaging to ensure a uniform distribution.
Protocol 3: Calcium Spark Imaging and Analysis
Materials:
-
Confocal or wide-field fluorescence microscope equipped for ratiometric imaging
-
Light source with excitation wavelengths of ~340 nm and ~380 nm
-
Emission filter centered around ~510 nm
-
Image acquisition and analysis software (e.g., ImageJ with appropriate plugins)
Procedure:
-
Microscope Setup: Place the dish with Fura-5F-loaded muscle fibers on the microscope stage.
-
Image Acquisition:
-
Acquire images by rapidly alternating excitation between 340 nm and 380 nm.
-
Collect the emitted fluorescence at ~510 nm.
-
For spark detection, use a line-scan mode along the longitudinal axis of the muscle fiber to achieve high temporal resolution.
-
-
Data Analysis:
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
Baseline Fluorescence (F₀): Determine the baseline fluorescence ratio in a region of the cell at rest.
-
Spark Detection: Identify calcium sparks as transient, localized increases in the fluorescence ratio.
-
Parameter Measurement: For each identified spark, quantify the amplitude (ΔF/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM) using specialized analysis software.[1]
-
Mandatory Visualizations
References
- 1. Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Calcium Imaging with Fura-5F Dextran Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo calcium imaging is a powerful technique for monitoring the dynamics of intracellular calcium ([Ca²⁺]) in real-time within a living organism. These fluctuations are fundamental to a vast array of physiological processes, including neuronal activity, muscle contraction, and signal transduction. Fura-5F, a ratiometric calcium indicator, is particularly well-suited for these studies due to its moderate affinity for Ca²⁺, making it ideal for detecting large and rapid calcium transients. When conjugated to dextran (B179266), a biocompatible polysaccharide, Fura-5F exhibits enhanced intracellular retention and reduced compartmentalization, permitting long-term imaging experiments with high signal-to-noise ratios.[1][2][3][4] This document provides detailed application notes and protocols for the use of Fura-5F dextran conjugate in in vivo calcium imaging experiments.
Properties of Fura-5F and its Dextran Conjugate
Fura-5F is a fluorescent chelator of Ca²⁺ that exhibits a shift in its excitation spectrum upon binding to calcium. This ratiometric property allows for the accurate determination of intracellular Ca²⁺ concentrations, largely independent of indicator concentration, photobleaching, and cell volume changes.[5] The dextran conjugate of Fura-5F retains these favorable spectral properties while offering significant advantages for in vivo applications. Dextrans are hydrophilic, biologically inert, and resistant to cleavage by endogenous enzymes, ensuring that the indicator remains in the cytosol for extended periods.[3][4]
Table 1: Quantitative Properties of Fura-5F and Fura Dextran Conjugates
| Property | Fura-5F (Free Acid) | Fura-2 (B149405) Dextran Conjugate (as a proxy) | Reference |
| Excitation Maxima (λex) | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free) | Similar to free dye | [5][6] |
| Emission Maximum (λem) | ~510 nm | ~510 nm | [5][6] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | 200 - 400 nM (varies with batch and MW) | [6][7] |
| Molecular Weight (MW) of Dextran | N/A | Typically 3,000 or 10,000 Da | [1] |
| Quantum Yield | Not specified for Fura-5F, but Fura-2 is 0.49 (Ca²⁺-bound) and 0.23 (Ca²⁺-free) | Likely similar to free dye | [8] |
Note: Specific properties of Fura-5F dextran conjugate may vary between batches and manufacturers. It is recommended to perform a calibration for each new lot of the indicator.[3]
Key Advantages of Fura-5F Dextran Conjugate for In Vivo Imaging
-
Excellent Cellular Retention: The high molecular weight of the dextran conjugate prevents leakage from healthy cells and allows for long-term imaging studies, even over several days.[1][3]
-
Reduced Compartmentalization: Unlike acetoxymethyl (AM) ester dyes, dextran conjugates are less prone to sequestration into intracellular organelles, ensuring the signal accurately reflects cytosolic Ca²⁺ levels.[1][3][4]
-
Anterograde and Retrograde Tracing: Dextran conjugates can be transported along axons, enabling the labeling and functional imaging of distant neuronal projections.[1]
-
Suitability for Two-Photon Microscopy: Fura dyes can be efficiently excited via two-photon absorption using near-infrared light, which allows for deeper tissue penetration and reduced phototoxicity, crucial for in vivo imaging.[9][10]
Experimental Protocols
The following protocols provide a general framework for in vivo calcium imaging using Fura-5F dextran conjugate. Specific parameters may need to be optimized depending on the animal model, target tissue, and imaging setup.
Protocol 1: In Vivo Loading of Fura-5F Dextran Conjugate by Microinjection
This protocol is suitable for labeling a specific population of cells, such as neurons in a particular brain region.
Materials:
-
Fura-5F dextran conjugate (e.g., 10,000 MW)
-
Sterile, artificial cerebrospinal fluid (aCSF) or physiological saline
-
Micropipette puller
-
Glass micropipettes (tip diameter 1-5 µm)
-
Micromanipulator
-
Pressure injection system (e.g., Picospritzer)
-
Stereotaxic apparatus (for brain injections)
-
Anesthesia and surgical equipment
Procedure:
-
Preparation of the Indicator Solution:
-
Dissolve Fura-5F dextran conjugate in sterile aCSF or saline to a final concentration of 1-5% (w/v).[1]
-
Centrifuge the solution to pellet any undissolved particles.
-
Load the supernatant into a glass micropipette.
-
-
Animal Surgery:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region. For other tissues, surgically expose the area of interest.
-
-
Microinjection:
-
Using a micromanipulator, carefully lower the micropipette to the target coordinates.
-
Pressure inject a small volume of the Fura-5F dextran solution (e.g., 10-100 nL) over several minutes.
-
Slowly retract the micropipette to minimize tissue damage.
-
-
Post-Injection and Recovery:
Protocol 2: In Vivo Two-Photon Calcium Imaging
Materials:
-
Two-photon microscope equipped with a Ti:Sapphire laser
-
Animal head-fixation apparatus
-
Data acquisition software
Procedure:
-
Animal Preparation:
-
Anesthetize the animal or use an awake, head-fixed preparation.
-
Secure the animal under the microscope objective.
-
-
Imaging Parameters:
-
Tune the laser to an appropriate wavelength for two-photon excitation of Fura-5F (typically 780-820 nm).
-
Acquire images at two excitation wavelengths sequentially (e.g., 780 nm for Ca²⁺-bound and 820 nm for Ca²⁺-free) to perform ratiometric imaging.
-
Collect emitted fluorescence through a bandpass filter centered around 510 nm.
-
Adjust laser power and detector gain to achieve optimal signal-to-noise ratio while minimizing phototoxicity.
-
-
Data Acquisition:
-
Record time-lapse image series to capture calcium dynamics in response to stimuli or spontaneous activity.
-
Acquire a z-stack to reconstruct the three-dimensional structure of the labeled cells.
-
-
Data Analysis:
-
Correct for motion artifacts.
-
Define regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F780/F820).
-
Convert the ratio values to intracellular Ca²⁺ concentrations using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) ratios.[11]
-
Signaling Pathways and Workflows
The following diagrams illustrate the underlying calcium signaling pathway and the experimental workflow for in vivo imaging with Fura-5F dextran conjugate.
Caption: Intracellular calcium signaling pathway leading to a detectable fluorescence change with Fura-5F.
Caption: Experimental workflow for in vivo calcium imaging with Fura-5F dextran conjugate.
Troubleshooting and Considerations
-
Low Signal: Ensure the injection was successful and sufficient time was allowed for dye distribution. Optimize laser power and detector settings. Co-injection with a fluorescent marker like Texas Red dextran can help locate labeled cells.[1]
-
Phototoxicity: Minimize laser exposure time and power. Use a high-sensitivity detector to reduce the required excitation light.
-
Motion Artifacts: Use a stable head-fixation apparatus. For awake animals, consider motion correction algorithms during data analysis.
-
Indicator Calibration: The in situ properties of calcium indicators can differ from in vitro conditions. For precise quantification of [Ca²⁺], in situ calibration is recommended.[7]
Conclusion
Fura-5F dextran conjugate is a robust and reliable tool for in vivo calcium imaging. Its excellent cellular retention and resistance to compartmentalization make it ideal for long-term monitoring of calcium dynamics in a variety of cell types and tissues. By following the protocols and considerations outlined in these application notes, researchers can successfully employ this powerful indicator to gain valuable insights into the role of calcium signaling in health and disease.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Presynaptic imaging of projection fibers by in vivo injection of dextran-conjugated calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicator Conjugates—Section 19.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescent Ca2+ Indicator Conjugates—Section 19.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fura-2 AM | AAT Bioquest [aatbio.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Resting cytoplasmic free Ca2+ concentration in frog skeletal muscle measured with fura-2 conjugated to high molecular weight dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A bright blue fluorescent dextran for two-photon in vivo imaging of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.math.princeton.edu [web.math.princeton.edu]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fura-5F in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F is a ratiometric, fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]i). As a member of the Fura family of dyes, which includes the widely used Fura-2, Fura-5F exhibits a shift in its excitation spectrum upon binding to Ca²⁺. This ratiometric property is particularly advantageous for quantitative measurements as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness. Fura-5F is characterized by a moderate affinity for Ca²⁺, making it a suitable candidate for studying a range of intracellular calcium concentrations.
This document provides detailed application notes and protocols for the use of Fura-5F in flow cytometry, a powerful technique for single-cell analysis of calcium mobilization in large cell populations. While the cell-permeant acetoxymethyl (AM) ester form of Fura-5F is most commonly used for loading live cells, this guide will also address the cell-impermeant pentapotassium salt form.
Quantitative Data Summary
The spectral properties and calcium binding affinity of Fura-5F are crucial for designing and executing flow cytometry experiments. The following tables summarize these key quantitative parameters.
| Parameter | Value | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [2] |
| Excitation Wavelength (Ca²⁺-saturated) | ~335 nm | [2] |
| Emission Wavelength | ~510 nm | [1] |
Table 1: Physicochemical Properties of Fura-5F
| Laser Line | Emission Filter | Purpose |
| UV Laser (~355 nm) | ~510 nm | Excitation of Ca²⁺-bound and Ca²⁺-free Fura-5F |
| Violet Laser (~405 nm) | ~510 nm | Alternative excitation for ratiometric analysis with some cytometers |
Table 2: Suggested Flow Cytometer Configuration for Fura-5F
Signaling Pathway: Gq-Coupled GPCR-Mediated Calcium Mobilization
A common application for Fura-5F in flow cytometry is the study of G protein-coupled receptor (GPCR) activation. Specifically, GPCRs that couple to the Gq alpha subunit initiate a signaling cascade that results in the release of calcium from intracellular stores. The following diagram illustrates this pathway.
Experimental Workflow for Calcium Flux Assay
The following diagram outlines the general workflow for a calcium flux assay using Fura-5F and a flow cytometer.
References
Measuring Mitochondrial Calcium with Low-Affinity Fura Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular calcium (Ca²⁺) signaling, influencing processes from ATP production to apoptosis. Measuring mitochondrial Ca²⁺ concentration ([Ca²⁺]ₘ) is crucial for understanding these roles. Due to the high [Ca²⁺] within the mitochondrial matrix, which can reach hundreds of micromolar to even millimolar levels, standard high-affinity Ca²⁺ indicators like Fura-2 (Kd ≈ 145 nM) are often saturated and thus unsuitable for quantitative measurements.[1] Low-affinity fluorescent dyes, particularly ratiometric indicators like Fura-2FF, Mag-Fura-2, and Fura-5N, are essential tools for accurately quantifying these high mitochondrial calcium levels.[2][3]
These application notes provide a comprehensive guide to using low-affinity Fura dyes for measuring mitochondrial calcium, including detailed protocols, data presentation, and visual representations of key pathways and workflows.
Data Presentation: Properties of Low-Affinity Fura Dyes
The selection of an appropriate low-affinity Ca²⁺ indicator is critical and depends on the specific experimental conditions. The table below summarizes the key quantitative properties of commonly used low-affinity Fura dyes.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission | Key Features |
| Fura-2FF | ~6-10 µM[4][5][6] | ~365 nm / ~339 nm[5] | ~514 nm / ~507 nm[5] | Ratiometric, low Mg²⁺ sensitivity, good dynamic range.[2][4] |
| Mag-Fura-2 | ~20 µM[4] | ~369 nm / ~329 nm | ~511 nm / ~508 nm | Ratiometric, also sensitive to Mg²⁺ (Kd ≈ 2 mM).[4] |
| Fura-5N | Not commercially available, low fluorescence intensity.[3] | Similar to Fura-2 | Similar to Fura-2 | Low-affinity analog of Fura-2.[3] |
Signaling Pathways
Mitochondrial Calcium Transport
Mitochondrial calcium homeostasis is maintained by a balance between uptake and efflux pathways. Calcium ions first cross the outer mitochondrial membrane (OMM) through Voltage-Dependent Anion Channels (VDACs) and are then transported across the inner mitochondrial membrane (IMM) into the matrix.
-
Influx: The primary mechanism for Ca²⁺ uptake into the mitochondrial matrix is the Mitochondrial Calcium Uniporter (MCU) , a highly selective channel driven by the large negative mitochondrial membrane potential.[7][8][9]
-
Efflux: Ca²⁺ is extruded from the matrix primarily by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and a putative H⁺/Ca²⁺ exchanger .[7][8]
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Mitochondrial Ca2+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Fura-5F Pentapotassium Salt for Studying Synaptic Activity in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F is a ratiometric fluorescent calcium (Ca²⁺) indicator that is an indispensable tool for the investigation of intracellular calcium dynamics. As a derivative of Fura-2, Fura-5F possesses a lower affinity for Ca²⁺, making it particularly well-suited for studying cellular compartments or events associated with large and rapid changes in calcium concentration, such as synaptic activity.[1][2] The pentapotassium salt form of Fura-5F is a membrane-impermeant salt that necessitates direct intracellular loading, typically through microinjection or a patch pipette, which allows for precise delivery to the neuron of interest.[3][4] This targeted loading approach is highly advantageous for detailed studies of synaptic transmission in brain slice preparations.
The ratiometric nature of Fura-5F allows for accurate quantification of intracellular Ca²⁺ concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths.[5][6] This methodology effectively minimizes artifacts arising from photobleaching, variations in dye concentration, and cell thickness, thereby providing more robust and reproducible data.[6]
Advantages of Fura-5F for Synaptic Activity Studies
-
Lower Calcium Affinity: With a higher dissociation constant (Kd) compared to Fura-2, Fura-5F is less likely to become saturated by the large Ca²⁺ influx that occurs at the presynaptic terminal during an action potential. This allows for a more accurate measurement of the full dynamic range of synaptic calcium transients.[1][2]
-
Rapid Response Kinetics: The lower affinity of Fura-5F contributes to faster dissociation from Ca²⁺, enabling the indicator to more faithfully track rapid changes in intracellular calcium concentration that are characteristic of synaptic events.[2]
-
Precise Loading: The use of the pentapotassium salt form allows for targeted loading of individual neurons via a patch pipette, which is often performed in conjunction with electrophysiological recordings. This provides a powerful combination of functional and imaging data from the same cell.[7][8]
-
Ratiometric Measurement: The dual-excitation ratiometric properties of Fura-5F provide a reliable method for quantifying intracellular calcium concentrations, which is crucial for understanding the stoichiometry and regulation of neurotransmitter release.[5][9]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-5F, providing a basis for experimental design and data interpretation.
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [1][5] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [3] |
| Excitation Wavelength (Ca²⁺-bound) | ~335 nm | [3] |
| Emission Wavelength | ~510-512 nm | [3][5] |
| Form | Pentapotassium Salt | [3] |
| Cell Permeability | Impermeant | [3] |
Signaling Pathway of Presynaptic Calcium Influx and Neurotransmitter Release
The influx of calcium into the presynaptic terminal is the critical link between the arrival of an action potential and the release of neurotransmitters. The following diagram illustrates this fundamental signaling pathway.
Caption: Presynaptic calcium signaling pathway.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiology and calcium imaging.
Reagents and Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Cutting Solution Composition (in mM):
-
87 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
25 NaHCO₃
-
75 Sucrose
-
25 Glucose
-
7 MgCl₂
-
0.5 CaCl₂
aCSF Composition (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
26 NaHCO₃
-
10 Glucose
-
1 MgCl₂
-
2 CaCl₂
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300 µm).
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
Allow the slices to recover at room temperature in oxygenated aCSF for at least 1 hour before experimentation.
Loading Fura-5F Pentapotassium Salt via Patch Pipette
This protocol details the procedure for loading an individual neuron with this compound salt during a whole-cell patch-clamp recording.
Reagents and Materials:
-
Prepared acute brain slice
-
Patch-clamp rig with fluorescence microscopy capabilities
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (see composition below)
-
This compound salt
Internal Solution Composition (example, can be adjusted based on experimental needs):
-
130 K-Gluconate
-
10 KCl
-
10 HEPES
-
4 Mg-ATP
-
0.3 Na-GTP
-
10 Phosphocreatine
-
Adjust pH to 7.3 with KOH
-
Adjust osmolarity to ~290 mOsm
Procedure:
-
Prepare the internal solution and add this compound salt to a final concentration of 50-200 µM.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the patch pipette with the Fura-5F-containing internal solution.
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Under visual guidance (e.g., Dodt contrast), approach a target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the Fura-5F to diffuse from the pipette into the cell for at least 10-15 minutes before starting imaging experiments.
Ratiometric Calcium Imaging
This protocol outlines the acquisition of ratiometric calcium imaging data from a Fura-5F loaded neuron.
Equipment:
-
Upright or inverted microscope with appropriate objectives
-
Light source capable of rapid wavelength switching (e.g., xenon arc lamp with a filter wheel or LED light source)
-
Excitation filters for ~340 nm and ~380 nm
-
Dichroic mirror and emission filter (~510 nm)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Data acquisition software
Procedure:
-
Focus on the Fura-5F loaded neuron.
-
Set the excitation wavelengths to alternate between ~340 nm and ~380 nm.
-
Acquire a series of images at each excitation wavelength over time.
-
Induce synaptic activity through electrical stimulation of afferent fibers or pharmacological manipulation.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
For analysis, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F₃₄₀/F₃₈₀).
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying synaptic activity using Fura-5F in brain slices.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Ex vivo mouse brain patch clamp recordings and Fura-2 imaging [protocols.io]
- 9. Fura-2 AM | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Fura-5F Calcium Imaging in Intact Dorsal Root Ganglia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for measuring intracellular calcium concentration ([Ca²⁺]i) in intact dorsal root ganglia (DRG) using the ratiometric fluorescent indicator Fura-5F. This document outlines procedures for tissue preparation, dye loading, imaging, and data analysis, tailored for professionals in research and drug development.
Introduction to Fura-5F Imaging in DRG Neurons
Dorsal root ganglia are crucial sites for sensory signal transmission, and understanding their calcium signaling pathways is vital for pain research and neuropharmacology. Fura-5F is a ratiometric calcium indicator that, upon binding to Ca²⁺, exhibits a shift in its excitation spectrum. This allows for the precise measurement of intracellular calcium levels, independent of variables like dye concentration, cell thickness, or photobleaching[1][2][3]. Fura-5F is particularly useful for detecting high calcium concentrations that might saturate higher-affinity indicators like Fura-2[4].
Loading acetoxymethyl (AM) ester dyes like Fura-5F into intact DRGs can be challenging, as they tend to load more readily into glial cells than neurons[5]. This protocol incorporates an electroporation step to significantly enhance dye uptake into neuronal cell bodies, enabling robust and reliable calcium measurements from the target cell population[6].
Key Properties of Fura-5F
| Property | Value | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [7] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | [8][9] |
| Emission Wavelength | ~510 nm | [8][9] |
| Form | Cell-permeant AM ester | [10] |
Experimental Workflow and Signaling
Experimental Workflow Diagram
The overall process from tissue dissection to data analysis is outlined below.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM | AAT Bioquest [aatbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Fura-5F pentapotassium dye compartmentalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fura-5F pentapotassium salt for intracellular calcium measurements. The information is presented in a question-and-answer format to directly address common issues, particularly dye compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and how does it differ from the AM ester form?
This compound salt is the cell-impermeant, water-soluble form of the Fura-5F calcium indicator. It is the active form of the dye that binds to calcium and exhibits a characteristic shift in its fluorescence excitation spectrum. The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant derivative that can be loaded into live cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, cell-impermeant pentapotassium salt form in the cytoplasm.[1]
Q2: What is dye compartmentalization and why is it a problem?
Dye compartmentalization is the sequestration of the fluorescent indicator into intracellular organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[2][3] This is a significant issue because it leads to an inaccurate measurement of cytosolic calcium concentrations. The fluorescence signal from the dye within these organelles does not reflect the true cytosolic calcium levels, potentially leading to blunted or artifactual measurements of calcium transients.[4]
Q3: What are the common signs of Fura-5F compartmentalization?
Visually, Fura-5F compartmentalization can be identified by a non-uniform, punctate, or patchy fluorescence distribution within the cell when observed under a fluorescence microscope.[3][4] Instead of a diffuse cytosolic signal, you may observe brightly fluorescent spots or filamentous structures, often concentrated in the perinuclear region.[3][4]
Q4: How can I minimize Fura-5F compartmentalization during loading?
Minimizing compartmentalization involves optimizing several loading parameters:
-
Temperature: Loading cells at a lower temperature (e.g., room temperature or even on ice) can significantly reduce dye sequestration into organelles.[4][5][6]
-
Dye Concentration: Use the lowest possible concentration of Fura-5F AM that provides an adequate signal-to-noise ratio. Higher concentrations can overwhelm the cellular esterase activity and promote accumulation in non-cytosolic compartments.[7]
-
Incubation Time: Keep the incubation time as short as possible while still allowing for sufficient dye loading and de-esterification.[6]
-
Cell Type: Be aware that some cell types are more prone to dye compartmentalization than others.[4]
Q5: What is the role of Pluronic F-127 and should I use it?
Pluronic F-127 is a non-ionic surfactant used to aid in the dispersion of the water-insoluble Fura-5F AM ester in aqueous loading buffers.[8][9] It helps to prevent dye aggregation and can improve loading efficiency. However, it should be used at the lowest effective concentration (typically 0.02-0.04%), as higher concentrations can have their own effects on cell membranes and calcium signaling.[8]
Q6: What is probenecid (B1678239) and when should it be used?
Probenecid is an inhibitor of organic anion transporters.[8][9] These transporters can actively pump the de-esterified Fura-5F out of the cell, leading to signal loss over time. Probenecid can be included in the loading and experimental buffers to reduce this dye leakage, thereby improving signal stability. A typical concentration is 1-2.5 mM.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Incomplete hydrolysis of Fura-5F AM. 2. Low dye loading efficiency. 3. Dye leakage from cells. 4. Photobleaching. | 1. Ensure sufficient de-esterification time (e.g., 30 minutes at room temperature after loading). 2. Optimize loading conditions: slightly increase dye concentration or incubation time. Use Pluronic F-127 to improve dye solubility. 3. Include probenecid (1-2.5 mM) in your buffers to inhibit anion pumps. 4. Minimize exposure to excitation light. Use neutral density filters and a sensitive camera. |
| High Background Fluorescence | 1. Extracellular Fura-5F AM that has not been washed away. 2. Incomplete hydrolysis of the AM ester, with the lipophilic form stuck in membranes. 3. Autofluorescence from the cells or media. | 1. Thoroughly wash cells with fresh, dye-free buffer after loading. 2. Allow for a sufficient de-esterification period. 3. Image a field of view without cells to assess background from the media and coverslip. Use phenol (B47542) red-free media for experiments. |
| Non-uniform, Patchy Fluorescence (Compartmentalization) | 1. Loading temperature is too high. 2. Dye concentration is too high. 3. Incubation time is too long. | 1. Reduce the loading temperature to room temperature or 4°C.[4] 2. Perform a concentration titration to find the lowest effective Fura-5F AM concentration. 3. Reduce the incubation time. |
| Ratio Changes are Small or Noisy | 1. Low intracellular dye concentration. 2. High background fluorescence. 3. Photobleaching is affecting one wavelength more than the other. 4. Suboptimal imaging settings. | 1. Optimize loading conditions for a stronger signal. 2. See "High Background Fluorescence" section. 3. Reduce excitation light intensity and exposure times. 4. Ensure you are using the correct filter sets for Fura-5F (Excitation: ~340nm and ~380nm, Emission: ~510nm) and that your camera has adequate sensitivity. |
| Cell Health is Compromised after Loading | 1. Cytotoxicity from Fura-5F AM, DMSO, or Pluronic F-127. 2. Phototoxicity from excessive exposure to UV excitation light. | 1. Use the lowest possible concentrations of all loading reagents. Ensure the final DMSO concentration is low (typically <0.5%). 2. Minimize light exposure by using the lowest necessary excitation intensity and exposure times. |
Quantitative Data
Optimizing loading conditions is critical to minimize compartmentalization. While specific quantitative data for Fura-5F is limited, the following table provides recommended starting ranges and expected outcomes based on data from the closely related Fura-2 (B149405) indicator.[1][2][6][10]
| Parameter | Recommended Range | Effect of Increasing the Parameter | Potential Negative Consequences of High Values |
| Fura-5F AM Concentration | 1 - 5 µM | Increased signal intensity | Increased compartmentalization, potential cytotoxicity |
| Loading Temperature | Room Temperature (20-25°C) | Faster loading | Significant increase in compartmentalization |
| Incubation Time | 20 - 60 minutes | Increased dye loading | Increased compartmentalization, potential cytotoxicity |
| Pluronic F-127 Concentration | 0.02 - 0.04% (w/v) | Improved dye solubility and loading | Can affect membrane properties and calcium signaling |
| Probenecid Concentration | 1 - 2.5 mM | Reduced dye leakage | Can have off-target effects at high concentrations |
Experimental Protocols
Protocol 1: Standard Fura-5F AM Loading Protocol for Adherent Cells
-
Prepare Loading Buffer: For a final concentration of 5 µM Fura-5F AM, dilute a 1 mM Fura-5F AM stock solution in DMSO 1:200 into a serum-free culture medium (e.g., HBSS) containing 0.02% Pluronic F-127 and 1 mM probenecid. Vortex thoroughly.
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Loading: Remove the culture medium and wash the cells once with the loading buffer (without the dye). Add the Fura-5F AM loading solution to the cells.
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Washing: Aspirate the loading solution and wash the cells twice with a dye-free buffer (containing 1 mM probenecid).
-
De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-5F AM.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Assessing Fura-5F Compartmentalization
-
Load Cells: Load cells with Fura-5F AM using your standard protocol and the optimized protocol (e.g., lower temperature, lower dye concentration).
-
Acquire Images: Using a fluorescence microscope, acquire images of the cells at the 380 nm excitation wavelength (where the dye is less sensitive to calcium changes, providing a better representation of dye distribution).
-
Visual Inspection: Visually inspect the images for signs of compartmentalization, such as a punctate or non-uniform fluorescence pattern.
-
Co-localization with Organelle-Specific Dyes (Optional):
-
Load cells with Fura-5F as described above.
-
In a separate step, load the same cells with a fluorescent dye that specifically labels an organelle of interest (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes).
-
Acquire images in both the Fura-5F and the organelle-specific dye channels.
-
Overlay the images to determine if the Fura-5F signal co-localizes with the specific organelles.
-
-
Image Analysis (Quantitative):
-
Using image analysis software (e.g., ImageJ/Fiji), draw regions of interest (ROIs) around the cytoplasm and suspected organellar compartments.
-
Measure the mean fluorescence intensity within these ROIs.
-
A significantly higher fluorescence intensity in the organellar ROIs compared to the cytosolic ROI indicates compartmentalization.
-
Visualizations
Caption: Troubleshooting logic for Fura-5F compartmentalization.
Caption: Workflow for loading Fura-5F AM into cells.
Caption: Signaling pathway of Fura-5F AM in a cell.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Fura-5F Pentapotassium Signal in Plate Reader Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fura-5F pentapotassium salt signals in plate reader assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and why is it used?
This compound salt is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations. As a salt, it is membrane-impermeant, making it suitable for direct introduction into cells via methods like microinjection or scrape loading, which can be advantageous when avoiding potential issues with enzymatic cleavage of AM esters. Its lower affinity for Ca2+ compared to Fura-2 makes it ideal for studying cellular processes involving higher calcium concentrations.
Q2: What are the spectral properties of Fura-5F?
Fura-5F is a ratiometric dye, meaning its fluorescence excitation spectrum shifts upon binding to calcium. This allows for the calculation of a ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues like uneven dye loading, photobleaching, and changes in cell volume.[1]
| Property | Ca²⁺-Free | Ca²⁺-Bound |
| Excitation Maximum | ~363 nm | ~336 nm |
| Emission Maximum | ~512 nm | ~506 nm |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~400 nM} |
Table 1: Spectral properties of Fura-5F.[2]
Q3: How is this compound salt loaded into cells for a plate reader assay?
Since the pentapotassium salt is not membrane-permeable, it must be introduced into the cytoplasm directly. Common methods include:
-
Microinjection: Physically injecting the dye solution into individual cells. While precise, this method is low-throughput and not typically suitable for plate reader assays.[3]
-
Scrape Loading: Mechanically disrupting the cell membrane in the presence of the dye, allowing it to enter the cytoplasm. This method is more amenable to a multi-well plate format.
-
ATP Permeabilization: Using ATP to transiently open pores in the cell membrane, allowing for dye entry.
Q4: What are the key differences between Fura-5F and Fura-2?
The primary difference lies in their affinity for calcium. Fura-5F has a lower affinity (higher Kd) than Fura-2, making it better suited for measuring higher calcium concentrations that might saturate the Fura-2 signal.[4] Their spectral properties are very similar, allowing for the use of the same filter sets.[4]
Troubleshooting Guides
Problem 1: Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Dye Loading | Optimize the loading protocol. For scrape loading, ensure a sufficient number of cells are scraped and that the dye concentration in the loading buffer is adequate. For microinjection, verify the injection volume and dye concentration. |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths are set correctly for Fura-5F (Ex: 340/380 nm, Em: 510 nm). Optimize the gain and integration time on the plate reader to enhance signal detection without saturating the detector.[2][5][6] |
| Photobleaching | Minimize exposure of the dye to excitation light before and during the assay. Reduce the number of flashes or the integration time if possible.[3] |
| Cell Death or Detachment | Ensure cells are healthy and well-adhered to the plate before and after the loading procedure. Scrape loading can be harsh; optimize the technique to minimize cell loss. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Measure the fluorescence of an unstained cell sample to determine the baseline autofluorescence. If high, consider using a plate with black walls to reduce scattered light. |
| Extracellular Dye | After loading, wash the cells thoroughly with a calcium-free buffer to remove any extracellular Fura-5F. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and solutions to avoid fluorescent contaminants. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Uneven Dye Loading | For scrape loading, ensure a consistent scraping technique across all wells. For microinjection, standardize the injection volume and pressure. |
| Well-to-Well Variation in Cell Number | Seed cells evenly and ensure a confluent monolayer at the time of the assay. Normalize the fluorescence signal to a cell number indicator if necessary. |
| Temperature Fluctuations | Fura-2 fluorescence is temperature-sensitive; it is important to maintain a stable temperature during data acquisition.[7] This principle also applies to Fura-5F. |
| Dye Leakage | The organic anion transport inhibitor probenecid (B1678239) can be used to reduce the leakage of the dye from the cells.[8] |
Experimental Protocols
Protocol 1: Scrape Loading of this compound Salt in a 96-Well Plate
This protocol is a general guideline and should be optimized for your specific cell type and plate reader.
Materials:
-
This compound salt
-
Calcium-free Hanks' Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom tissue culture plates
-
Sterile pipette tips or a cell scraper
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Prepare Loading Buffer: Prepare a solution of this compound salt in calcium-free HBSS at a concentration of 1-5 mM.
-
Wash Cells: Gently wash the cell monolayer twice with calcium-free HBSS.
-
Scrape Loading:
-
Aspirate the final wash and add a minimal volume (e.g., 20-30 µL) of the Fura-5F loading buffer to each well.
-
Using a sterile pipette tip or cell scraper, make a single, firm scrape across the diameter of the well.
-
Immediately add 180-170 µL of calcium-free HBSS to each well.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for dye diffusion and resealing of the cell membranes.
-
Wash: Gently wash the cells three times with calcium-free HBSS to remove extracellular dye.
-
Assay: Add your experimental buffer and proceed with the plate reader measurement.
Protocol 2: Calcium Calibration of Fura-5F Signal
This protocol allows for the determination of intracellular calcium concentration from the fluorescence ratio.
Materials:
-
Cells loaded with this compound salt
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl₂)
-
Ionomycin (B1663694) (calcium ionophore)
-
Digitonin or Triton X-100 (for cell permeabilization)
Procedure:
-
Determine Rmin (Minimum Ratio):
-
Treat Fura-5F loaded cells with a calcium-free buffer containing 5 µM ionomycin and 10 mM EGTA.
-
Measure the fluorescence ratio (340/380 nm excitation, 510 nm emission). This value represents Rmin.
-
-
Determine Rmax (Maximum Ratio):
-
Treat the same cells (or a parallel set) with a high calcium buffer containing 5 µM ionomycin.
-
Measure the fluorescence ratio. This value represents Rmax.
-
-
Determine Fmin and Fmax at 380 nm:
-
Measure the fluorescence intensity at 380 nm excitation for both the Rmin and Rmax conditions. These values are Fmin380 and Fmax380 respectively.
-
-
Calculate Intracellular Calcium:
-
Use the Grynkiewicz equation to calculate the intracellular calcium concentration ([Ca²⁺]i): [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin380 / Fmax380)
-
Where:
-
Kd of Fura-5F is ~400 nM
-
R is the experimentally measured fluorescence ratio
-
Rmin and Rmax are the minimum and maximum ratios determined above
-
Fmin380 / Fmax380 is the ratio of fluorescence intensities at 380 nm for calcium-free and calcium-saturated dye.
-
-
Visualizations
Caption: Experimental workflow for this compound salt plate reader assay.
Caption: Troubleshooting logic for common Fura-5F assay issues.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. biotium.com [biotium.com]
Fura-5F Technical Support Center: Troubleshooting Long-Term Imaging
Welcome to the Fura-5F Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Fura-5F for long-term calcium imaging. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Fura-5F Properties at a Glance
For your convenience, the key spectral and chemical properties of Fura-5F and, for comparison, Fura-2 are summarized below. Fura-5F's lower affinity for Ca²⁺ makes it particularly suitable for measuring high calcium concentrations, for instance within organelles like the endoplasmic reticulum and mitochondria.
| Property | Fura-5F | Fura-2 |
| Excitation (Ca²⁺-bound) | ~336 nm | ~340 nm |
| Excitation (Ca²⁺-free) | ~363 nm | ~380 nm |
| Emission Maximum | ~512 nm | ~510 nm |
| Quantum Yield (Ca²⁺-bound) | 0.40 | 0.49 |
| Dissociation Constant (Kd for Ca²⁺) | ~400 nM[1] | ~145 nM |
Frequently Asked Questions (FAQs)
Q1: Why is my 340/380 nm ratio noisy or unstable during long-term imaging?
A1: Signal instability in ratiometric dyes like Fura-5F during extended experiments can stem from several factors:
-
Photobleaching: Although ratiometric imaging corrects for some photobleaching effects, significant and differential bleaching of the Ca²⁺-bound and Ca²⁺-free forms of the dye can introduce artifacts.[2][3] Reduce excitation light intensity and exposure times to the minimum required for a sufficient signal-to-noise ratio.
-
Dye Leakage: Over long durations, the dye can leak from the cells, leading to a gradual decrease in the overall fluorescence signal and potentially altering the ratio. Consider using a dextran-conjugated form of the dye for improved cellular retention in long-term studies.
-
Cellular Autofluorescence: Changes in cellular autofluorescence, particularly in the UV range, can interfere with the Fura-5F signal.[2] It is crucial to acquire background images of unstained cells under the same imaging conditions and subtract this from your experimental data.
-
Incomplete Hydrolysis of AM Ester: If the acetoxymethyl (AM) ester groups are not fully cleaved by intracellular esterases, the dye will not be responsive to calcium and may contribute to a high and unstable background.[4] Ensure sufficient de-esterification time after loading.
Q2: I am observing a gradual increase in the baseline 340/380 nm ratio over time, even in unstimulated cells. What could be the cause?
A2: A rising baseline ratio often indicates increasing intracellular Ca²⁺ concentration, which in the context of a long-term experiment without stimulation, could be a sign of phototoxicity.[2] UV excitation light can induce cellular stress and damage, leading to a breakdown of calcium homeostasis.
-
Signs of Phototoxicity: Look for morphological changes such as cell rounding, blebbing, or detachment.
-
Mitigation Strategies:
-
Use the lowest possible excitation light intensity.
-
Increase the interval between image acquisitions.
-
Consider using a less phototoxic, visible light-excitable calcium indicator if your experimental design allows. However, be aware that this would mean sacrificing the ratiometric measurement capability of Fura dyes.
-
Q3: Can I use Fura-5F to measure calcium in specific organelles like mitochondria or the endoplasmic reticulum (ER)?
A3: Yes, Fura-5F's lower affinity for Ca²⁺ makes it a suitable candidate for measuring the higher calcium concentrations typically found in organelles like the ER and mitochondria compared to the cytosol.[5][6] However, successful organelle-specific measurements require careful experimental design.
-
Targeted Loading: Achieving specific loading into organelles can be challenging. While the AM ester form can passively diffuse across membranes, its accumulation might not be exclusive to the organelle of interest. Specialized protocols or alternative targeted probes may be necessary for unambiguous measurements.
-
Signal Deconvolution: The fluorescence signal will be a composite of the dye in the cytosol and various organelles. Advanced image analysis techniques may be required to isolate the signal from your region of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Signal | 1. Insufficient Dye Loading: The concentration of Fura-5F AM or the incubation time may be too low. 2. Poor Dye Retention: The dye may be leaking from the cells. 3. Cell Death: The loading or imaging conditions may be causing cytotoxicity. | 1. Optimize loading conditions by increasing the Fura-5F AM concentration or incubation time.[2] 2. Use probenecid (B1678239) to inhibit organic anion transporters that can extrude the dye. For very long experiments, consider dextran-conjugated dyes. 3. Check cell viability with a live/dead stain. Reduce dye concentration and light exposure. |
| High Background Fluorescence | 1. Incomplete Removal of Extracellular Dye: Residual Fura-5F AM in the medium can contribute to background. 2. Autofluorescence: Cells and media components can fluoresce in the UV range. 3. Incomplete AM Ester Hydrolysis: The unhydrolyzed dye is fluorescent but not calcium-sensitive. | 1. Ensure thorough washing of cells after the loading step.[2] 2. Image a field of view without cells to determine the background from the medium and coverslip. Image unstained cells to measure cellular autofluorescence and subtract this from your data. 3. Allow for a sufficient de-esterification period (typically 30-60 minutes) at room temperature after loading.[7] |
| Photobleaching | 1. High Excitation Intensity: Excessive light exposure leads to the irreversible destruction of the fluorophore.[2] 2. Long Exposure Times: Prolonged exposure to excitation light increases the probability of photobleaching. | 1. Reduce the intensity of the excitation lamp using neutral density filters. 2. Use the shortest possible exposure time that provides an adequate signal-to-noise ratio. |
| Phototoxicity | 1. UV Light Damage: UV excitation, even at low levels, can be damaging to cells over long periods. 2. Reactive Oxygen Species (ROS) Production: The excitation of fluorophores can generate ROS, leading to cellular stress. | 1. Minimize UV exposure by reducing illumination intensity and frequency of acquisition. 2. Use an imaging medium containing antioxidants (e.g., Trolox, ascorbic acid) to scavenge ROS. |
| Ratio Changes Do Not Correlate with Expected Calcium Dynamics | 1. pH Sensitivity: The fluorescence of Fura dyes can be sensitive to changes in intracellular pH. 2. Heavy Metal Contamination: Fura dyes can bind to other divalent cations, such as zinc and manganese, which can affect their fluorescence. | 1. Ensure your experimental buffer is well-buffered at a physiological pH. If significant pH changes are expected, they need to be measured and corrected for. 2. Use high-purity salts and water for all solutions to minimize heavy metal contamination. |
Experimental Protocols
Protocol 1: Long-Term Calcium Imaging of Cytosolic Calcium with Fura-5F AM
This protocol provides a general guideline for loading adherent cells with Fura-5F AM and subsequent long-term imaging. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Fura-5F AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fura-5F AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
(Optional) Prepare a 100 mM stock solution of probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final Fura-5F AM concentration of 2-5 µM, dilute the Fura-5F AM stock solution into HBSS.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to improve dye retention.
-
Vortex the loading buffer thoroughly.
-
-
Cell Loading:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells in the Fura-5F AM loading buffer for 30-60 minutes at room temperature, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells three times with pre-warmed HBSS (containing probenecid if used in the loading step) to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Long-Term Imaging:
-
Mount the cells on the microscope stage.
-
Use the lowest possible excitation intensity at 340 nm and 380 nm.
-
Set the image acquisition interval as long as your experimental question allows to minimize phototoxicity.
-
Acquire images at the emission maximum of ~512 nm.
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Protocol 2: Measuring Calcium Dynamics in the Endoplasmic Reticulum (ER)
This protocol is adapted for measuring the relatively high Ca²⁺ concentrations within the ER using Fura-5F. It involves the use of a low-affinity indicator and permeabilization of the plasma membrane to remove the cytosolic dye contribution.
Materials:
-
Fura-5F AM
-
Digitonin (B1670571) or other permeabilizing agent
-
Intracellular-like buffer (high K⁺, low Na⁺)
-
Thapsigargin (B1683126) (optional, for ER store depletion control)
-
Ionomycin (B1663694) (optional, for calibration)
Procedure:
-
Cell Loading: Load cells with Fura-5F AM as described in Protocol 1.
-
Plasma Membrane Permeabilization:
-
After de-esterification, wash the cells with an intracellular-like buffer.
-
Briefly expose the cells to a low concentration of digitonin (e.g., 10-50 µM) in the intracellular-like buffer to selectively permeabilize the plasma membrane. The optimal concentration and time need to be determined empirically for your cell type.
-
Wash thoroughly with the intracellular-like buffer to remove the cytosolic Fura-5F.
-
-
Imaging ER Calcium:
-
Immediately begin imaging the remaining compartmentalized Fura-5F signal, which is predominantly from the ER and mitochondria.
-
Use ratiometric imaging at 340/380 nm excitation. A decrease in the ratio will indicate Ca²⁺ release from the ER.
-
-
Controls and Calibration:
-
To confirm the signal is from the ER, you can add thapsigargin to inhibit the SERCA pumps and observe the subsequent drop in the Fura-5F ratio.
-
For calibration, at the end of the experiment, use ionomycin in the presence of high and low calcium concentrations to determine Rmax and Rmin, respectively.
-
Visualizations
Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Signaling
This diagram illustrates a common signaling pathway that leads to the release of calcium from the endoplasmic reticulum, a process that can be monitored using Fura-5F.
Caption: Gq-PLC-IP3-mediated intracellular calcium release pathway.
Experimental Workflow: Long-Term Fura-5F Imaging
This diagram outlines the key steps in performing a long-term calcium imaging experiment using Fura-5F AM.
Caption: Experimental workflow for long-term calcium imaging with Fura-5F AM.
Logical Relationship: Troubleshooting Photobleaching and Phototoxicity
This diagram illustrates the relationship between imaging parameters and the potential issues of photobleaching and phototoxicity, along with mitigation strategies.
Caption: Relationship between imaging parameters, common issues, and solutions.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
Fura-5F Technical Support Center: Troubleshooting Spectral Bleed-Through
Welcome to the technical support center for Fura-5F-based calcium imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a specific focus on correcting for spectral bleed-through.
Frequently Asked Questions (FAQs)
Q1: What is Fura-5F and why is it used for calcium imaging?
Fura-5F is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentrations. Like its predecessor, Fura-2, it exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. This ratiometric property, where the ratio of fluorescence intensity at two different excitation wavelengths is used, allows for more accurate quantification of calcium levels, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2] Fura-5F has a lower affinity for Ca²⁺ (higher dissociation constant, Kd) compared to Fura-2, making it suitable for measuring higher calcium concentrations.[3][4]
Q2: What is spectral bleed-through and why is it a problem in Fura-5F experiments?
Spectral bleed-through, also known as crosstalk, occurs in multi-fluorophore imaging when the fluorescence emission from one dye is detected in the optical channel intended for another.[5] This is due to the broad emission spectra of fluorophores. In the context of Fura-5F imaging, if you are simultaneously using another fluorescent probe, such as Green Fluorescent Protein (GFP) to label cells or a specific protein, the emission from Fura-5F might "bleed into" the GFP channel, or vice versa. This can lead to inaccurate measurements and false co-localization, compromising the integrity of your experimental data.
Q3: How can I determine if I have a spectral bleed-through issue?
To determine if you have spectral bleed-through, you need to image control samples that are labeled with only one fluorophore at a time. For instance:
-
Image a sample containing only Fura-5F and check for any signal in the channel designated for your other fluorophore (e.g., the GFP channel).
-
Image a sample containing only the other fluorophore (e.g., GFP) and check for any signal in the Fura-5F detection channel.
If you detect a signal in a channel where the corresponding fluorophore is absent, you are observing spectral bleed-through.
Troubleshooting Guide: Correcting for Fura-5F Spectral Bleed-Through
This guide provides two common methods for correcting spectral bleed-through: calculating a bleed-through correction factor and linear spectral unmixing.
Method 1: Bleed-Through Coefficient Correction
This method is a straightforward approach for correcting bleed-through when the spectral overlap is not overly complex. It involves calculating a correction factor based on single-fluorophore control samples.
Experimental Protocol:
-
Prepare Control Samples:
-
A sample expressing only your second fluorophore (e.g., GFP).
-
A sample loaded only with Fura-5F.
-
It is crucial that these control samples are prepared and imaged under the exact same conditions (e.g., cell type, dye concentration, microscope settings) as your dual-labeled experimental samples.
-
-
Image Acquisition:
-
For the GFP-only sample, acquire an image in both the GFP channel and the Fura-5F channel. The signal in the Fura-5F channel is the bleed-through from GFP.
-
For the Fura-5F-only sample, acquire an image in both the Fura-5F channel and the GFP channel. The signal in the GFP channel is the bleed-through from Fura-5F.
-
-
Calculate the Bleed-Through Coefficient (BTC):
-
Using image analysis software like ImageJ/Fiji, measure the mean fluorescence intensity in a region of interest (ROI) for both channels in your single-fluorophore images.
-
The BTC is the ratio of the intensity in the incorrect channel to the intensity in the correct channel.
-
BTC (Fura-5F into GFP channel) = Mean Intensity (GFP channel) / Mean Intensity (Fura-5F channel) in the Fura-5F only sample.
-
BTC (GFP into Fura-5F channel) = Mean Intensity (Fura-5F channel) / Mean Intensity (GFP channel) in the GFP only sample.
-
-
-
Apply the Correction:
-
In your dual-labeled experimental image, you can subtract the bleed-through signal using the calculated BTC.
-
Corrected GFP Image = Raw GFP Image - (BTC (Fura-5F into GFP channel) * Fura-5F Image)
-
Corrected Fura-5F Image = Raw Fura-5F Image - (BTC (GFP into Fura-5F channel) * GFP Image)
-
This can be done using the "Image Calculator" or "Math" functions in software like ImageJ.[6]
-
Method 2: Linear Spectral Unmixing
Linear unmixing is a more powerful technique that can separate the spectra of multiple fluorophores on a pixel-by-pixel basis.[7][8] This method assumes that the signal in each pixel is a linear combination of the signals from each individual fluorophore present.[9]
Experimental Protocol:
-
Acquire Reference Spectra (Lambda Stacks):
-
For each fluorophore in your experiment (including Fura-5F and any others like GFP or mCherry), prepare a single-labeled control sample.
-
Using a spectral confocal microscope, acquire a "lambda stack" for each control sample. A lambda stack is an image where each pixel contains information about the fluorescence intensity across a range of emission wavelengths.[10]
-
It is also advisable to acquire a lambda stack of an unstained sample to account for cellular autofluorescence.
-
-
Perform Linear Unmixing:
-
Most commercial confocal microscopy software (from manufacturers like Zeiss, Leica, Nikon) and open-source software like ImageJ/Fiji have plugins for linear spectral unmixing.[9][10][11][12][13]
-
In the software, you will define the reference spectra you acquired in the previous step.
-
The software will then apply a linear unmixing algorithm to your multi-labeled experimental image. This will generate a new set of images, with each image representing the signal from a single fluorophore, corrected for bleed-through.[14]
-
Data Presentation
To effectively plan your multi-color imaging experiments and anticipate potential spectral bleed-through, it is essential to understand the spectral properties of the fluorophores you are using.
Table 1: Spectral Properties of Fura-5F and Common Fluorescent Proteins
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fura-5F (Ca²⁺-free) | 363 | 512 | ~30,000 | ~0.23 |
| Fura-5F (Ca²⁺-bound) | 336 | 512 | ~30,000 | ~0.49 |
| eGFP | 488 | 509 | 55,000 | 0.60 |
| mCherry | 587 | 610 | 72,000 | 0.22 |
Data compiled from references[3][15][16][17][18][19][20][21][22][23][24]. Note that the exact spectral values can vary slightly depending on the experimental conditions.
Visualizing Experimental Workflows
Workflow for Identifying and Correcting Spectral Bleed-Through
Caption: Workflow for identifying and correcting spectral bleed-through.
Troubleshooting Logic for Fura-5F Spectral Bleed-Through
Caption: Troubleshooting logic for Fura-5F spectral bleed-through issues.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 8. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. Stowers ImageJ Plugins [research.stowers.org]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. imagej.net [imagej.net]
- 12. Stowers ImageJ Plugins [research.stowers.org]
- 13. LUMoS Spectral Unmixing [imagej.net]
- 14. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. agilent.com [agilent.com]
- 16. Spectrum [mCherry] | AAT Bioquest [aatbio.com]
- 17. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 20. FluoroFinder [app.fluorofinder.com]
- 21. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Fura-5F calibration issues and solutions in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the calibration and use of Fura-5F for intracellular calcium measurements in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is Fura-5F and why is it used for calcium imaging?
Fura-5F is a ratiometric fluorescent indicator dye used for measuring intracellular calcium concentrations. It is a derivative of Fura-2 with a lower affinity for Ca2+, making it suitable for detecting high calcium concentrations (micromolar range) that would saturate other Fura dyes. Its ratiometric nature (excitation at ~340 nm and ~380 nm) allows for accurate measurements that are less susceptible to variations in dye concentration, cell thickness, or illumination intensity.
Q2: My 340/380 ratio is not changing as expected after cell stimulation. What could be the problem?
Several factors can contribute to an unresponsive 340/380 ratio:
-
Inadequate dye loading: Cells may not have been loaded with a sufficient concentration of Fura-5F AM. Ensure proper loading conditions (concentration, time, and temperature).
-
Cell health: The cells may be unhealthy or dead, leading to a compromised ability to respond to stimuli. Check cell viability before and after the experiment.
-
Stimulus issue: The stimulus itself might not be effective. Verify the concentration and activity of your agonist or stimulus.
-
Buffer composition: The buffer used can significantly impact Fura-5F's properties. Ensure the buffer contains appropriate physiological concentrations of ions, particularly Ca2+ and Mg2+.
-
Instrumentation setup: Incorrect filter sets or dichroic mirrors in the imaging system can lead to poor signal separation. Verify that the excitation and emission wavelengths are correctly set for Fura-5F.
Q3: Why is the baseline fluorescence of my Fura-5F loaded cells very high or very low?
-
High Baseline: This could be due to incomplete hydrolysis of the AM ester, leading to compartmentalization of the dye in organelles. It could also indicate high resting intracellular Ca2+ levels due to cell stress or damage.
-
Low Baseline: This may result from insufficient dye loading, dye leakage from the cells, or photobleaching. Optimize loading conditions and minimize exposure to excitation light.
Q4: Can I use buffers other than HBSS for my Fura-5F experiments?
Yes, other physiological buffers like Tyrode's solution or custom-made buffers can be used. However, it is crucial to be aware that the composition of the buffer, especially the concentration of divalent cations and pH, can affect the spectral properties and Ca2+ affinity (Kd) of Fura-5F. It is recommended to perform a calibration in the specific buffer you intend to use for your experiments.
Troubleshooting Guide
Issue 1: Inaccurate Rmax and Rmin values during calibration.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete saturation or depletion of Ca2+ | Ensure the concentration of ionomycin (B1663694) or other Ca2+ ionophore is sufficient to saturate the dye with Ca2+ (for Rmax). Use a high concentration of a Ca2+ chelator like EGTA to effectively remove all free Ca2+ (for Rmin). |
| pH sensitivity of Fura-5F | Maintain a stable physiological pH (around 7.2-7.4) in your calibration buffers, as Fura-5F fluorescence is pH-sensitive. |
| Autofluorescence | Determine the background fluorescence from unloaded cells and subtract it from your measurements. |
| Buffer interference | Some buffer components can interfere with Fura-5F fluorescence. If possible, perform a calibration in a simplified buffer first to identify potential issues. |
Issue 2: Signal-to-noise ratio is poor.
Possible Causes & Solutions:
| Cause | Solution |
| Low dye concentration | Optimize the Fura-5F AM loading concentration. Higher concentrations can improve signal but may also lead to cytotoxicity or buffering of intracellular Ca2+. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. |
| Detector settings | Optimize the gain and exposure time of your detector (e.g., PMT or camera) to maximize signal without saturation. |
| Cell movement | Use a cell-adhesion-promoting coating on your coverslips or imaging chamber to minimize cell movement during the experiment. |
Quantitative Data Summary
The spectral properties and Ca2+ affinity of Fura-5F can vary depending on the buffer composition. The following table summarizes key parameters in different buffer conditions.
| Parameter | HBSS (with Ca2+/Mg2+) | PBS (Ca2+/Mg2+ free) | Tyrode's Solution |
| Ca2+ Kd (nM) | ~700-900 | Varies significantly with added Ca2+/Mg2+ | ~750-950 |
| Excitation Max (Ca2+ bound) | ~340 nm | ~340 nm | ~340 nm |
| Excitation Max (Ca2+ free) | ~380 nm | ~380 nm | ~380 nm |
| Emission Max | ~510 nm | ~510 nm | ~510 nm |
Note: These values are approximate and can be influenced by temperature, pH, and the specific ionic strength of the buffer. It is highly recommended to perform an in situ calibration for your specific experimental conditions.
Experimental Protocols
Fura-5F AM Loading Protocol
-
Prepare Loading Buffer: Prepare a working solution of Fura-5F AM (typically 1-5 µM) in your chosen physiological buffer (e.g., HBSS). The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and loading.
-
Cell Preparation: Plate cells on coverslips or in an appropriate imaging chamber.
-
Loading: Remove the cell culture medium and replace it with the Fura-5F AM loading buffer.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.
-
Washing: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.
In Situ Calibration Protocol
-
Load Cells: Load cells with Fura-5F AM as described above.
-
Baseline Measurement: Measure the baseline 340/380 ratio in your experimental buffer.
-
Rmax Determination: Add a Ca2+ ionophore (e.g., 5-10 µM ionomycin) to the buffer to saturate the intracellular Fura-5F with Ca2+. Record the maximum 340/380 ratio (Rmax).
-
Rmin Determination: After Rmax is stable, add a high concentration of a Ca2+ chelator (e.g., 10-20 mM EGTA) to the buffer to chelate all available Ca2+. This will give the minimum 340/380 ratio (Rmin).
-
Calculate [Ca2+]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [[Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}}] Where:
-
Kd is the dissociation constant of Fura-5F for Ca2+.
-
R is the measured 340/380 ratio.
-
Rmin and Rmax are the minimum and maximum ratios.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for Ca2+-free and Ca2+-bound Fura-5F, respectively.
-
Visualizations
Navigating Fura-5F: A Technical Guide to Minimizing Loading Artifacts in Primary Cells
For researchers, scientists, and drug development professionals utilizing the low-affinity calcium indicator Fura-5F, achieving reliable and artifact-free data from primary cells is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Fura-5F pentapotassium loading and calcium imaging experiments.
This guide offers detailed methodologies, quantitative data summaries, and visual workflows to streamline your experimental process and enhance data integrity.
Troubleshooting Guide: Common Fura-5F Loading Artifacts and Solutions
This section addresses specific issues that can arise during the loading of Fura-5F AM, the cell-permeant precursor to the active this compound salt, into primary cells.
Issue 1: Low or No Fluorescent Signal
Question: After loading my primary cells with Fura-5F AM, I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
Answer:
A weak or absent fluorescent signal is a common issue that can stem from several factors throughout the experimental workflow.
Potential Causes and Solutions:
| Potential Cause | Detailed Solution |
| Incomplete AM Ester Hydrolysis | Ensure a sufficient post-loading incubation period (de-esterification) of at least 30 minutes at room temperature or 37°C to allow intracellular esterases to cleave the AM group, rendering the dye active and calcium-sensitive.[1] Incomplete hydrolysis can lead to a significant underestimation of intracellular calcium levels. |
| Suboptimal Loading Conditions | Empirically optimize the Fura-5F AM concentration and incubation time for your specific primary cell type. Start with a concentration range of 1-5 µM and an incubation time of 30-60 minutes.[1] Overly high concentrations can lead to cytotoxicity, while insufficient concentrations will result in a poor signal-to-noise ratio. |
| Dye Extrusion | Primary cells can actively pump out the hydrolyzed dye via organic anion transporters. To mitigate this, consider using an anion transport inhibitor like probenecid (B1678239) (typically 1-2.5 mM) in the loading and imaging buffers.[2] However, it's crucial to test for any off-target effects of probenecid on your cells. |
| Photobleaching | Minimize exposure of the dye to excitation light before and during the experiment. Use the lowest possible excitation intensity and exposure time that still provides an adequate signal. Reduce the frequency of image acquisition if possible. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for Fura-5F. For ratiometric measurements, you will need excitation filters for approximately 340 nm and 380 nm, and an emission filter around 510 nm. |
| Poor Cell Health | Ensure your primary cells are healthy and viable before loading. Stressed or dying cells will not load the dye efficiently and may exhibit altered calcium signaling. |
Issue 2: High and Uneven Background Fluorescence
Question: My images show high background fluorescence, and the dye distribution within the cells is patchy and uneven. How can I resolve this?
Answer:
High background and heterogeneous dye loading can obscure genuine calcium signals and lead to inaccurate measurements.
Potential Causes and Solutions:
| Potential Cause | Detailed Solution |
| Extracellular Dye | Thoroughly wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer after the loading incubation to remove any residual Fura-5F AM from the extracellular medium. |
| Dye Compartmentalization | Fura dyes can accumulate in organelles such as mitochondria and the endoplasmic reticulum, leading to a punctate or compartmentalized appearance.[3][4] To minimize this, try loading the cells at a lower temperature (e.g., room temperature instead of 37°C) or for a shorter duration.[3] The use of a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) during loading can aid in dye solubilization and promote more uniform cytosolic distribution.[5] |
| Incomplete Hydrolysis of AM Ester | Unhydrolyzed or partially hydrolyzed Fura-5F AM is fluorescent and can contribute to background noise. Ensure complete de-esterification as described in Issue 1. |
| Cell Clumping or Debris | Ensure a single-cell suspension for non-adherent cells and a confluent monolayer for adherent cells. Cell clumps and debris can trap the dye and contribute to background fluorescence. |
Issue 3: Altered Cellular Response or Toxicity
Question: After loading with Fura-5F AM, my primary cells are showing signs of stress or their response to stimuli is dampened. What could be causing this?
Answer:
It is crucial to minimize any cytotoxic effects of the dye and the loading procedure to ensure that the observed calcium signals are physiologically relevant.
Potential Causes and Solutions:
| Potential Cause | Detailed Solution |
| Dye Overloading and Calcium Buffering | Using too high a concentration of Fura-5F AM can lead to excessive intracellular dye concentration, which can buffer intracellular calcium and dampen physiological calcium transients. Use the lowest effective concentration that provides a good signal-to-noise ratio. |
| Toxicity from DMSO or Pluronic F-127 | The final concentration of DMSO used to dissolve the Fura-5F AM should be kept to a minimum, typically below 0.5%. Similarly, while Pluronic F-127 can aid in loading, high concentrations can be toxic to some primary cells. Optimize the concentration of these reagents or consider loading without Pluronic F-127. |
| Phototoxicity | Prolonged exposure to UV excitation light can generate reactive oxygen species and cause cellular damage.[6] Use a neutral density filter to reduce excitation intensity and limit the duration of UV exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound salt and Fura-5F AM?
A1: Fura-5F AM (acetoxymethyl ester) is the cell-permeant form of the dye that can cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, converting it into this compound salt, which is the active, calcium-sensitive, and membrane-impermeant form of the indicator.
Q2: Why would I choose a low-affinity indicator like Fura-5F over a high-affinity one like Fura-2 (B149405)?
A2: Low-affinity calcium indicators like Fura-5F are advantageous for measuring high calcium concentrations, such as those found in intracellular stores like the endoplasmic reticulum or during large calcium influx events that would saturate high-affinity indicators.[7][8] They provide a more accurate representation of large and rapid calcium transients.
Q3: How do I perform an in situ calibration of Fura-5F in my primary cells?
A3: An in situ calibration is essential for converting fluorescence ratios into absolute calcium concentrations. A common method involves the following steps:
-
After recording your experimental data, expose the cells to a calcium-free buffer containing a calcium ionophore (e.g., ionomycin (B1663694) or 4-Br-A23187) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).
-
Next, perfuse the cells with a high calcium buffer containing the same ionophore to determine the maximum fluorescence ratio (Rmax).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-5F for calcium.[9][10]
Q4: Can I fix my cells after Fura-5F loading for later analysis?
A4: While it is possible to fix cells after loading with some BAPTA-based indicators, it is generally not recommended for quantitative calcium imaging. Fixation can alter the dye's fluorescence properties and lead to leakage. Calcium imaging is best performed on live cells to capture dynamic changes in real-time.[11][12]
Experimental Protocols
General Protocol for Loading Fura-5F AM into Adherent Primary Cells
This protocol provides a starting point for optimizing Fura-5F loading. Specific parameters should be adjusted for your particular cell type.
Materials:
-
Fura-5F AM (dissolved in high-quality, anhydrous DMSO to a 1-5 mM stock solution)
-
Pluronic F-127 (optional, 20% w/v solution in DMSO)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Tyrode's solution), pH 7.2-7.4
-
Probenecid (optional)
Procedure:
-
Prepare Loading Buffer: Dilute the Fura-5F AM stock solution into the physiological saline buffer to a final concentration of 1-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM. Vortex the solution thoroughly.
-
Cell Preparation: Culture primary cells on coverslips to the desired confluency.
-
Loading: Remove the culture medium and wash the cells once with the physiological saline buffer. Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological saline buffer (containing probenecid if used during loading) to remove extracellular dye.
-
De-esterification: Incubate the cells in the final wash buffer for an additional 30 minutes at the same temperature to allow for complete de-esterification of the Fura-5F AM.
-
Imaging: The cells are now ready for calcium imaging.
Recommended Starting Conditions for Different Primary Cell Types
| Primary Cell Type | Fura-5F AM Concentration | Incubation Time | Incubation Temperature | Notes |
| Neurons | 1-4 µM[6] | 30-60 minutes[13] | 37°C[6] | Neurons can be sensitive to phototoxicity; use minimal excitation light. |
| Cardiomyocytes | 1-2 µM[14] | 15-20 minutes[14][15] | Room Temperature or 37°C[14] | Loading at room temperature may reduce compartmentalization.[14] |
| Immune Cells (e.g., Lymphocytes) | 2-5 µM | 30-45 minutes | 37°C | These cells are often loaded in suspension before being transferred to an imaging chamber. |
Visualizing the Process: Diagrams
To better understand the experimental workflows and potential pitfalls, the following diagrams have been generated.
Caption: The pathway of Fura-5F AM from cell entry to calcium-dependent fluorescence.
Caption: A logical workflow for troubleshooting a weak or absent Fura-5F signal.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. hellobio.com [hellobio.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. ionoptix.com [ionoptix.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 14. ionoptix.com [ionoptix.com]
- 15. ionoptix.com [ionoptix.com]
Technical Support Center: Optimizing Fura-5F Pentapotassium Salt for Calcium Imaging
Welcome to the technical support center for Fura-5F pentapotassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and improve the signal-to-noise ratio in your calcium imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and how does it differ from the AM ester form?
A1: this compound salt is the cell-impermeant form of the ratiometric fluorescent calcium indicator, Fura-5F.[1][] Unlike its acetoxymethyl (AM) ester counterpart, which can passively diffuse across cell membranes, the pentapotassium salt is charged and thus cannot readily enter intact cells.[3][][5] It is typically introduced into cells via techniques such as microinjection or through a patch pipette during electrophysiological recordings.[5][6]
Q2: What are the key spectral properties of Fura-5F?
A2: Fura-5F, similar to Fura-2 (B149405), is a ratiometric indicator. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission peak remains around 510 nm.[7][8] This ratiometric property is crucial for accurate intracellular Ca²⁺ measurements as it minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[6][9][10][11]
Q3: What is the Ca²⁺ dissociation constant (Kd) of Fura-5F and when should I use it?
A3: Fura-5F has a Ca²⁺ dissociation constant (Kd) of approximately 400 nM.[7] This makes it a lower-affinity indicator compared to Fura-2 (Kd ≈ 145 nM).[5][7] Fura-5F is therefore well-suited for measuring higher intracellular Ca²⁺ concentrations that might saturate higher-affinity indicators like Fura-2.[7]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A poor signal-to-noise ratio (SNR) can obscure genuine physiological changes in intracellular calcium. The following guide addresses common issues and provides solutions to enhance the quality of your Fura-5F data.
Issue 1: Low Fluorescence Signal
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Dye Concentration | Optimize the concentration of this compound salt in your microinjection or patch pipette solution. Typical concentrations range from 50 µM to 100 µM, but may need to be adjusted based on the cell type and loading efficiency.[6] |
| Inefficient Cell Loading | Ensure your loading technique (microinjection or patch pipette) is optimized. For microinjection, a typical injection volume is about 1% of the cell volume.[6] For patch clamp experiments, allow sufficient time for the dye to diffuse from the pipette into the cell. |
| Photobleaching | Minimize exposure of the dye to excitation light. Use the lowest possible excitation intensity that provides a detectable signal and reduce the duration and frequency of image acquisition.[12][13] Using neutral density filters can help reduce excitation light intensity.[12] |
| Suboptimal Imaging Settings | Adjust the gain and exposure settings on your camera to maximize signal detection without saturating the detector.[12] Ensure that the objective lens is clean and appropriate for fluorescence imaging. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions:
| Cause | Recommended Action |
| Autofluorescence | Measure the intrinsic fluorescence of your cells (without any dye) at the same excitation and emission wavelengths. This background can then be subtracted from your Fura-5F signal. |
| Contaminated Buffers or Media | Use high-purity, fluorescence-free buffers and media for your experiments. Phenol red in culture media can be a source of background fluorescence and should be avoided. |
| Extracellular Dye | If using a technique where dye leakage into the extracellular space is possible, ensure adequate washing or perfusion of the cells with fresh buffer before imaging. |
| Optical System Noise | Optimize your microscope's optical path. The addition of secondary emission and excitation filters can help reduce excess background noise and improve the signal-to-noise ratio.[14][15][16] |
Issue 3: Noisy or Unstable Signal
Possible Causes & Solutions:
| Cause | Recommended Action |
| Phototoxicity | Excessive exposure to UV excitation light can damage cells, leading to unstable calcium levels and erratic fluorescence signals.[12] Limit UV exposure as much as possible. |
| Dye Leakage or Compartmentalization | While less of an issue with the salt form compared to AM esters, some cells may still actively transport the dye out or sequester it into organelles.[6] If suspected, consider using inhibitors of organic anion transporters like probenecid, though this is more common for AM esters.[5][6] |
| Fluctuations in Light Source Intensity | Ensure your illumination source (e.g., arc lamp, LED) is stable. Allow the lamp to warm up sufficiently before starting measurements. |
| Mechanical Instability | Vibrations in the experimental setup can cause motion artifacts and a noisy signal. Use an anti-vibration table and ensure all components are securely mounted. |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
-
Reconstitution: Allow the vial of this compound salt to equilibrate to room temperature before opening.
-
Solvent: Dissolve the salt in a high-quality aqueous buffer with a pH > 6. Do not use DMSO for the salt form.
-
Concentration: Prepare a stock solution in the range of 1-10 mM.
-
Storage: Store the aqueous stock solution at 2-6°C, protected from light. Do not freeze aqueous solutions of Fura salts. [6] Use within a few months for best results.[6]
Protocol 2: Cell Loading via Microinjection
-
Prepare Loading Solution: Dilute the this compound salt stock solution to a final concentration of 3-30 mM in your desired intracellular buffer.[6]
-
Backfill Micropipette: Carefully backfill a clean glass micropipette with the loading solution.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and apply gentle positive pressure to inject approximately 1% of the cell's volume.[6]
-
Recovery: Allow the cell to recover for a period before starting the imaging experiment.
Protocol 3: Cell Loading via Patch Pipette
-
Prepare Pipette Solution: Add this compound salt to your internal patch pipette solution to a final concentration of 50-100 µM.[6]
-
Establish Whole-Cell Configuration: Form a giga-ohm seal and rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Dye Diffusion: Allow sufficient time for the Fura-5F to diffuse from the pipette into the cell cytoplasm. The time required will depend on the cell size and geometry.
-
Imaging: Begin your calcium imaging experiment once a stable baseline fluorescence is achieved.
Visualizing Experimental Workflows and Pathways
General Calcium Imaging Workflow
The following diagram outlines the key steps in a typical calcium imaging experiment using Fura-5F.
Caption: Workflow for intracellular calcium imaging with Fura-5F.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram provides a logical approach to troubleshooting poor SNR in your Fura-5F experiments.
Caption: Troubleshooting flowchart for low SNR with Fura-5F.
Simplified GPCR-Mediated Calcium Signaling Pathway
Fura-5F is often used to study G-protein coupled receptor (GPCR) signaling. This diagram illustrates a simplified Gq-coupled pathway leading to intracellular calcium release.
Caption: Simplified Gq-mediated calcium signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 15. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Fura-5F Pentapotassium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Fura-5F pentapotassium salt leakage from cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and why is it used?
Fura-5F is a ratiometric, fluorescent calcium indicator used for measuring intracellular calcium concentrations. As a low-affinity indicator compared to Fura-2, it is particularly well-suited for measuring high calcium concentrations. The pentapotassium salt form is cell-impermeant and is typically introduced into cells via microinjection or patch pipette.
Q2: What causes Fura-5F to leak from cells?
Once inside the cell, the anionic Fura-5F can be actively extruded from the cytoplasm by organic anion transporters (OATs), which are present in the cell membrane of many cell types.[1][2][3] This leakage can lead to a gradual decrease in the intracellular fluorescence signal over time, complicating the accurate measurement of calcium dynamics.
Q3: How does temperature affect Fura-5F leakage?
Higher temperatures, such as 37°C, tend to increase the rate of dye leakage from cells.[4] This is likely due to the increased activity of the organic anion transporters responsible for extruding the dye.[4] Lowering the experimental temperature can help to reduce this leakage.
Q4: Can Fura-5F leakage be completely stopped?
While it may not be possible to completely eliminate leakage in all cell types, it can be significantly reduced to a manageable level for the duration of most experiments by using a combination of strategies, including lowering the temperature and using transport inhibitors.
Q5: How does Fura-5F leakage affect my calcium measurements?
Dye leakage leads to a decrease in the intracellular indicator concentration, which can result in a declining fluorescence signal and a reduced signal-to-noise ratio. While the ratiometric nature of Fura-5F can partially compensate for dye loss, significant leakage can still introduce artifacts and complicate the interpretation of long-term calcium imaging data.[5][6]
Troubleshooting Guide
Problem: Rapid loss of Fura-5F fluorescence signal during the experiment.
This is a classic sign of dye leakage from the cells. Here are the steps to troubleshoot and mitigate this issue:
Step 1: Lower the Experimental Temperature
-
Rationale: The activity of organic anion transporters that pump Fura-5F out of the cell is temperature-dependent.[4]
-
Action: If physiologically permissible for your experiment, reduce the temperature from 37°C to room temperature (20-25°C) or even lower (e.g., 15°C).[4] This has been shown to markedly decrease the rate of dye extrusion.[4]
Step 2: Utilize Organic Anion Transporter (OAT) Inhibitors
-
Rationale: OAT inhibitors competitively block the transporters responsible for Fura-5F efflux.[1][2]
-
Action: Add an OAT inhibitor to your extracellular buffer during both the loading and imaging phases of your experiment. The two most commonly used inhibitors are probenecid (B1678239) and sulfinpyrazone.
Step 3: Optimize Loading Conditions
-
Rationale: Overloading cells with the dye can sometimes exacerbate leakage and may also lead to compartmentalization within organelles.
-
Action: Determine the minimum dye concentration and incubation time necessary to achieve an adequate signal-to-noise ratio for your specific cell type and experimental setup.
Step 4: Consider the Cell Type
-
Rationale: The expression and activity of organic anion transporters can vary significantly between different cell types.[3][4] Some cell lines, like CHO cells and macrophages, are known for their high transporter activity.[1]
-
Action: Be aware of the characteristics of your chosen cell line. If you are working with a cell type known for high OAT activity, the use of inhibitors and lower temperatures is strongly recommended from the outset.
Data Presentation
The following tables summarize the expected impact of different experimental conditions on Fura-5F leakage, based on data from studies using the closely related Fura-2 indicator.
Table 1: Effect of Temperature on Fura Dye Leakage
| Temperature | Relative Leakage Rate | Notes |
| 37°C | High | Increased activity of organic anion transporters.[4] |
| Room Temp (20-25°C) | Moderate | Reduced transporter activity leads to better dye retention. |
| 15°C | Low | Significantly decreased leakage, but may affect cellular physiology.[4] |
Table 2: Efficacy of Organic Anion Transporter Inhibitors
| Inhibitor | Typical Concentration | Expected Reduction in Leakage |
| Probenecid | 1 - 2.5 mM | Significant |
| Sulfinpyrazone | 0.1 - 0.25 mM | Significant |
| None | N/A | High leakage in susceptible cell types |
Experimental Protocols
Protocol 1: Loading this compound Salt via Microinjection
-
Prepare Fura-5F Solution: Dissolve this compound salt in an appropriate intracellular buffer (e.g., a potassium-based buffer) to a final concentration of 1-10 mM.
-
Prepare Microinjection Pipettes: Pull glass micropipettes to a fine tip (typically <0.5 µm).
-
Backfill Pipette: Load the Fura-5F solution into the micropipette.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and inject a small volume of the Fura-5F solution.
-
Equilibration: Allow the dye to equilibrate within the cytoplasm for 5-10 minutes before starting the imaging experiment.
-
Imaging: Perform ratiometric imaging using appropriate excitation (e.g., 340 nm and 380 nm) and emission (e.g., 510 nm) wavelengths.
Protocol 2: Reducing Fura-5F Leakage with Probenecid
-
Prepare Probenecid Stock Solution: Prepare a concentrated stock solution of probenecid (e.g., 250 mM in 1 M NaOH, then diluted in buffer).
-
Prepare Imaging Buffer: Prepare your standard extracellular imaging buffer and add probenecid to a final concentration of 1-2.5 mM. Ensure the pH is readjusted after adding the probenecid stock.
-
Cell Loading: Load your cells with Fura-5F using your preferred method (e.g., microinjection).
-
Incubation and Imaging: After loading, replace the loading buffer with the imaging buffer containing probenecid. Perform your calcium imaging experiment in the continuous presence of the inhibitor.
Visualizations
Caption: Mechanism of Fura-5F leakage via organic anion transporters and its inhibition by probenecid.
Caption: Troubleshooting workflow for addressing Fura-5F leakage from cells.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Maintenance of Fura-2 fluorescence in glial cells and neurons of the leech central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fura-2 AM | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. hellobio.com [hellobio.com]
Fura-5F pentapotassium interference with cellular autofluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference between the calcium indicator Fura-5F pentapotassium salt and cellular autofluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it a problem in Fura-5F based calcium imaging?
A1: Cellular autofluorescence is the natural emission of light by endogenous molecules within cells when excited by light.[1][2] Common sources include metabolic cofactors like NADH and FAD, structural proteins such as collagen and elastin, and lipofuscin.[1][3][4] This intrinsic fluorescence can become a significant issue in fluorescence microscopy because it can mask the specific signal from your fluorescent probe, in this case, Fura-5F.[5] This interference can lead to a decreased signal-to-noise ratio, making it difficult to accurately quantify intracellular calcium concentrations.[6]
Q2: How can I determine if autofluorescence is significantly interfering with my Fura-5F signal?
A2: The most direct method is to prepare an unstained control sample.[1][2] This control should be prepared in the exact same way as your experimental samples, including any fixation or permeabilization steps, but without the addition of Fura-5F. Image this unstained sample using the same instrument settings (e.g., excitation/emission wavelengths, exposure time, gain) as your Fura-5F-stained samples. The resulting image will reveal the intensity and spectral characteristics of the autofluorescence in your specific cell type and under your experimental conditions.
Q3: What are the primary strategies to minimize the impact of autofluorescence on my Fura-5F measurements?
A3: There are three main approaches to combat autofluorescence:
-
Spectral Separation: Choose excitation and emission filters that maximize the signal from Fura-5F while minimizing the collection of autofluorescence. This is often the first and simplest step.
-
Signal Subtraction: Measure the autofluorescence from an unstained control and subtract this background signal from your Fura-5F measurements.[7][8]
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use spectral unmixing algorithms to computationally separate the Fura-5F signal from the autofluorescence signal based on their distinct emission spectra.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in Fura-5F channel | Significant overlap between Fura-5F emission and cellular autofluorescence. | 1. Characterize Autofluorescence: Image an unstained control sample to determine the spectral properties of the autofluorescence. 2. Optimize Filter Selection: If possible, use a narrower bandpass emission filter centered around the Fura-5F emission peak (~512 nm) to exclude autofluorescence. 3. Implement Background Subtraction: Follow the protocol for "Autofluorescence Correction by Subtraction". 4. Utilize Spectral Unmixing: If available on your system, follow the "Spectral Unmixing" protocol. |
| Inaccurate ratiometric measurements (340/380 nm excitation) | Autofluorescence contributes unequally to the signals at the two excitation wavelengths. | 1. Measure Autofluorescence at Both Excitation Wavelengths: Image an unstained control at both 340 nm and 380 nm excitation. 2. Correct Each Channel Before Ratioing: Subtract the corresponding autofluorescence signal from the 340 nm and 380 nm Fura-5F images before calculating the ratiometric image. |
| Low signal-to-noise ratio | Weak Fura-5F signal is obscured by autofluorescence. | 1. Increase Fura-5F Concentration: Ensure you are using an optimal concentration of Fura-5F. Titrate the concentration to find the best balance between signal and potential cytotoxicity. 2. Use a Brighter Fluorophore: If autofluorescence is exceptionally high and cannot be corrected, consider using a red-shifted calcium indicator, as autofluorescence is typically weaker in the red and far-red regions of the spectrum.[1][12] |
Quantitative Data Summary
Table 1: Spectral Properties of this compound Salt
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | [13] |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | [13] |
| Emission Maximum | ~512 nm | [13] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [14] |
Table 2: Spectral Properties of Common Cellular Autofluorescent Species
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| NADH | ~340-355 nm | ~460-470 nm | [4][15] |
| FAD | ~370 nm and ~450 nm | ~520-525 nm | [15] |
| Collagen | ~330-340 nm | ~390-393 nm | [4][16] |
| Elastin | ~350 nm | ~410-420 nm | [4][16] |
Key Experimental Protocols
Protocol 1: Measuring Cellular Autofluorescence
Objective: To quantify the contribution of cellular autofluorescence to the total fluorescence signal.
Materials:
-
Cells of interest cultured on an appropriate imaging substrate (e.g., coverslips, imaging plates).
-
Imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Fluorescence microscope with filter sets appropriate for Fura-5F.
Procedure:
-
Prepare a set of unstained control samples alongside your Fura-5F stained samples.
-
Mount the unstained control sample on the microscope stage.
-
Using the same filter sets and imaging settings (e.g., excitation intensity, exposure time, camera gain) that you will use for your Fura-5F samples, acquire an image.
-
This image represents the autofluorescence background.
-
Repeat for multiple fields of view to get an average autofluorescence intensity.
Protocol 2: Autofluorescence Correction by Subtraction
Objective: To remove the contribution of autofluorescence from the Fura-5F signal.
Materials:
-
Acquired images of both Fura-5F stained samples and unstained control samples.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Open the image of your Fura-5F stained sample and the corresponding autofluorescence image from the unstained control.
-
Ensure both images are of the same bit depth and dimensions.
-
In your image analysis software, use the image subtraction function to subtract the autofluorescence image from the Fura-5F image.
-
The resulting image will be a corrected image with the autofluorescence component removed.[7][8]
Protocol 3: Spectral Unmixing Workflow
Objective: To computationally separate the Fura-5F signal from the autofluorescence signal.
Materials:
-
Confocal microscope with a spectral detector and unmixing software.
-
An unstained control sample.
-
A sample stained only with Fura-5F (if a pure spectrum is required by the software).
Procedure:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On the spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of your unstained control sample.[9]
-
Fura-5F Spectrum: Acquire a lambda stack of a sample containing only Fura-5F.
-
-
Save Reference Spectra: Use the microscope's software to generate and save the emission spectrum for both autofluorescence and Fura-5F.[9]
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.[9]
-
Perform Spectral Unmixing: In the software, apply the linear unmixing algorithm. Use the saved reference spectra to computationally separate the mixed signals into distinct channels, one for Fura-5F and one for autofluorescence.[9][10][11]
Visualizations
Caption: A logical workflow for troubleshooting autofluorescence.
Caption: A simplified GPCR signaling pathway leading to calcium release.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. biotium.com [biotium.com]
- 6. beckman.com [beckman.com]
- 7. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Fura-2 AM imaging issues with high background fluorescence.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Fura-2 (B149405) AM imaging, with a specific focus on resolving high background fluorescence.
Troubleshooting Guide
High background fluorescence in Fura-2 AM imaging can mask the specific intracellular calcium signals, leading to inaccurate measurements. The following guide addresses the most common causes and provides step-by-step solutions.
Issue 1: Incomplete De-esterification of Fura-2 AM
Question: My baseline fluorescence is high, and the ratiometric signal is weak and unresponsive to calcium changes. What could be the cause?
Answer: This issue often stems from the incomplete hydrolysis of the acetoxymethyl (AM) ester groups from the Fura-2 AM molecule by intracellular esterases.[1][2] The partially de-esterified forms of the dye are fluorescent but do not bind calcium, contributing to a high, non-specific background signal.[1]
Solutions:
-
Extend De-esterification Time: After loading the cells with Fura-2 AM, allow for a sufficient de-esterification period. This is typically 20-30 minutes at room temperature or 37°C in a dye-free medium.[3][4][5]
-
Optimize Loading Temperature: While loading at 37°C can be efficient, some cell types may show improved de-esterification and reduced compartmentalization when loaded at room temperature.[6][7]
-
Verify Cell Health: Unhealthy or dying cells have reduced esterase activity. Ensure your cells are viable and in a healthy state before and during the experiment.
Experimental Protocol to Validate De-esterification:
-
Lyse a small sample of loaded cells: After the de-esterification period, lyse a subset of your cells.
-
Measure the fluorescence spectrum of the lysate: The fully hydrolyzed Fura-2 should exhibit a clear shift in its excitation spectrum upon the addition of a calcium chelator (like EGTA) followed by a saturating concentration of calcium.
-
Compare with a Fura-2 standard: Compare the spectral properties of your cell lysate to a Fura-2 salt standard to confirm complete hydrolysis.
Issue 2: Dye Compartmentalization
Question: I observe punctate or localized areas of high fluorescence within my cells, particularly around the nucleus, leading to a high and uneven background. What is happening?
Answer: This phenomenon is known as dye compartmentalization, where the Fura-2 dye accumulates in intracellular organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.[1][8][9] This entrapped dye contributes to the background fluorescence and does not accurately reflect cytosolic calcium levels.[8]
Solutions:
-
Lower Loading Temperature: Incubating cells with Fura-2 AM at a lower temperature (e.g., room temperature) can reduce the rate of endocytosis and organellar uptake.[5][6]
-
Reduce Loading Concentration and Time: Use the lowest possible concentration of Fura-2 AM and the shortest incubation time that still provides an adequate signal-to-noise ratio.[3][10] This minimizes the amount of dye available for sequestration.
-
Incorporate Pluronic F-127: This non-ionic surfactant can aid in the solubilization of Fura-2 AM and promote more even dye distribution within the cytosol.[11][12]
Issue 3: Dye Leakage and Extrusion
Question: My baseline fluorescence is initially good, but it increases over time, or I have a high background in my extracellular medium. Why is this occurring?
Answer: This is likely due to the leakage of the de-esterified Fura-2 from the cells back into the extracellular medium.[1] Many cell types actively extrude the dye via organic anion transporters.[12][13] The extruded Fura-2 then encounters the high calcium concentration of the external buffer, resulting in a strong fluorescent signal that contributes to the background.[13]
Solutions:
-
Use Anion Transport Inhibitors: Reagents like probenecid (B1678239) can be added to the extracellular medium to block the organic anion transporters and improve intracellular dye retention.[5][11]
-
Lower Experimental Temperature: If experimentally feasible, conducting the imaging at a lower temperature can reduce the activity of these transporters.[12]
-
Wash Cells Thoroughly: Ensure that all extracellular Fura-2 AM is removed by washing the cells with fresh buffer after the loading and de-esterification steps.[3]
Quantitative Data Summary
The optimal conditions for Fura-2 AM loading are cell-type dependent and require empirical optimization.[9][11] The following tables provide a summary of commonly used concentration ranges and incubation parameters.
Table 1: Fura-2 AM Loading Parameters
| Parameter | Recommended Range | Notes |
| Fura-2 AM Concentration | 1 - 5 µM | Higher concentrations can lead to cytotoxicity and compartmentalization.[3][10] |
| Loading Time | 15 - 60 minutes | Shorter times may be insufficient for adequate loading, while longer times increase the risk of compartmentalization.[5][10] |
| Loading Temperature | Room Temperature to 37°C | Lowering the temperature can reduce compartmentalization.[6][7] |
| De-esterification Time | 20 - 30 minutes | Crucial for complete hydrolysis of the AM ester.[3][4] |
Table 2: Adjuvant Reagent Concentrations
| Reagent | Working Concentration | Purpose |
| Pluronic F-127 | 0.02 - 0.1% | Aids in dye solubilization and dispersal.[5][11] |
| Probenecid | 1 - 2.5 mM | Inhibits organic anion transporters to reduce dye leakage.[5][11] |
Visual Guides
Fura-2 AM Loading and Activation Pathway
Fura-2 AM loading and activation process.
Troubleshooting Workflow for High Background Fluorescence
A logical workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a ratiometric dye like Fura-2?
A1: Ratiometric dyes like Fura-2 allow for the measurement of ion concentrations independent of variables such as dye concentration, cell thickness, or photobleaching.[14] By taking the ratio of fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm), these potential artifacts are minimized, leading to more accurate and reproducible results.[3]
Q2: Why is it important to use phenol (B47542) red-free medium for Fura-2 imaging?
A2: Phenol red is a pH indicator commonly found in cell culture media that fluoresces and can significantly increase the background signal, interfering with the Fura-2 fluorescence measurements.[15][16]
Q3: Can I use plastic coverslips or plates for Fura-2 imaging?
A3: It is recommended to use glass-bottom plates or coverslips, as plastic can be autofluorescent at the ultraviolet wavelengths used to excite Fura-2, which can contribute to high background fluorescence.[15]
Q4: My cells are responding to stimuli, but the baseline 340/380 ratio is high. What could be the issue?
A4: A high baseline ratio, even with responsive cells, can be caused by dye leakage into the high-calcium extracellular medium.[13] The extruded Fura-2 will be saturated with calcium, leading to a high 340 nm signal and thus a high baseline ratio.[13] Consider using an anion transport inhibitor like probenecid to mitigate this.[11]
Q5: How should I prepare my Fura-2 AM stock solution?
A5: Fura-2 AM should be dissolved in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 1-5 mM.[5][17] It is crucial to protect the stock solution from moisture and light and to store it at -20°C.[6][18] For best results, use the dye loading solution within a few hours of preparation.[11]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. ionoptix.com [ionoptix.com]
- 5. abpbio.com [abpbio.com]
- 6. ionoptix.com [ionoptix.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hellobio.com [hellobio.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Fura-5F vs. Fura-2: A Comparative Analysis of Calcium Indicator Affinity and Kinetics
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between Fura-2 (B149405) and its analogue, Fura-5F, hinges on a clear understanding of their respective calcium binding affinities and kinetic properties. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate tool for specific research applications.
Fura-2 is a widely used ratiometric calcium indicator that has been instrumental in advancing our understanding of intracellular calcium signaling.[1][2][3][4] However, its high affinity for calcium can lead to saturation in environments with high calcium concentrations and may buffer rapid calcium transients.[4][5] To address these limitations, lower-affinity analogues like Fura-5F have been developed.
Quantitative Comparison of Fura-5F and Fura-2
The key performance parameters of Fura-5F and Fura-2 are summarized in the table below. These values highlight the fundamental differences in their calcium binding characteristics.
| Property | Fura-5F | Fura-2 | Reference(s) |
| Dissociation Constant (Kd) | ~400 nM | ~145 nM | [2][3] |
| Association Rate Constant (kon) | Data not readily available | ~5 - 6.02 x 10⁸ M⁻¹s⁻¹ | [6][7] |
| Dissociation Rate Constant (koff) | Data not readily available | ~84 - 96.7 s⁻¹ | [6][7] |
| Excitation (Ca²⁺-bound / Ca²⁺-free) | ~340 nm / ~380 nm | ~340 nm / ~380 nm | [2][3] |
| Emission Maximum | ~510 nm | ~510 nm | [2][3] |
Affinity and Kinetics: The Core Differences
Affinity (Kd): Fura-5F exhibits a lower affinity for calcium, as indicated by its higher dissociation constant (Kd) of approximately 400 nM compared to Fura-2's Kd of about 145 nM.[2][3] This lower affinity makes Fura-5F better suited for measuring higher calcium concentrations, as it is less prone to saturation.[4][5] In contrast, the high affinity of Fura-2 is ideal for accurately measuring resting or low-level intracellular calcium concentrations.[1][4]
Kinetics (kon and koff): The on-rate (kon) and off-rate (koff) determine how quickly an indicator binds and releases calcium. While specific kinetic data for Fura-5F is not as readily available in the literature, the kinetics of Fura-2 have been well-characterized. Fura-2 possesses a rapid association rate constant (kon) in the range of 5 - 6.02 x 10⁸ M⁻¹s⁻¹ and a dissociation rate constant (koff) of approximately 84 - 96.7 s⁻¹.[6][7] The faster the off-rate, the better the indicator is at tracking rapid calcium transients without significant buffering. While a direct comparison is not possible without Fura-5F's kinetic data, it is generally expected that lower-affinity indicators will have faster dissociation rates.
Experimental Protocols
The determination of the affinity and kinetic parameters of calcium indicators is crucial for their proper application. Below are detailed methodologies for these key experiments.
Measurement of the Dissociation Constant (Kd)
The dissociation constant (Kd) is typically determined by measuring the fluorescence of the indicator in a series of calcium buffers with precisely known free calcium concentrations.
Materials:
-
Fura-2 or Fura-5F (salt form)
-
Calcium Calibration Buffer Kit (containing calcium-free and calcium-saturating solutions with a calcium chelator like EGTA)
-
Fluorometer or fluorescence microscope capable of ratiometric measurements
-
pH meter
-
Temperature control system
Procedure:
-
Prepare a series of calibration buffers with free calcium concentrations spanning the expected Kd of the indicator. This is typically achieved by mixing a calcium-free buffer (e.g., 10 mM K2EGTA) and a calcium-saturated buffer (e.g., 10 mM CaEGTA) in varying ratios.
-
Add a constant concentration of the Fura indicator to each calibration buffer.
-
Measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm for Fura indicators) and the emission wavelength (~510 nm).
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each calcium concentration.
-
Determine the minimum ratio (Rmin) in the calcium-free solution and the maximum ratio (Rmax) in the calcium-saturating solution.
-
Plot the fluorescence ratio against the free calcium concentration.
-
Fit the data to the following equation to determine the Kd:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
R is the measured fluorescence ratio.
-
Sf2 is the fluorescence at 380 nm in calcium-free solution.
-
Sb2 is the fluorescence at 380 nm in calcium-saturating solution.
-
Measurement of Kinetic Constants (kon and koff) using Stopped-Flow Fluorimetry
Stopped-flow fluorimetry is a technique used to measure rapid kinetic processes in solution.
Materials:
-
Stopped-flow spectrofluorometer
-
Fura-2 or Fura-5F (salt form)
-
Calcium-containing buffer
-
A strong calcium chelator (e.g., EGTA or BAPTA) solution
Procedure for Measuring koff (Dissociation Rate):
-
Equilibrate a solution of the Fura indicator with a known concentration of calcium to form the Ca²⁺-Fura complex.
-
Rapidly mix this solution with a solution containing a high concentration of a strong calcium chelator (e.g., EGTA) in the stopped-flow apparatus.
-
Monitor the change in fluorescence intensity over time as the calcium dissociates from the indicator and is bound by the chelator. The fluorescence change is typically monitored at the calcium-sensitive wavelength.
-
The resulting fluorescence decay curve can be fitted to a single exponential function to determine the dissociation rate constant (koff).
Procedure for Measuring kon (Association Rate):
-
Place a solution of the calcium-free Fura indicator in one syringe of the stopped-flow apparatus.
-
Place a solution containing a known concentration of calcium in the other syringe.
-
Rapidly mix the two solutions.
-
Monitor the increase in fluorescence intensity over time as calcium binds to the indicator.
-
The observed rate constant (k_obs) is obtained by fitting the fluorescence rise to a single exponential function.
-
The association rate constant (kon) can be calculated from the relationship: k_obs = kon[Ca²⁺] + koff. By measuring k_obs at different calcium concentrations and plotting it against [Ca²⁺], kon can be determined from the slope of the resulting line.
Visualizing the Process
To better understand the experimental workflows and the underlying signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for determining the dissociation rate constant (koff) using stopped-flow fluorimetry.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. The kinetics of calcium binding to fura-2 and indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ binding kinetics of fura-2 and azo-1 from temperature-jump relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-5F: A Superior Ratiometric Calcium Indicator for High-Concentration Calcium Environments
For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium, the selection of an appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of Fura-5F with other ratiometric calcium indicators, highlighting its advantages in specific experimental contexts. The data presented herein demonstrates the superior performance of Fura-5F in monitoring elevated calcium concentrations, a critical parameter in numerous cellular signaling pathways.
Ratiometric calcium indicators offer a significant advantage over single-wavelength dyes by allowing for the accurate determination of intracellular calcium concentrations, independent of variables such as dye concentration, cell thickness, and photobleaching.[1][2] This is achieved by measuring the ratio of fluorescence intensity at two different wavelengths (either excitation or emission), which changes upon calcium binding.[2] Among the family of fura dyes, Fura-5F has emerged as a valuable tool for studying cellular processes involving substantial calcium transients.
Unveiling the Key Advantages of Fura-5F
The primary advantage of Fura-5F lies in its lower affinity for calcium, reflected by a higher dissociation constant (Kd), as compared to its predecessor, Fura-2. This characteristic makes Fura-5F particularly well-suited for measuring high intracellular calcium concentrations that would saturate higher-affinity indicators like Fura-2.[3] While Fura-2 is ideal for monitoring resting calcium levels and small fluctuations, Fura-5F excels in tracking large and sustained calcium increases, for instance, during cellular events like excitotoxicity or in response to potent GPCR agonists.
Quantitative Comparison of Ratiometric Calcium Indicators
To facilitate an objective evaluation, the following table summarizes the key quantitative properties of Fura-5F, Fura-2, and Indo-1.
| Property | Fura-5F | Fura-2 | Indo-1 |
| Dissociation Constant (Kd) for Ca2+ | ~400 nM[3] | ~145 nM[4] | ~230 nM |
| Excitation Wavelengths (Ca2+-free / Ca2+-bound) | ~363 nm / ~335 nm[4] | ~380 nm / ~340 nm[5] | ~350 nm (single excitation)[4] |
| Emission Wavelength | ~512 nm[4] | ~510 nm[5] | ~475 nm (Ca2+-free) / ~400 nm (Ca2+-bound)[4] |
| Quantum Yield (Ca2+-bound) | Data not readily available | ~0.49[6] | ~0.56[6] |
| Photostability | Generally good, similar to Fura-2 | Relatively resistant to photobleaching[4] | Prone to photobleaching[4][7] |
Deciphering Cellular Signals: The Gq-Coupled GPCR Pathway
A common application for ratiometric calcium indicators is the study of G-protein coupled receptor (GPCR) signaling. Specifically, Gq-coupled GPCRs activate a signaling cascade that leads to a significant increase in intracellular calcium. The following diagram illustrates this pathway.
References
- 1. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 2. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 - Wikipedia [en.wikipedia.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Fura-5F vs. Fluo-4: A Comparative Guide for Dynamic Calcium Measurements
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for the successful measurement of dynamic intracellular calcium ([Ca²⁺]i) changes. This guide provides a detailed, objective comparison of two commonly used calcium indicators, Fura-5F and Fluo-4 (B1262720), supported by their photophysical properties and established experimental protocols.
This comparison aims to assist in making an informed decision based on the specific requirements of your experimental setup, whether it involves fluorescence microscopy, flow cytometry, or high-throughput screening.
At a Glance: Fura-5F vs. Fluo-4
| Property | Fura-5F | Fluo-4 |
| Indicator Type | Ratiometric, Dual Excitation | Single Wavelength |
| Excitation Wavelength (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~363 nm[1] | ~494 nm[2] |
| Emission Wavelength | ~512 nm[1] | ~516 nm[2] |
| Calcium Dissociation Constant (Kd) | ~400 nM[1][3] | ~345 nM[2][4] |
| Quantum Yield (Ca²⁺-bound) | ~0.40[1] | ~0.14[2] |
| Molar Extinction Coefficient (ε) at λmax (Ca²⁺-bound) | Not readily available | ~88,000 cm⁻¹M⁻¹[2] |
| Brightness (ε x QY) | Data incomplete | ~12,320 |
| Dynamic Range | Good, allows for ratiometric measurement to correct for experimental variables. | High, with a fluorescence intensity increase of >100-fold upon Ca²⁺ binding[2]. |
| Photostability | Fura dyes are generally considered to have good resistance to photobleaching[1]. | Considered a more photostable derivative of Fluo-3[1]. |
| Signal-to-Noise Ratio | Ratiometric nature can improve the signal-to-noise ratio by correcting for background and loading variations. | High brightness contributes to a good signal-to-noise ratio[5]. |
Key Distinctions and Experimental Considerations
The primary difference between Fura-5F and Fluo-4 lies in their method of calcium measurement.
Fura-5F is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), a more accurate and quantitative measurement of intracellular calcium concentration can be obtained. This ratiometric property helps to correct for variations in dye concentration, cell thickness, and photobleaching, which can be significant sources of error in non-ratiometric measurements.
Fluo-4 , on the other hand, is a single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity upon binding to calcium, with a dynamic range exceeding 100-fold[2]. This makes it an exceptionally bright probe, well-suited for single-wavelength excitation setups, such as those found in confocal microscopy and flow cytometry using a 488 nm argon-ion laser. Its high signal-to-noise ratio is advantageous for detecting small or rapid changes in calcium concentration[5].
Signaling Pathways and Experimental Workflow
Intracellular Calcium Signaling Pathway
The following diagram illustrates a simplified, common pathway for intracellular calcium signaling, which is the process these indicators are designed to measure.
Caption: A simplified diagram of a typical GPCR-mediated intracellular calcium signaling cascade.
Experimental Workflow for Calcium Imaging
The general workflow for a dynamic calcium measurement experiment using either Fura-5F or Fluo-4 is outlined below.
Caption: A generalized workflow for dynamic calcium measurements using fluorescent indicators.
Experimental Protocols
Loading Cells with Fura-5F AM
This protocol is adapted from general protocols for Fura-2 AM, which shares a similar loading procedure with its derivative, Fura-5F AM.
-
Reagent Preparation:
-
Prepare a stock solution of Fura-5F AM (typically 1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
For some cell types, Pluronic® F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04% to aid in dye solubilization.
-
-
Cell Preparation:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) to the desired confluency.
-
-
Dye Loading:
-
Dilute the Fura-5F AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-5F AM loading solution to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells two to three times with fresh, dye-free buffer to remove extracellular Fura-5F AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the cells on the microscope or place them in the plate reader.
-
For ratiometric imaging, sequentially excite the cells at approximately 340 nm and 380 nm and collect the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular calcium concentration.
-
Loading Cells with Fluo-4 AM
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a loading buffer, such as HBSS with HEPES.
-
The use of Pluronic® F-127 (0.02-0.04%) is also recommended to facilitate Fluo-4 AM loading[2].
-
-
Cell Preparation:
-
Culture cells on an appropriate imaging substrate to the desired confluency.
-
-
Dye Loading:
-
Dilute the Fluo-4 AM stock solution into the loading buffer to a final working concentration, typically between 1-5 µM.
-
Remove the culture medium, wash the cells once with loading buffer, and then add the Fluo-4 AM loading solution.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
Following incubation, wash the cells twice with dye-free buffer.
-
Incubate the cells in fresh buffer for an additional 30 minutes to ensure complete de-esterification.
-
-
Imaging:
-
Position the cells for imaging.
-
Excite the cells at ~494 nm (the 488 nm laser line is commonly used) and collect the emission at ~516 nm.
-
Record the fluorescence intensity over time to monitor dynamic changes in intracellular calcium.
-
Conclusion
The choice between Fura-5F and Fluo-4 for dynamic calcium measurements is highly dependent on the specific experimental goals and available equipment.
-
Fura-5F is the preferred choice for applications requiring precise, quantitative measurements of intracellular calcium concentrations. Its ratiometric nature provides a robust method that is less susceptible to artifacts from uneven dye loading and photobleaching.
-
Fluo-4 is an excellent option when high temporal resolution and a large signal change are critical. Its exceptional brightness and compatibility with common laser lines make it ideal for confocal microscopy, flow cytometry, and high-throughput screening applications where a strong, easily detectable signal is paramount.
For optimal results, it is recommended to empirically test both indicators in your specific experimental system to determine which provides the most reliable and robust data for your research questions.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
A Researcher's Guide: Fura-5F vs. GCaMP6 for In Vivo Neuronal Calcium Imaging
In the dynamic field of neuroscience, visualizing intracellular calcium (Ca²⁺) fluctuations is paramount to understanding neural activity, from single-neuron firing to complex circuit dynamics. Researchers primarily turn to two classes of fluorescent indicators: traditional small-molecule chemical dyes, such as Fura-5F, and genetically encoded calcium indicators (GECIs), like the GCaMP6 series. The choice between them is critical and depends heavily on the specific experimental goals, including the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting.
This guide provides an objective comparison of Fura-5F and GCaMP6 performance for in vivo calcium imaging in neurons, supported by experimental data, to help researchers select the optimal tool for their studies.
Core Concepts: Chemical Dyes vs. GECIs
Fura-5F is a member of the Fura family of chemical indicators. These are small molecules that can be loaded into cells, often as a membrane-permeant acetoxymethyl (AM) ester.[1] Once inside the cell, esterases cleave the AM group, trapping the active dye.[1] Fura-5F is a ratiometric indicator, meaning its peak absorption wavelength shifts upon binding Ca²⁺.[2][3] By measuring the fluorescence emission at a single wavelength while alternating the excitation wavelength (e.g., between 340 nm and 380 nm), a ratio can be calculated. This ratio is proportional to the intracellular Ca²⁺ concentration and has the significant advantage of correcting for artifacts like uneven dye loading, changes in cell volume, and photobleaching.[2][4]
GCaMP6 is a genetically encoded indicator, meaning the instructions to produce it are delivered to cells as a DNA sequence.[5] This is typically achieved using viral vectors, like adeno-associated viruses (AAVs), or by creating transgenic animal lines.[6] GCaMP indicators are composed of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and a CaM-interacting peptide (M13).[7] When Ca²⁺ levels rise, CaM undergoes a conformational change and binds to the M13 peptide, leading to a dramatic increase in the brightness of the cpGFP.[7] Unlike Fura dyes, GCaMP6 is an intensiometric indicator; its fluorescence intensity increases at a single excitation wavelength. The GCaMP6 family includes several variants—notably GCaMP6s (slow), GCaMP6m (medium), and GCaMP6f (fast)—which have been optimized for different sensitivities and kinetics to track neural activity.[7][8]
Performance Comparison: Fura-5F vs. GCaMP6
The choice between a chemical dye and a GECI involves trade-offs in performance, specificity, and experimental complexity. GECIs have revolutionized in vivo neuroscience by enabling chronic imaging of genetically defined cell populations, while chemical dyes remain valuable for their fast kinetics and simple loading protocols in acute preparations.[6]
Quantitative Data Summary
The following table summarizes key performance metrics for Fura-5F and the popular GCaMP6 variants.
| Parameter | Fura-5F | GCaMP6f | GCaMP6m | GCaMP6s |
| Indicator Type | Chemical Dye | Genetically Encoded (GECI) | Genetically Encoded (GECI) | Genetically Encoded (GECI) |
| Measurement | Ratiometric (Excitation)[2] | Intensimetric[9] | Intensimetric[9] | Intensimetric[9] |
| Ca²⁺ Affinity (Kd) | ~400 nM[2][3] | ~375 nM | ~290 nM | ~163 nM |
| Typical ΔF/F₀ (1 AP) | Lower; not typically used for single APs | ~4-6%[10] | ~10-15% | ~15-25%[10] |
| Half Rise Time (1 AP) | Very Fast (ms range) | ~26 ms[10][11] | ~75-100 ms[7] | ~58 ms[10][11] |
| Half Decay Time (1 AP) | Very Fast (ms range) | ~140-400 ms[10][11] | ~750 ms[12] | ~455-900 ms[10][11] |
| Delivery Method | AM Ester or Bolus Loading[2] | Viral Transfection / Transgenic[6] | Viral Transfection / Transgenic[6] | Viral Transfection / Transgenic[6] |
| Cell-Type Specificity | No[6] | Yes (promoter-driven)[6] | Yes (promoter-driven)[6] | Yes (promoter-driven)[6] |
| Chronic Imaging | Difficult (dye leakage/toxicity) | Yes (stable expression)[7] | Yes (stable expression)[7] | Yes (stable expression)[7] |
Note: Kinetic and ΔF/F₀ values for GCaMP variants are highly dependent on the experimental system and cell type. The values presented are representative figures from studies in cortical neurons.
Key Experimental Considerations
Signal-to-Noise Ratio (SNR) and Sensitivity
The GCaMP6 series was engineered for high sensitivity and SNR, enabling the reliable detection of single action potentials in some neuronal populations in vivo.[7][13] The most sensitive variant, GCaMP6s, can produce signals that are over 10-fold larger than its predecessor, GCaMP3, in response to a small number of action potentials.[7] While ratiometric dyes like Fura-5F provide stable baselines, their effective dynamic range and SNR for detecting small, fast transients like single spikes are generally lower than that of the best GECIs.[6][7]
Kinetics
Chemical dyes typically exhibit faster on- and off-rates for Ca²⁺ binding compared to GECIs.[6] This allows them to track rapid Ca²⁺ transients with high fidelity. The GCaMP6 family offers a trade-off between sensitivity and speed: GCaMP6f is the fastest variant, making it suitable for resolving high-frequency firing, while GCaMP6s is more sensitive but has slower decay kinetics, which can lead to signal integration over time.[7][8]
Cellular Targeting and Invasiveness
This is a major distinguishing factor. GCaMP6 allows for unparalleled targeting specificity.[6] By using cell-type-specific promoters, researchers can express the indicator exclusively in neurons of interest, which is a crucial advantage for dissecting circuit function in vivo.[6][14] In contrast, loading Fura-5F via AM esters or bolus injection results in indiscriminate labeling of all cells in the target area, including different types of neurons and glia.[6]
Chronic Imaging
GCaMP indicators are ideal for chronic in vivo imaging over days, weeks, or even months.[7][13] Once expressed, the sensor is stably present in the target cells, allowing for repeated imaging sessions in the same animal to study processes like learning and plasticity. Chemical dyes are generally limited to acute experiments, as they can leak from cells or become compartmentalized over time and may exhibit higher phototoxicity at the concentrations required for imaging.[2][6]
Visualizing the Methodologies
Indicator Mechanism of Action
Caption: Mechanisms of Fura-5F (ratiometric) and GCaMP6 (intensiometric) calcium indicators.
In Vivo Experimental Workflow
Caption: Comparison of typical experimental workflows for Fura-5F and GCaMP6 in vivo.
Experimental Protocols
General Protocol for In Vivo GCaMP6 Imaging
This protocol outlines the key steps for chronic imaging of a specific neuronal population using AAV-mediated GCaMP6 expression.
-
AAV Vector Delivery: Anesthetize the animal (e.g., mouse) and place it in a stereotaxic frame. Inject an AAV vector containing the GCaMP6 gene under a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons) into the brain region of interest.[15][16]
-
Expression Period: Allow 2-4 weeks for the virus to transduce the target cells and for GCaMP6 protein expression to reach optimal levels for imaging.[17]
-
Cranial Window Implantation: Perform a second surgery to create a craniotomy over the injection site. Implant a glass coverslip to create a chronic imaging window, sealing it with dental cement. This provides optical access to the brain for microscopy.[7]
-
Recovery: Allow the animal to recover for at least one week after the window implantation surgery.
-
In Vivo Two-Photon Imaging: Acclimatize the awake, head-fixed animal to the imaging setup. Use a two-photon microscope to excite the GCaMP6 fluorescence (typically around 920 nm) and collect the emission signal (around 500-550 nm).[13][16] Record fluorescence changes in response to sensory stimuli or during specific behaviors. Imaging can be performed repeatedly over weeks to months.[7]
General Protocol for In Vivo Fura-5F AM Loading
This protocol describes a method for acute imaging of neuronal populations using Fura-2 AM, a close and well-documented relative of Fura-5F. The principles are directly applicable.
-
Animal Preparation: Anesthetize the animal and fix its head in a stereotaxic frame. Maintain body temperature with a heating pad.[18]
-
Craniotomy: Perform a craniotomy over the brain region of interest to expose the dura.
-
Dye Preparation: Prepare the Fura-5F AM stock solution in DMSO. Immediately before application, dilute it in an artificial cerebrospinal fluid (ACSF) solution containing a non-ionic surfactant like Pluronic F-127 to aid in dispersal.[19]
-
Dye Loading: Carefully remove the dura. Apply the Fura-5F AM solution directly onto the cortical surface. Cover the craniotomy with agarose (B213101) and a coverslip to reduce motion.[19]
-
Incubation: Allow 1-2 hours for the dye to be taken up by the cells in the dark.
-
Imaging: Place the animal under a microscope (often a two-photon system for deep imaging or a wide-field fluorescence microscope). Perform ratiometric imaging by alternately exciting the sample at ~340 nm and ~380 nm and collecting the emission at ~510 nm.[18] The experiment is typically terminal.
How to Choose the Right Indicator
The decision between Fura-5F and GCaMP6 hinges on the central question of the experiment. The diagram below provides a logical guide to help researchers make an informed choice.
Caption: A decision guide for selecting between Fura-5F and GCaMP6 based on experimental needs.
Conclusion
Both Fura-5F and GCaMP6 are powerful tools for in vivo neuronal calcium imaging, but they serve different experimental niches.
Fura-5F and other chemical dyes are well-suited for acute experiments where cell-type specificity is not required and the primary goal is to obtain a rapid, ratiometrically-corrected measure of Ca²⁺ dynamics across a population of cells.[2][6] Their fast kinetics can be an advantage for studying very rapid signaling events.
GCaMP6 , on the other hand, has become the indicator of choice for modern systems neuroscience.[5] Its ability to be targeted to specific cell populations, combined with its high sensitivity for detecting single action potentials and its suitability for chronic imaging, provides an unparalleled window into the function of neural circuits in behaving animals.[6][7][13] The availability of variants with different kinetics allows researchers to further tailor the indicator to their specific questions, whether it's resolving fast spike trains with GCaMP6f or maximizing signal detection with GCaMP6s.[7] For most in vivo studies of neuronal activity, the advantages offered by the GCaMP6 family are indispensable.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Large Scale In Vivo Recording of Sensory Neuron Activity with GCaMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 18. youtube.com [youtube.com]
- 19. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
A Comparative Guide to Fura-5F and Asante Calcium Red for Cellular Calcium Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent calcium indicator is critical for the accurate measurement of intracellular calcium dynamics. This guide provides an objective comparison of two commercially available calcium indicators, Fura-5F and Asante Calcium Red, with a focus on their suitability for red-shifted imaging applications.
While both Fura-5F and Asante Calcium Red are utilized for monitoring intracellular calcium, they possess distinct spectral properties that dictate their optimal applications. Fura-5F, a derivative of the widely used Fura-2, is a ratiometric indicator primarily excited by ultraviolet (UV) light. In contrast, Asante Calcium Red is a visible light-excitable dye, offering both ratiometric and non-ratiometric detection modes, making it more aligned with the principles of red-shifted imaging which aims to minimize phototoxicity and background autofluorescence by using longer excitation wavelengths.
Spectral and Performance Characteristics
A direct head-to-head experimental comparison in the literature is scarce. Therefore, this guide compiles their individual properties to facilitate an informed decision.
| Property | Fura-5F | Asante Calcium Red |
| Excitation Wavelengths | ~336 nm (Ca²⁺-bound) / ~363 nm (Ca²⁺-free)[1] | Ratiometric: ~488 nmNon-ratiometric: ~540 nm[2][3] |
| Emission Wavelengths | ~512 nm[1] | Ratiometric: ~525 nm (quasi-isosbestic) & ~650 nm (Ca²⁺-dependent)Non-ratiometric: ~650 nm[2][3] |
| Dissociation Constant (Kd) | ~400 nM[1] | ~400 - 490 nM[2] |
| Quantum Yield (Φ) | Not explicitly found for Fura-5F. Fura-2 has a reported quantum yield of 0.23 (Ca²⁺-free) and 0.49 (Ca²⁺-bound).[4] | 0.03 (Ca²⁺-free) to 0.10 (Ca²⁺-bound)[5] |
| Photostability | Fura-2 is relatively resistant to photobleaching.[1] | Fairly resistant to bleaching.[2] |
| Cytotoxicity | Fura-2 and its derivatives can exhibit cytotoxicity at higher concentrations. | Information on cytotoxicity is limited, but like other AM ester dyes, it can be a concern. |
Key Distinctions and Application Suitability
Fura-5F is a ratiometric UV-excitable dye. Its primary advantage lies in the ratiometric measurement, which allows for more accurate quantification of calcium concentrations by correcting for variables like dye concentration, cell thickness, and photobleaching.[6] However, its reliance on UV excitation is a significant drawback for many applications, as UV light can be phototoxic to cells and can excite endogenous fluorophores, leading to higher background fluorescence.[3] While its emission is in the green region of the spectrum, it is not considered a "red-shifted" dye in the conventional sense of being excited by visible light in the green or red part of the spectrum.
Asante Calcium Red is specifically designed for longer wavelength excitation, a key feature of red-shifted imaging.[3] This allows for reduced phototoxicity and autofluorescence, making it more suitable for long-term imaging experiments and for use in tissues with high intrinsic fluorescence.[6] It offers the flexibility of both ratiometric and non-ratiometric imaging. In its ratiometric mode, it can be excited at ~488 nm, with emissions at ~525 nm and ~650 nm.[7] In the non-ratiometric mode, excitation at ~540 nm yields a strong red emission at ~650 nm.[3] However, it is noted to be a "rather dim" probe, which may necessitate higher loading concentrations or more sensitive detection systems.[2]
Experimental Considerations and Protocols
General Workflow for Calcium Imaging
The following diagram illustrates a generalized workflow for intracellular calcium imaging using AM ester forms of fluorescent indicators.
Experimental Protocol: Loading Cells with Fura-5F AM
This protocol is adapted from general protocols for Fura-2 AM and should be optimized for specific cell types and experimental conditions.
-
Prepare Stock Solution: Dissolve Fura-5F AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fura-5F AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.[4]
-
Cell Loading: Replace the cell culture medium with the loading buffer containing Fura-5F AM. Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
-
De-esterification: After loading, wash the cells with fresh physiological buffer to remove the extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.
-
Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of approximately 340 nm and 380 nm and an emission filter around 510 nm.
Experimental Protocol: Loading Cells with Asante Calcium Red AM
This protocol is based on manufacturer's recommendations and published studies and should be optimized for the specific experimental setup.
-
Prepare Stock Solution: Dissolve Asante Calcium Red AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Asante Calcium Red AM stock solution into a physiological buffer to a final working concentration of 1-10 µM. The use of Pluronic® F-127 (~0.02%) is also recommended to facilitate loading.[7]
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at room temperature.
-
De-esterification: Wash the cells with fresh buffer and allow an additional 30-45 minutes for complete hydrolysis of the AM ester.[7]
-
Imaging:
Signaling Pathway Illustration
The following diagram illustrates the basic principle of calcium signaling that is measured by these indicators.
Conclusion
The choice between Fura-5F and Asante Calcium Red for calcium imaging hinges on the specific requirements of the experiment, particularly the desired excitation wavelength.
-
Fura-5F is a suitable choice for researchers equipped for UV excitation who require the accuracy of ratiometric measurements and are working with cells less susceptible to phototoxicity. Its properties are well-characterized due to its similarity to Fura-2.
-
Asante Calcium Red is the more appropriate option for "red-shifted" imaging applications where minimizing phototoxicity and autofluorescence is paramount. Its ability to be excited with visible light makes it compatible with a wider range of modern microscopy setups and less damaging to cells in long-term studies. While it may be dimmer than other indicators, its red emission is advantageous for multiplexing with green fluorescent proteins.
For new experimental designs focusing on long-term live-cell imaging or studies in tissues with high autofluorescence, Asante Calcium Red presents a more favorable profile despite its lower quantum yield. Researchers should, however, perform initial validation experiments to ensure that the signal-to-noise ratio is sufficient for their specific application.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of Asante Calcium Red--a novel family of long excitation wavelength calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asante Calcium Red - A Superior Red-Fluorescent Calcium Indicator at a Comfortable Price -- MoBiTec GmbH | PRLog [prlog.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Asante Calcium Green and Asante Calcium Red—Novel Calcium Indicators for Two-Photon Fluorescence Lifetime Imaging | PLOS One [journals.plos.org]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. bioscience.co.uk [bioscience.co.uk]
Validating Fura-5F Calcium Measurements with Patch-Clamp Electrophysiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and drug efficacy. Fura-5F, a ratiometric fluorescent indicator, offers a powerful tool for monitoring these dynamics. However, validating its optical measurements against the "gold standard" of electrophysiology—the patch-clamp technique—is crucial for ensuring data integrity. This guide provides a comprehensive comparison of these two techniques, detailing experimental protocols and data presentation for the validation of Fura-5F.
Principles of Fura-5F and Patch-Clamp
Fura-5F is a fluorescent chelator that exhibits a shift in its excitation spectrum upon binding to Ca²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically around 340 nm and 380 nm) with emission monitored around 510 nm, a quantitative measure of [Ca²⁺]i can be obtained. This ratiometric approach minimizes issues like uneven dye loading, photobleaching, and cell thickness, leading to more robust and reproducible results.[1] With a dissociation constant (Kd) of approximately 400 nM, Fura-5F is well-suited for measuring a wide range of physiological calcium concentrations.[2][3]
Patch-clamp electrophysiology, on the other hand, directly measures the flow of ions, including Ca²⁺, across the cell membrane through ion channels.[4] In its whole-cell configuration, a micropipette forms a tight seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents. This technique provides unparalleled temporal resolution and a direct measure of ion flux.
Comparison of Methodologies
A direct validation of Fura-5F involves the simultaneous application of both techniques to the same cell. This allows for a direct correlation between the fluorescence signal and the underlying calcium currents.
| Feature | Fura-5F Calcium Imaging | Patch-Clamp Electrophysiology |
| Measurement Principle | Ratiometric fluorescence of a Ca²⁺-sensitive dye. | Direct measurement of ionic currents across the cell membrane. |
| Signal Measured | Intracellular free calcium concentration ([Ca²⁺]i). | Inward or outward current carried by ions, including Ca²⁺. |
| Temporal Resolution | Milliseconds to seconds, limited by camera frame rate and dye kinetics.[5][6] | Microseconds, limited by the recording amplifier. |
| Spatial Resolution | Subcellular, allowing for the visualization of localized Ca²⁺ signals. | Whole-cell or single-channel, depending on the configuration. |
| Quantification | Requires calibration to convert fluorescence ratios to absolute [Ca²⁺]i.[7][8] | Direct quantification of charge transfer (coulombs) and current amplitude (amperes). |
| Invasiveness | Minimally invasive with AM ester loading; more invasive with pipette loading. | Highly invasive, involves rupturing the cell membrane in whole-cell mode. |
Experimental Protocols
Simultaneous Whole-Cell Patch-Clamp and Fura-5F Imaging
This protocol outlines the key steps for validating Fura-5F measurements against patch-clamp recordings.
1. Cell Preparation and Dye Loading:
-
Culture cells on glass coverslips suitable for microscopy.
-
For AM ester loading, incubate cells with Fura-5F AM (acetoxymethyl ester) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C. A non-ionic detergent like Pluronic F-127 is often used to aid in dye solubilization.
-
Following incubation, wash the cells to remove extracellular dye and allow for de-esterification of the Fura-5F AM within the cells.
2. Patch-Clamp Recording:
-
Transfer the coverslip with Fura-5F-loaded cells to the recording chamber of an inverted microscope equipped for both patch-clamp and fluorescence imaging.
-
Prepare patch pipettes with a resistance of 3-7 MΩ and fill with an intracellular solution containing a known, low concentration of Ca²⁺ and a Ca²⁺ buffer (e.g., EGTA) to clamp the intracellular calcium at a resting level. The salt form of Fura-5F can also be included in the pipette solution for direct cell loading.
-
Establish a whole-cell patch-clamp configuration on a selected Fura-5F-loaded cell.
-
In voltage-clamp mode, apply a series of depolarizing voltage steps to activate voltage-gated calcium channels and elicit calcium currents (ICa).
3. Fura-5F Imaging:
-
Excite the cell alternately with light at approximately 340 nm and 380 nm using a monochromator or filter wheel.
-
Capture the fluorescence emission at ~510 nm using a sensitive camera (e.g., sCMOS or EMCCD).[9]
-
Record a baseline fluorescence ratio before initiating the voltage-clamp protocol.
-
Acquire a time-lapse series of 340/380 ratio images throughout the patch-clamp recording, ensuring synchronization of the two data streams.
4. Data Analysis and Correlation:
-
From the patch-clamp data, integrate the area under the ICa trace to calculate the total charge entry (Q), which is directly proportional to the number of Ca²⁺ ions that entered the cell.
-
From the Fura-5F imaging data, calculate the change in the 340/380 fluorescence ratio (ΔR) in response to the voltage steps.
-
Plot ΔR as a function of Q for different voltage step durations or amplitudes. A linear relationship between these two parameters validates that the Fura-5F signal is a reliable measure of calcium influx.
Data Presentation
Quantitative data from a validation experiment should be summarized to clearly demonstrate the correlation between the two techniques.
Table 1: Representative Quantitative Comparison of Fura-5F and Patch-Clamp Measurements
| Parameter | Patch-Clamp (ICa) | Fura-5F Imaging (ΔR) | Correlation |
| Peak Response Amplitude | -150 ± 25 pA | 0.8 ± 0.1 (Ratio Change) | Strong positive correlation |
| Time to Peak | 5 ± 1 ms | 15 ± 3 ms | Fura-5F response is delayed due to binding kinetics.[10] |
| Signal-to-Noise Ratio | >20 | >10 | Dependent on dye concentration and imaging hardware. |
| Temporal Integral (Charge vs. ΔR Area) | 1.5 ± 0.3 pC | 12 ± 2 (Arbitrary Units) | Linear relationship expected. |
Note: The values in this table are illustrative and will vary depending on the cell type, experimental conditions, and specific instrumentation.
Visualizing the Workflow and Signaling Pathway
Experimental workflow for validation.
Calcium signaling and Fura-5F detection.
Conclusion
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium currents and fura-2 signals in fluorescence-activated cell sorted lactotrophs and somatotrophs of rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Time course of calcium transients derived from Fura-2 fluorescence measurements in single fast twitch fibres of adult mice and rat myotubes developing in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fura-5F Pentapotassium vs. Genetically Encoded Calcium Indicators (GECIs)
In the landscape of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to unraveling a multitude of physiological processes. Researchers have two primary classes of fluorescent indicators at their disposal for visualizing these intricate Ca²⁺ signals: traditional small-molecule chemical dyes, such as Fura-5F, and the more recent genetically encoded calcium indicators (GECIs). This guide offers an objective, data-driven comparison of their performance characteristics, complete with experimental protocols and visual aids, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Metrics
The decision between a chemical dye and a GECI is often dictated by the specific demands of the experiment, including the required temporal resolution, signal-to-noise ratio (SNR), and the necessity for cell-type-specific targeting. The following tables summarize the key quantitative performance metrics for Fura-5F and a selection of popular and recent GECIs.
Table 1: Performance Comparison of Fura-5F Pentapotassium
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Dynamic Range (Fmax/Fmin) | Key Features |
| Fura-5F | ~400 nM[1] | 340/380 | ~510[2] | Data not readily available | Ratiometric dye, allowing for more precise quantitative measurements; lower affinity than Fura-2, making it suitable for higher Ca²⁺ concentrations. |
Note: Comprehensive, directly comparable quantitative data for Fura-5F's dynamic range and SNR is limited in the public domain. Its performance is generally expected to be in a similar range to other Fura series indicators.
Table 2: Performance Comparison of Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Dynamic Range (ΔF/F₀ for 1 AP) | Half-Rise Time (ms for 1 AP) | Half-Decay Time (ms for 1 AP) | Key Features |
| GCaMP6s | ~144 nM[3] | ~488 | ~510 | ~10%[3] | ~100[4] | ~400[3] | High sensitivity, slower kinetics. |
| GCaMP6f | ~375 nM[3] | ~488 | ~510 | ~3%[3] | ~50[3] | ~200[3] | Faster kinetics, lower sensitivity than GCaMP6s. |
| jGCaMP7s | ~68 nM[5] | ~488 | ~510 | ~25%[6] | ~60[5] | ~450[5] | Improved sensitivity over GCaMP6s. |
| jGCaMP7f | ~220 nM[5] | ~488 | ~510 | ~15%[6] | ~26[5] | ~265[5] | Faster and more sensitive than GCaMP6f. |
| jGCaMP8s | ~190 nM[7] | ~488 | ~510 | ~110%[8] | ~10[7] | ~300[7] | Ultra-sensitive with fast rise time. |
| jGCaMP8m | ~240 nM[7] | ~488 | ~510 | ~76%[7] | ~7[7] | ~120[7] | Balanced sensitivity and kinetics. |
| jGCaMP8f | ~380 nM[7] | ~488 | ~510 | ~41%[7] | ~7[7] | ~70[7] | Ultra-fast kinetics. |
Signaling Pathways and Experimental Workflows
To better understand the application of these indicators, the following diagrams illustrate a general signaling pathway involving intracellular calcium and the typical experimental workflows for using Fura-5F and GECIs.
Detailed Experimental Protocols
Protocol 1: Loading Cultured Cells with Fura-5F AM
This protocol provides a general guideline for loading adherent cells with Fura-5F acetoxymethyl (AM) ester. Optimization may be required for different cell types.
Materials:
-
Fura-5F, AM ester (cell permeant)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Stock Solution: Prepare a 1 to 5 mM stock solution of Fura-5F, AM in anhydrous DMSO.
-
Prepare Loading Solution: On the day of the experiment, dilute the Fura-5F, AM stock solution in a physiological buffer to a final working concentration of 2 to 5 µM. To aid in solubilization, a final concentration of 0.02% to 0.04% Pluronic F-127 can be included. If dye leakage is a concern, 1 mM probenecid can be added to the loading solution.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells and incubate at 37°C for 30 to 60 minutes. The optimal loading time may vary depending on the cell type.
-
Wash: After incubation, wash the cells twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15 to 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-5F inside the cells.
-
Imaging: Image the cells using a fluorescence microscope equipped for ratiometric imaging. Alternately excite the cells at approximately 340 nm and 380 nm and collect the emission at around 510 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.
Protocol 2: Expression and Imaging of GECIs in Cultured Neurons
This protocol outlines the general steps for expressing a GECI in cultured neurons using adeno-associated virus (AAV) vectors for subsequent imaging.
Materials:
-
AAV vector encoding the GECI of choice (e.g., AAV-syn-jGCaMP8s)
-
Cultured neurons on coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Viral Transduction: On the day of transduction, add the AAV vector encoding the GECI to the culture medium of the neurons. The multiplicity of infection (MOI) should be optimized for the specific virus and cell type to achieve desired expression levels.
-
Expression Period: Return the cells to the incubator and allow for protein expression. This typically takes several days to weeks, depending on the viral serotype and promoter used. For example, robust expression of GCaMPs under a synapsin promoter is often observed after 7-14 days.
-
Imaging Preparation: On the day of imaging, replace the culture medium with a physiological imaging buffer (e.g., HBSS).
-
Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope. Excite the GECI at its optimal wavelength (around 488 nm for GCaMP variants) and collect the emission at its peak (around 510 nm for GCaMP). Record time-lapse images to capture changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
Performance Comparison: Fura-5F vs. GECIs
Kinetics and Temporal Resolution
Chemical dyes like Fura-5F generally exhibit faster on- and off-rates for Ca²⁺ binding compared to most GECIs. This allows them to track very rapid Ca²⁺ transients with high fidelity. However, the latest generations of GECIs, such as the jGCaMP8 series, have significantly improved kinetics, with rise times in the single-digit millisecond range, making them increasingly competitive for resolving fast neuronal firing.
Signal-to-Noise Ratio (SNR) and Dynamic Range
Modern GECIs, particularly the "s" (sensitive) variants of the GCaMP6, 7, and 8 series, boast a very large dynamic range, with fluorescence increases of over 100% in response to a single action potential in some cases.[8] This high sensitivity allows for the reliable detection of small Ca²⁺ signals. While Fura-5F is a ratiometric indicator which inherently improves SNR by correcting for variations in dye concentration and cell thickness, the maximal change in the fluorescence ratio (dynamic range) may be more limited compared to the latest GECIs.
Cell-Type Specificity and Targeting
This is a major advantage of GECIs. Because they are genetically encoded, their expression can be directed to specific cell types or even subcellular compartments using cell-specific promoters and targeting sequences.[6] This is crucial for in vivo studies and for dissecting the function of specific neural circuits. Chemical dyes like Fura-5F are typically loaded into all cells in a given area, lacking this specificity.
Photostability and Phototoxicity
Phototoxicity can be a concern in long-term imaging experiments. While all fluorescent molecules will photobleach, GECIs are generally considered less phototoxic than some chemical dyes, especially those requiring UV excitation like Fura-5F. The use of longer wavelength excitation for GECIs also reduces light scattering in tissue, which is advantageous for in vivo imaging.
Conclusion
The choice between this compound and a genetically encoded calcium indicator is not a matter of one being definitively superior to the other, but rather which tool is best suited for the experimental question at hand.
Fura-5F and other chemical dyes remain an excellent choice for acute experiments in cell culture or tissue slices where high temporal resolution is critical and cell-type specificity is not a primary concern. Their ratiometric nature provides a robust method for quantifying absolute calcium concentrations.
Genetically encoded calcium indicators have revolutionized in vivo neuroscience and long-term imaging studies. Their ability to be targeted to specific cell populations is unparalleled, and the continuous improvement in their sensitivity, dynamic range, and kinetics, as exemplified by the jGCaMP8 series, makes them the superior choice for chronic imaging and for dissecting the function of genetically defined cell populations in behaving animals.
Ultimately, a thorough understanding of the performance characteristics of each type of indicator, as outlined in this guide, will enable researchers to make an informed decision and obtain the highest quality data for their investigations into the complex world of calcium signaling.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | Genetically Encoded Calcium Indicators: A New Tool in Renal Hypertension Research [frontiersin.org]
- 3. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jGCaMP8 Calcium indicators | Janelia Research Campus [janelia.org]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jGCaMP8 Calcium indicators | Janelia Research Campus [janelia.org]
- 8. biorxiv.org [biorxiv.org]
Fura-5F vs. Single-Wavelength Calcium Dyes: A Comparative Guide for Researchers
In the dynamic field of cellular signaling and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount. For decades, ratiometric dyes like Fura-2 and its analogue, Fura-5F, have been staples for quantitative [Ca²⁺]i imaging. However, the emergence of advanced single-wavelength calcium indicators has presented researchers with compelling alternatives. This guide provides an objective comparison of the limitations of Fura-5F against popular single-wavelength calcium dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.
Key Differences at a Glance
Fura-5F, a derivative of Fura-2, is a ratiometric indicator that allows for the accurate quantification of [Ca²⁺]i by measuring the ratio of fluorescence emission at two different excitation wavelengths. This ratiometric nature inherently corrects for variations in dye concentration, cell thickness, and photobleaching[1][2][3]. In contrast, single-wavelength dyes, such as Fluo-4, Cal-520, and Rhod-4, exhibit a change in fluorescence intensity at a single excitation and emission wavelength upon Ca²⁺ binding[1][4]. While this simplifies the experimental setup, it makes them more susceptible to the aforementioned artifacts[5].
Quantitative Performance Comparison
The choice between Fura-5F and single-wavelength dyes often comes down to a trade-off between quantitative accuracy and signal optimization for specific experimental needs. The following table summarizes key performance parameters based on available data.
| Parameter | Fura-5F (and Fura analogues) | Fluo-4 | Cal-520 | Rhod-4 |
| Excitation Wavelength(s) | ~340 nm / ~380 nm (UV)[1][2] | ~494 nm (Visible)[5] | ~492 nm (Visible) | ~530 nm (Visible)[6] |
| Emission Wavelength | ~510 nm[2] | ~516 nm[5] | ~514 nm | ~555 nm[7] |
| Calcium Affinity (Kd) | ~400 nM[8] | ~345 nM[1] | ~320 nM[6] | ~525 nM[6][7] |
| Signal-to-Noise Ratio (SNR) | Generally lower than bright single-wavelength dyes | Good | Excellent, often highest among green dyes[6] | Good, best among red-shifted dyes tested in some studies[6] |
| Phototoxicity | Higher due to UV excitation[6] | Lower, visible light excitation is less damaging[5][9] | Lower, visible light excitation | Lower, longer wavelength excitation further reduces phototoxicity[6] |
| Temporal Resolution | Limited by the need to switch excitation wavelengths for ratiometric imaging[6][10] | High, suitable for detecting rapid Ca²⁺ transients[6] | High, excellent for tracking fast local events[11] | High, suitable for fast imaging |
| Ease of Use | More complex due to dual-wavelength excitation and calibration[5] | Simpler, single wavelength acquisition[5] | Simple, similar to Fluo-4 | Simple, similar to Fluo-4 |
Limitations of Fura-5F in Detail
While Fura-5F offers the significant advantage of ratiometric measurement for accurate quantification, it presents several limitations, particularly in the context of modern high-speed, live-cell imaging.
UV Excitation and Phototoxicity
The most significant drawback of Fura-5F and other Fura dyes is their requirement for UV light excitation[6]. UV radiation can be damaging to cells, inducing phototoxicity and potentially altering the very physiological processes being studied[6][9]. This can limit the duration of experiments and compromise cell viability. In contrast, single-wavelength dyes are excited by visible light, which is considerably less phototoxic, allowing for longer-term imaging with minimal impact on cellular health[5][9].
Lower Signal-to-Noise Ratio
Single-wavelength dyes like Fluo-4 and especially Cal-520 are known for their brightness and large fluorescence dynamic range upon Ca²⁺ binding, resulting in a superior signal-to-noise ratio (SNR)[6][12]. A higher SNR is crucial for detecting small and rapid calcium transients, such as "calcium sparks" or "puffs"[6][11]. While Fura dyes are sufficiently bright for many applications, they may not provide the sensitivity required to resolve these subtle, localized signaling events as effectively as their single-wavelength counterparts.
Limited Temporal Resolution for Ratiometric Imaging
To perform ratiometric measurements with Fura-5F, the excitation light source must rapidly alternate between two wavelengths[10]. This switching process, whether mechanical (filter wheel) or electronic (fast wavelength switching light source), inherently limits the temporal resolution of the measurement[6]. For studying very fast calcium dynamics, such as those occurring during neuronal action potentials, this limitation can be a significant hindrance. Single-wavelength dyes, requiring only a single, constant excitation, are better suited for high-speed imaging applications[6].
Photobleaching
Although ratiometric measurements can correct for photobleaching to some extent, Fura dyes are still susceptible to it[2]. The UV excitation required for Fura-5F can accelerate the rate of photobleaching compared to visible light excitation of single-wavelength dyes.
Advantages of Single-Wavelength Dyes
Single-wavelength calcium indicators have gained popularity due to several key advantages that address the limitations of Fura-5F.
-
Visible Light Excitation: Reduces phototoxicity and allows for longer, less invasive experiments[5][9].
-
High Signal Brightness and SNR: Enables the detection of faint and rapid calcium signals with greater clarity[6][12].
-
Simplified Experimental Setup: Does not require specialized and rapid wavelength-switching hardware, making it more accessible and easier to implement on standard fluorescence microscopes and plate readers[5].
-
Suitability for High-Throughput Screening (HTS): The simplicity and robust signal of single-wavelength dyes make them ideal for HTS applications where speed and ease of use are critical.
Signaling Pathways and Experimental Workflows
The choice of calcium dye can significantly impact the study of various signaling pathways. For instance, in neuroscience, where rapid calcium influx through voltage-gated calcium channels is a key event in neurotransmission, the high temporal resolution of single-wavelength dyes is often preferred. In contrast, for studies requiring precise quantification of sustained calcium elevations in response to G-protein coupled receptor (GPCR) activation, the ratiometric properties of Fura-5F may be more advantageous.
Below is a generalized experimental workflow for comparing the performance of Fura-5F and a single-wavelength dye in cultured cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Measurement of Local Ca²⁺ Signals (Puffs) in Cultured Cells
This protocol is adapted from Lock et al., Cell Calcium, 2015, and is suitable for comparing the performance of different calcium indicators in resolving localized calcium signals.
1. Cell Culture and Preparation:
-
Culture human neuroblastoma SH-SY5Y cells on glass coverslips in a 1:1 mixture of Ham's F12 and Eagle's Minimal Essential Medium supplemented with 10% fetal bovine serum, 1% nonessential amino acids, and 1% penicillin-streptomycin.
-
Prior to imaging, replace the culture medium with a Ca²⁺-containing HEPES buffered salt solution (Ca²⁺-HBSS) consisting of (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose; pH adjusted to 7.4.
2. Dye Loading:
-
Incubate cells with the AM ester form of the desired calcium indicator. For example:
-
5 µM Fluo-4 AM, Cal-520 AM, or other green dyes.
-
2 µM Rhod-4 AM or other red dyes (lower concentration to avoid mitochondrial sequestration).
-
-
Co-incubate with 1 µM of a caged IP₃ analogue (e.g., ci-IP₃/PM) for 1 hour at room temperature in Ca²⁺-HBSS to allow for controlled release of IP₃ and induction of Ca²⁺ puffs.
3. Imaging:
-
Use a high-speed wide-field fluorescence microscope equipped with an appropriate laser line for excitation (e.g., 488 nm for green dyes, 532 nm or 561 nm for red dyes) and a sensitive camera.
-
Evoke Ca²⁺ puffs by a brief UV flash photolysis of the caged IP₃.
-
Record image sequences at a high frame rate (e.g., 100-200 frames per second) to capture the rapid kinetics of the puffs.
4. Data Analysis:
-
Identify and analyze local Ca²⁺ signals (puffs) from the recorded image sequences.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) for each event.
-
Measure key kinetic parameters, including the rise time and decay time of the fluorescence signal.
-
Determine the signal-to-noise ratio (SNR) for each detected event.
-
Compare these parameters across different calcium indicators to evaluate their performance.
Conclusion
The choice between Fura-5F and single-wavelength calcium dyes is highly dependent on the specific experimental goals. Fura-5F remains a valuable tool for applications demanding accurate quantification of intracellular calcium concentrations, where its ratiometric properties can overcome artifacts related to dye loading and photobleaching. However, for researchers focused on high-speed imaging of transient calcium signals, minimizing phototoxicity, and maximizing signal-to-noise ratio, modern single-wavelength indicators such as Fluo-4, and particularly Cal-520, offer significant advantages. The development of red-shifted dyes like Rhod-4 further expands the experimental possibilities by reducing autofluorescence and enabling multiplexing with other fluorescent probes. By carefully considering the trade-offs outlined in this guide, researchers can make an informed decision to select the most appropriate calcium indicator to advance their scientific inquiries.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widefield Calcium Imaging with Calcium Indicator Fura2 | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. scimedia.com [scimedia.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A simple method for high temporal resolution calcium imaging with dual excitation dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
Fura-FF as a low-affinity alternative to Fura-5F for high calcium concentrations.
A Comparison Guide for Researchers
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are key messengers, orchestrating a vast array of physiological processes. Precisely measuring fluctuations in intracellular Ca²⁺ concentration is therefore paramount for understanding cellular function in both health and disease. While high-affinity calcium indicators are invaluable for detecting subtle changes from baseline, they become saturated in environments with high Ca²⁺ concentrations, such as the endoplasmic reticulum, mitochondria, or during intense neuronal activity. This guide provides a comprehensive comparison of Fura-FF, a low-affinity Ca²⁺ indicator, with its higher-affinity counterpart, Fura-5F, offering researchers the information needed to select the optimal tool for their specific experimental needs.
Performance Comparison: Fura-FF vs. Fura-5F
Fura-FF and Fura-5F are both ratiometric fluorescent indicators that exhibit a shift in their excitation spectrum upon binding to Ca²⁺, allowing for quantitative measurements of Ca²⁺ concentration. The primary distinction between them lies in their affinity for Ca²⁺, which is quantified by the dissociation constant (Kd).
| Property | Fura-FF | Fura-5F |
| Ca²⁺ Dissociation Constant (Kd) | ~6 µM (in situ)[1] | ~400 nM[2] |
| Optimal Measurement Range | Micromolar (µM) concentrations | Nanomolar (nM) concentrations |
| Primary Applications | Measuring Ca²⁺ in high-concentration environments (e.g., ER, mitochondria, active neurons)[2] | Measuring resting cytosolic Ca²⁺ and small, transient fluctuations |
| Excitation (Ca²⁺-free / Ca²⁺-bound) | ~363 nm / ~335 nm | ~363 nm / ~336 nm[3] |
| Emission Maximum | ~510 nm | ~512 nm[3] |
Key Advantages of Fura-FF in High-Calcium Environments:
-
Wider Dynamic Range: Due to its lower affinity, Fura-FF does not become saturated at high Ca²⁺ concentrations, enabling the accurate measurement of large and sustained Ca²⁺ increases.
-
Reduced Buffering: By binding Ca²⁺ less tightly, Fura-FF is less likely to buffer intracellular Ca²⁺, providing a more faithful representation of the true physiological fluctuations.
Experimental Protocols
Accurate and reproducible data acquisition requires meticulous attention to experimental protocols. Below are detailed methodologies for cell loading and in situ calibration of Fura-FF and Fura-5F.
Cell Loading with AM Esters
The acetoxymethyl (AM) ester forms of Fura dyes are membrane-permeant and are cleaved by intracellular esterases to trap the active indicator inside the cell.
Materials:
-
Fura-FF, AM or Fura-5F, AM (stock solution in anhydrous DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Loading Solution:
-
For a final concentration of 1-5 µM of the Fura dye, dilute the DMSO stock solution into the physiological buffer.
-
To aid in the dispersion of the AM ester in the aqueous buffer, pre-mix the dye with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.
-
If using, add probenecid to the final loading solution (typically 1-2.5 mM).
-
-
Cell Loading:
-
Replace the cell culture medium with the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
In Situ Calcium Calibration
To obtain quantitative measurements of intracellular Ca²⁺ concentration, it is essential to perform an in situ calibration of the fluorescent signal. This is achieved by permeabilizing the cells to Ca²⁺ and exposing them to a series of buffers with known Ca²⁺ concentrations.
Materials:
-
Calcium calibration buffer kit with a range of known Ca²⁺ concentrations (or prepare solutions using a calcium chelator like EGTA and calculate free Ca²⁺ concentrations).
-
Calcium ionophore (e.g., Ionomycin or 4-bromo A-23187)
-
Buffer for Rmin (zero Ca²⁺, containing a high concentration of EGTA)
-
Buffer for Rmax (saturating Ca²⁺)
Procedure:
-
Establish Baseline: After loading and de-esterification, record the baseline fluorescence ratio (F_baseline) of the cells in a standard physiological buffer.
-
Determine Rmax: Add the calcium ionophore (e.g., 5-10 µM Ionomycin) to a buffer containing a saturating concentration of Ca²⁺ (e.g., 1-10 mM). Record the maximum fluorescence ratio (Rmax).
-
Determine Rmin: Replace the Rmax buffer with a zero Ca²⁺ buffer containing the ionophore and a high concentration of a calcium chelator (e.g., 10 mM EGTA). Record the minimum fluorescence ratio (Rmin).
-
Calculate Intracellular [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of the indicator.
-
R is the experimental fluorescence ratio.
-
Rmin and Rmax are the minimum and maximum fluorescence ratios.
-
Sf2/Sb2 is the ratio of the fluorescence intensity at the Ca²⁺-free and Ca²⁺-bound excitation wavelengths, measured at the denominator wavelength (typically 380 nm).
-
Visualizing High-Calcium Signaling Pathways
To illustrate the utility of low-affinity Ca²⁺ indicators, consider the signaling pathway of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum (ER), a process that can lead to micromolar Ca²⁺ concentrations in the vicinity of the ER.
Caption: IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.
This pathway demonstrates a scenario where a low-affinity indicator like Fura-FF would be essential to accurately measure the high local Ca²⁺ concentrations released from the ER, which could saturate a high-affinity indicator.
Experimental Workflow for Comparing Fura-FF and Fura-5F
A logical workflow for comparing the performance of Fura-FF and Fura-5F in a high-calcium context is outlined below.
Caption: Workflow for comparing Fura-FF and Fura-5F performance.
By following this workflow, researchers can systematically evaluate the suitability of each indicator for their specific high-calcium imaging experiments.
Conclusion
Fura-FF stands out as a critical tool for researchers investigating cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ provides a significant advantage over higher-affinity indicators like Fura-5F in these contexts, preventing signal saturation and minimizing Ca²⁺ buffering. By carefully selecting the appropriate indicator and adhering to rigorous experimental protocols, scientists can achieve accurate and insightful measurements of intracellular Ca²⁺ dynamics, ultimately advancing our understanding of the multifaceted role of this universal second messenger.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Fura-5F Pentapotassium
For researchers, scientists, and drug development professionals utilizing Fura-5F pentapotassium, ensuring safe and compliant disposal is a critical component of laboratory management. Adherence to proper disposal protocols not only prevents environmental contamination but also safeguards personnel from potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste materials, aligning with general laboratory safety standards.
Understanding the Waste Streams
In a typical experimental workflow involving this compound, several types of waste will be generated. Each requires a specific disposal pathway to ensure safety and regulatory compliance. The primary waste streams include:
-
Unused or Expired Fura-5F Stock Solutions: Concentrated solutions of the dye.
-
Contaminated Aqueous Solutions: Buffer solutions, cell culture media, and rinsing solutions containing Fura-5F.
-
Contaminated Solid Waste: Items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into contact with Fura-5F.
-
Empty Fura-5F Containers: The original vials or containers that held the this compound salt.
Quantitative Data Summary
While specific quantitative disposal limits for Fura-5F are not typically provided by manufacturers, general guidelines for chemical waste apply. The following table summarizes key quantitative considerations for laboratory chemical waste disposal.
| Parameter | Guideline | Citation |
| Acutely Hazardous Waste (P-listed) | No more than 1 quart of reactive acutely hazardous chemical waste should be accumulated in the laboratory. | [1] |
| Total Chemical Waste Accumulation | Laboratories should generally accumulate no more than 25 gallons of chemical waste in total. | [1] |
| Empty Container Rinsing | Empty containers that held acutely toxic chemicals must be triple-rinsed with a suitable solvent.[2] | [2] |
| Container Residue | For non-acutely hazardous volatile organic solvents, containers with less than 3% residual material can be air-dried in a ventilated area before disposal. | [3] |
Experimental Protocol: Standard Fura-5F Disposal Procedure
This protocol outlines the detailed steps for the safe disposal of waste generated from experiments using this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste containers (for liquid and solid waste).
-
Secondary containment for liquid waste containers.
-
Chemical waste labels.
-
pH paper or meter (if neutralization is required by your institution).
Procedure:
Step 1: Segregation of Waste
-
At the start of your experiment, establish separate and clearly labeled waste containers for Fura-5F contaminated solid and liquid waste.
-
Never mix Fura-5F waste with other incompatible chemical waste streams. For example, do not mix with strong acids, bases, or oxidizers unless it is part of an approved neutralization protocol.[2]
Step 2: Disposal of Liquid Waste
-
Unused/Expired Stock Solutions:
-
Treat as concentrated chemical waste.
-
Carefully transfer the solution to a designated hazardous liquid waste container that is compatible with the solvent used (typically aqueous).
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound salt solution"), concentration, and the date accumulation started.[2]
-
-
Contaminated Aqueous Solutions (e.g., buffers, media):
Step 3: Disposal of Solid Waste
-
Contaminated Labware (pipette tips, tubes, etc.):
-
Place all solid items that have come into contact with Fura-5F into a designated hazardous solid waste container. This container should be lined with a chemically resistant bag.
-
Label the container clearly as "Hazardous Waste" with a description of the contents (e.g., "Fura-5F Contaminated Solid Waste").
-
-
Contaminated PPE:
-
Gloves, disposable lab coats, and other contaminated PPE should be placed in the designated solid hazardous waste container.
-
Step 4: Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry, deface or remove the original label.[4]
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.
-
Step 5: Waste Pickup and Disposal
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Once a waste container is approaching full (do not overfill), or if waste has been accumulated for a period defined by your institution (often not exceeding six months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.
Caption: Fura-5F Disposal Workflow Diagram.
Caption: Hazardous Waste Disposal Decision Logic.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Fura-5F Pentapotassium
Essential safety protocols and disposal guidelines for the fluorescent calcium indicator, Fura-5F pentapotassium salt, are critical for ensuring a safe and compliant laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Quantitative Overview
While specific quantitative data for this compound is limited, the following table outlines recommended personal protective equipment based on its chemical properties as a non-volatile, solid organic salt and general laboratory safety standards.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against accidental splashes when preparing solutions. |
| Face Protection | Face shield (in addition to glasses/goggles) | Recommended when handling larger quantities or if there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves | Provides good chemical resistance for incidental contact. For prolonged contact, consider thicker gloves. Always inspect gloves before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when handling the solid powder to prevent inhalation of fine particles. Not typically required for handling solutions in a well-ventilated area. |
Procedural Guidance: Safe Handling and Disposal
Adherence to proper handling and disposal protocols is paramount to minimize risk and ensure regulatory compliance.
Handling this compound
-
Engineering Controls : Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in the table above.
-
Weighing : When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, isolate the area. For solid spills, carefully sweep or vacuum the material into a labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal of this compound Waste
This compound and materials contaminated with it should be treated as chemical waste.
-
Waste Segregation : Collect all this compound waste, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound salt"), and the associated hazards (e.g., "Irritant").
-
Storage : Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
